2-Chloro-6-fluorophenol
Description
The exact mass of the compound this compound is 145.9934706 g/mol and the complexity rating of the compound is 99.1. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAQIYQASAWZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047738 | |
| Record name | 2-Chloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-90-6, 20651-57-4 | |
| Record name | 2-Chloro-6-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluorophenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluoro-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 2-chloro-6-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nickel, [2,6-bis[2-(diphenylphosphino)ethyl]pyridine]diiodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular structure of 2-Chloro-6-fluorophenol
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-fluorophenol
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No. 2040-90-6), a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document synthesizes data from spectroscopic analyses, computational modeling, and established chemical principles to offer a detailed structural elucidation. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties and structural nuances. The guide includes detailed experimental protocols and discusses the implications of its structure on its reactivity and applications.
Introduction and Strategic Importance
This compound is a halogenated aromatic compound whose strategic importance is rooted in its utility as a versatile building block for more complex molecules.[2] Its unique substitution pattern, featuring a hydroxyl group flanked by chlorine and fluorine atoms, imparts specific electronic and steric properties that are leveraged in the synthesis of high-value products. Notably, it is a critical precursor in the production of certain non-steroidal anti-inflammatory drugs (NSAIDs) and advanced agricultural chemicals.[2] A thorough understanding of its three-dimensional structure, intramolecular forces, and electronic distribution is paramount for optimizing synthetic routes and for the rational design of new bioactive molecules.
This guide moves beyond a simple recitation of data, aiming instead to provide a causal understanding of why the molecule behaves as it does. We will explore its structure through the complementary lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and theoretical computational methods.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. These data serve as the baseline for all subsequent structural analysis and are critical for quality control in any synthetic application.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClFO | [4][5] |
| Molecular Weight | 146.55 g/mol | [4][6] |
| CAS Number | 2040-90-6 | [3][4][7] |
| IUPAC Name | This compound | [5] |
| Melting Point | 62-65 °C | [8] |
| Boiling Point | 175-176 °C | |
| Appearance | White to off-white solid | [9] |
| LogP (Octanol/Water) | 2.18 | [6] |
Elucidation of the Covalent and Three-Dimensional Structure
The definitive structure of a molecule is a composite picture assembled from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined interpretation yields a high-confidence model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the covalent framework of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns (multiplicity) are dictated by the electron-withdrawing effects of the halogen and hydroxyl substituents. The proton adjacent to the fluorine will exhibit coupling to ¹⁹F, providing a key diagnostic feature. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will display six unique signals for the six aromatic carbons. The carbons directly bonded to the electronegative F, Cl, and O atoms (C1, C2, and C6) will be significantly downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides unambiguous confirmation of the fluorine's position relative to the carbon skeleton.
-
¹⁹F NMR Analysis: As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. The spectrum for this compound will show a single resonance, and its coupling to adjacent protons will confirm the substitution pattern.
Vibrational Spectroscopy (IR)
Infrared spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.
-
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
-
C=C Aromatic Stretches: Multiple sharp peaks will appear in the 1400-1600 cm⁻¹ region, confirming the presence of the aromatic ring.
-
C-O Stretch: A strong band around 1200 cm⁻¹ is indicative of the C-O stretching of the phenol.
-
C-Cl and C-F Stretches: Absorptions corresponding to the carbon-halogen bonds are found in the fingerprint region (typically 1000-1100 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).
Spectroscopic data for this compound is available from public databases such as SpectraBase.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 146.[4] A key feature will be the M+2 peak at m/z = 148, with an intensity approximately one-third that of the M⁺ peak. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation: Common fragmentation pathways for phenols include the loss of CO and CHO radicals, which would lead to characteristic daughter ions.
The NIST Chemistry WebBook is an authoritative source for the mass spectrum of this compound.[4]
Intramolecular Interactions and Conformational Analysis
A critical feature of the this compound structure is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the adjacent halogen atoms. Studies on this molecule in low-temperature argon matrices have revealed the presence of a "Cl-type" isomer, characterized by an O-H···Cl hydrogen bond.[11] Interestingly, the corresponding "F-type" (O-H···F) isomer was not observed under these conditions, suggesting that it converts to the more stable Cl-type isomer via hydrogen-atom tunneling.[11] This intramolecular interaction locks the hydroxyl group in a specific orientation, influencing the molecule's overall conformation, polarity, and reactivity.
Computational and Theoretical Insights
To complement experimental data, computational chemistry provides a powerful tool for visualizing and quantifying molecular properties. Methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, electrostatic potential, and molecular orbitals.[12]
-
Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, corroborating data that would be obtained from X-ray crystallography.
-
Electrostatic Potential (ESP) Map: An ESP map visualizes the electron density distribution. For this compound, this would show a region of high negative potential (red) around the oxygen atom and regions of positive potential (blue) around the hydroxyl proton, making it a target for nucleophilic and electrophilic attack, respectively.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability.
Experimental & Analytical Protocols
The following protocols are standardized workflows for the structural characterization of this compound.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical, depending on the concentration and instrument sensitivity.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (e.g., TMS for ¹H and ¹³C).
-
Interpretation: Analyze chemical shifts, coupling constants (including J_HF and J_CF), and integration to assign all signals to the corresponding nuclei in the molecule.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of Key Workflows and Structures
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Caption: Intramolecular hydrogen bonding in this compound.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.[5][13]
-
Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[5] It is also suspected of causing genetic defects and damaging fertility.[5] It is toxic to aquatic life with long-lasting effects.[5]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13][14] Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
The molecular structure of this compound is well-defined by a combination of modern analytical techniques. Its covalent framework is readily confirmed by NMR spectroscopy, while IR and MS provide orthogonal validation of its functional groups and molecular formula. Theoretical studies and low-temperature IR experiments strongly support a planar conformation stabilized by an intramolecular O-H···Cl hydrogen bond. This structural feature is not merely an academic detail; it governs the compound's physical properties and chemical reactivity, which are critical considerations for its successful application in the synthesis of pharmaceuticals and agrochemicals.
References
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Physical and chemical properties of 2-Chloro-6-fluorophenol
An In-depth Technical Guide to 2-Chloro-6-fluorophenol
Introduction
This compound is a halogenated aromatic organic compound that has garnered significant attention within the scientific community. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to a hydroxyl group, imparts a distinct set of physical and chemical properties. These characteristics make it a highly valuable and versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Compound Identification and Molecular Structure
Correctly identifying a chemical compound is the foundational step for any scientific investigation. This compound is cataloged under CAS number 2040-90-6.[2] Its molecular structure is key to understanding its behavior. The presence of electronegative fluorine and chlorine atoms, along with the acidic hydroxyl group on the benzene ring, creates a unique electronic and steric environment that dictates its reactivity and physical properties.[3]
dot graph "2_Chloro_6_fluorophenol_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];
// Substituent nodes Cl [label="Cl", pos="2.6,-1.25!", fontcolor="#34A853"]; F [label="F", pos="-2.6,-1.25!", fontcolor="#EA4335"]; O [label="O", pos="0,2.5!", fontcolor="#4285F4"]; H [label="H", pos="0.8,2.9!", fontcolor="#4285F4"];
// Aromatic ring bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6;
// Double bonds in the ring edge [style=double]; C6 -- C1; C2 -- C1; C5 -- C4;
// Substituent bonds edge [style=solid]; C5 -- Cl; C2 -- F; C1 -- O; O -- H; }
Caption: Molecular Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 2040-90-6 | [2][4] |
| Molecular Formula | C₆H₄ClFO | [2][4][5] |
| Molecular Weight | 146.55 g/mol | [4][6] |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-Chloro-2-fluorophenol, 2-Fluoro-6-chlorophenol | [2][7][8] |
| InChI Key | QIAQIYQASAWZPP-UHFFFAOYSA-N | [9][10] |
| SMILES | Oc1c(F)cccc1Cl |[4][10] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The compound typically appears as a powder or crystal.[7]
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 62-65 °C | [7][11] |
| Boiling Point | 160.6 ± 20.0 °C (Predicted) | [7] |
| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [7][8] |
| pKa | 8.24 (Predicted) | [7] |
| logP (Octanol/Water) | 2.185 (Calculated) | [9] |
| Water Solubility | log10WS = -2.04 (Calculated) | [9] |
| Flash Point | >110 °C | [12] |
| Appearance | Powder to crystal; Clear, very slight yellow | [7][8] |
| Solubility | Soluble in Methanol |[7] |
Acidity and Electronic Effects
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. In this compound, both halogen substituents are electron-withdrawing through the inductive effect (-I effect), which helps to stabilize the negative charge on the phenoxide ion, thereby increasing acidity compared to unsubstituted phenol (pKa ≈ 10).[13] However, halogens also exhibit an electron-donating resonance effect (+R effect). For fluorine, the -I effect is strong, but its +R effect can also be significant due to effective orbital overlap with the carbon of the benzene ring.[13] The interplay of these electronic effects from two different halogens in ortho positions results in its specific pKa value.
Synthesis Methodologies
This compound is an important chemical intermediate, and its synthesis is of significant industrial interest.[14] A common and cost-effective method involves the direct chlorination of 2-fluorophenol.[14][15] Another approach involves sulfonation, followed by chlorination and hydrolysis to achieve higher yields and better regioselectivity.[15]
Experimental Protocol: Chlorination of 2-Fluorophenol
This protocol describes a general method for the synthesis of this compound.
-
Preparation: In a suitable reactor equipped with a stirrer, thermometer, and gas inlet, dissolve 2-fluorophenol in an appropriate solvent.
-
Chlorination: Cool the solution and introduce chlorine gas at a controlled rate while maintaining the temperature.[16] A slight excess of chlorine is typically used to ensure complete reaction.
-
Alternative Chlorinating Agent: A sodium hypochlorite solution can be slowly added to the 2-fluorophenol in the reactor at a controlled temperature (e.g., 0-77 °C).[14]
-
Workup: After the reaction is complete, neutralize the excess acid. If using sodium hypochlorite, adjust the pH to 5-6.5 with dilute hydrochloric acid to separate the organic phase.[14]
-
Purification: The crude product is then purified, typically by distillation or recrystallization, to yield pure this compound.[14]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The true value of this compound lies in its utility as a building block for high-value molecules. It is a key intermediate in the production of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1]
Pharmaceutical Synthesis
This compound is a crucial precursor in the synthesis of several anti-inflammatory and analgesic drugs.[1] A notable example is its use in the production of Lumiracoxib, a selective COX-2 inhibitor. The synthesis involves reacting this compound with another intermediate to form a diaryl ether, which is a core structure in the final drug molecule.[14]
Caption: Role of this compound in pharmaceutical synthesis.
Spectroscopic Analysis
Spectroscopic data is essential for structure elucidation and purity confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and a distinct signal for the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The exact chemical shifts depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to the chlorine, fluorine, and oxygen atoms will have characteristic chemical shifts. For example, a derivative showed the carbon bonded to fluorine as a doublet with a large coupling constant (J = 248.2 Hz).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A broad peak in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the hydroxyl group. C-O stretching will appear around 1200 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 146. A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak will also be observed, which is indicative of the presence of a single chlorine atom.[5]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause genetic defects.[2][3][6] It is also suspected of damaging fertility and is toxic to aquatic life with long-lasting effects.[2][3]
-
Precautionary Measures:
-
Handling: Handle in a well-ventilated area.[17] Wear suitable protective clothing, gloves, and eye/face protection.[3][18] Avoid formation of dust and aerosols.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials. The recommended storage temperature is room temperature under an inert atmosphere.[4][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]
-
Conclusion
This compound is a compound of significant scientific and industrial importance. Its distinct physicochemical properties, stemming from its unique halogen substitution pattern, make it a critical building block in the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals.
References
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- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
- Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?
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Synthesis of 2-Chloro-6-fluorophenol from o-fluorophenol
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluorophenol from o-Fluorophenol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate, recognized for its integral role in the synthesis of high-value pharmaceuticals and advanced agrochemicals.[1] Its molecular structure is particularly crucial in the development of novel anti-inflammatory drugs and antimicrobial agents.[1] Notably, it is a key building block for the synthesis of Lumiracoxib, a selective COX-2 inhibitor.[2] The synthesis of this compound, however, presents a significant regioselectivity challenge: the direct chlorination of o-fluorophenol must be precisely controlled to favor substitution at the C-6 position, ortho to the hydroxyl group and meta to the fluorine atom. This guide provides an in-depth analysis of the primary synthetic methodologies, elucidates the underlying reaction mechanisms, and presents detailed experimental protocols for researchers and drug development professionals.
The Synthetic Challenge: Regioselectivity in Phenol Halogenation
The chlorination of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate.[3] In the case of o-fluorophenol, both the hydroxyl and fluorine substituents influence the position of incoming electrophiles. While the hydroxyl group strongly directs to the C-4 (para) and C-6 (ortho) positions, the fluorine atom, though deactivating inductively, also acts as an ortho, para-director. The superior activating effect of the hydroxyl group dominates, making the C-4 and C-6 positions the most probable sites for chlorination.
The primary challenge is to maximize the yield of the desired this compound isomer while minimizing the formation of the primary byproduct, 4-chloro-2-fluorophenol, and other polychlorinated species.[4] This requires careful selection of the chlorinating agent and optimization of reaction conditions.
Core Synthetic Strategies and Mechanistic Insights
Two principal strategies have proven effective for the targeted synthesis of this compound: direct electrophilic chlorination under controlled conditions and a multi-step approach involving a blocking group to ensure regiochemical purity.
Direct Electrophilic Chlorination
This is the most direct approach, relying on the intrinsic reactivity of the o-fluorophenol substrate. The choice of chlorinating agent is critical to achieving high selectivity.
A widely used industrial method involves the reaction of o-fluorophenol with an aqueous solution of sodium hypochlorite.[2][5] This method is valued for its operational simplicity, low cost, and scalability.[5]
Mechanism and Rationale: In this reaction, sodium hypochlorite serves as the source for the electrophilic chlorine. The reaction is typically performed under conditions where the phenolic proton is abstracted to form the phenoxide ion. This phenoxide is an even more potent activator of the aromatic ring than the neutral phenol, accelerating the rate of electrophilic substitution.[6] The electrophile, likely hypochlorous acid (HOCl) or a related species, then attacks the electron-rich ring. The steric hindrance imposed by the fluorine atom at the C-2 position, combined with the electronic directing effect of the powerful phenoxide group, favors the attack at the less hindered C-6 position over the C-4 position, leading to the desired product.
Caption: Mechanism of electrophilic chlorination of o-fluorophenol.
Sulfuryl chloride is a versatile and convenient liquid reagent for the chlorination of activated aromatic compounds, including phenols.[7] It serves as an efficient source of electrophilic chlorine and is often preferred over gaseous chlorine for laboratory-scale synthesis due to its ease of handling.[7]
Mechanism and Rationale: The reaction with sulfuryl chloride proceeds via an electrophilic aromatic substitution pathway, similar to other chlorinating agents.[8] While sometimes used with a Lewis acid or a sulfur-containing catalyst to enhance selectivity for other phenols, the high reactivity of o-fluorophenol often allows the reaction to proceed without a catalyst.[8][9] The reaction solvent and temperature are key parameters to control the ortho/para selectivity. Non-polar solvents can sometimes favor ortho substitution.
Regioselective Synthesis via a Sulfonic Acid Blocking Group
For applications demanding exceptionally high isomeric purity, a multi-step synthesis involving a reversible blocking group can be employed. A Chinese patent describes a high-yield process using this strategy.[10]
Logical Workflow:
-
Sulfonation: o-Fluorophenol is first reacted with a strong sulfonating agent, such as concentrated sulfuric acid. The bulky sulfonic acid (-SO₃H) group is installed, primarily at the sterically accessible C-4 (para) position, effectively "blocking" it from further reaction.
-
Chlorination: The resulting 2-fluoro-4-hydroxybenzenesulfonic acid is then treated with a chlorinating agent (e.g., trichloroisocyanuric acid).[10] With the para position occupied, the electrophilic chlorine is directed exclusively to the open C-6 ortho position.
-
Hydrolysis (Desulfonation): The final step involves the removal of the sulfonic acid group. This is typically achieved by steam distillation or heating in the presence of aqueous acid, which cleaves the C-S bond and restores the C-H bond, yielding pure this compound.
Caption: Workflow for synthesis using a sulfonic acid blocking group.
Experimental Protocols
The following protocols are provided as detailed, reproducible guides for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis via Sodium Hypochlorite Chlorination
This protocol is adapted from established industrial methods.[2][5]
Methodology:
-
Reaction Setup: To a stirred reactor (or three-necked flask) equipped with a thermometer and an addition funnel, add o-fluorophenol (1.0 eq).
-
Reagent Addition: Slowly add an aqueous solution of sodium hypochlorite (1.0–2.0 eq) dropwise to the reactor, maintaining the internal temperature between 0°C and 77°C. The optimal temperature may require process-specific optimization.
-
Reaction: Maintain the reaction mixture at the selected temperature with vigorous stirring until TLC or GC analysis indicates the consumption of the starting material.
-
Workup - Neutralization: After the reaction is complete, cool the mixture and carefully add dilute hydrochloric acid to adjust the pH to approximately 5–6.5.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic phase.
-
Purification: Wash the organic phase with water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be purified by vacuum distillation to achieve high purity.
Protocol 2: Synthesis via Sulfuryl Chloride Chlorination
This protocol is a representative procedure for the direct chlorination of phenols.[8][11]
Methodology:
-
Reaction Setup: In a fume hood, charge a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl byproduct) with o-fluorophenol (1.0 eq) dissolved in a suitable solvent (e.g., dichloromethane or chloroform).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add sulfuryl chloride (1.0–1.1 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not exceed 5-10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Workup - Quenching: Slowly pour the reaction mixture into cold water to quench the reaction and hydrolyze any remaining sulfuryl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two times.
-
Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to remove acidic byproducts) and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Final Purification: Purify the resulting oil by vacuum distillation or column chromatography on silica gel.
Data Summary: Comparison of Synthetic Routes
| Parameter | Method A: Sodium Hypochlorite | Method B: Sulfuryl Chloride | Method C: Sulfonation Blocking |
| Chlorinating Agent | Sodium Hypochlorite (NaOCl) | Sulfuryl Chloride (SO₂Cl₂) | Trichloroisocyanuric Acid (or similar) |
| Key Advantage | Low cost, simple operation, scalable[2][5] | Good yields, easy reagent handling (liquid)[7] | Very high regioselectivity, high purity product[10] |
| Key Disadvantage | May yield isomeric mixtures without optimization | Generates corrosive HCl gas byproduct | Multi-step process, higher cost, more waste |
| Typical Conditions | Aqueous solution, 0-77°C[5] | Organic solvent, 0°C to room temperature | Multi-step: high temp sulfonation, low temp chlorination[10] |
| Workup Complexity | Simple pH adjustment and extraction | Requires quenching and acid neutralization | Involves isolation of intermediates and final hydrolysis step |
Conclusion
The synthesis of this compound from o-fluorophenol is a well-established but nuanced process where the control of regioselectivity is paramount. Direct chlorination using sodium hypochlorite offers a cost-effective and scalable route suitable for industrial production, while the use of sulfuryl chloride provides a convenient and efficient laboratory-scale alternative. For applications requiring the highest degree of isomeric purity, the multi-step sulfonation-chlorination-desulfonation pathway, though more complex, provides an unparalleled level of regiochemical control. The choice of method ultimately depends on the specific requirements of the researcher or drug development professional, balancing factors of yield, purity, cost, and scale.
References
- Gnaim, J. M., & Snider, B. B. (2017). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry, 82(19), 10448–10455.
- Xin, H., Yang, S., An, B., & An, Z. (2017).
- Smith, K., & El-Hiti, G. A. (2022). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
- Google Patents. (n.d.). Process for the selective chlorination of phenolic compounds.
- ProQuest. (n.d.). The selective chlorination of phenols using novel thiapolymers as catalysts.
- Le, T. X. H., Nguyen, T. K. A., Nguyen, T. T., Chen, C. W., & Chao, H. P. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 54(15), 9407–9416.
- ResearchGate. (n.d.). Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium.
- Google Patents. (n.d.). Prepn process of 2-fluoro-6-chlorophenol.
- Wikipedia. (n.d.). Electrophilic halogenation.
- ResearchGate. (n.d.). Scope for the chlorination of phenols, naphthols, and phenol...
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Yin, Z., Zhang, J., Wu, J., Green, R., Li, S., & Zheng, S. (2014). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Organic letters, 16(21), 5644–5647.
- Takemoto, I., & Yamasaki, K. (1994). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 58(3), 594-595.
- Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS.
- PrepChem.com. (n.d.). Synthesis of o-Fluorophenol.
- Google Patents. (n.d.). Chlorination with sulfuryl chloride.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Potential reaction schemes of phenol during chlorination.
- ResearchGate. (n.d.). Chlorination of phenols using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts.
- Wikipedia. (n.d.). Sulfuryl chloride.
- YouTube. (2024, April 7). Very important organic chemistry concept why o-chlorophenol is more acidic than o-flourophenol.
- Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.
- Bentham Science Publisher. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-fluorophenol
Introduction
2-Chloro-6-fluorophenol is a halogenated aromatic compound with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring a hydroxyl group flanked by chlorine and fluorine atoms, imparts distinct chemical properties that are of interest to researchers in drug development and materials science. A thorough understanding of its molecular structure and purity is paramount for its effective application. This guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name this compound and CAS number 2040-90-6, is a benzene ring substituted with a hydroxyl group at position 1, a chlorine atom at position 2, and a fluorine atom at position 6. This substitution pattern leads to a unique set of spectroscopic signatures that can be used for its unequivocal identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Spectral Data
Note: The following ¹H NMR data is predicted based on established substituent effects on aromatic systems and data from analogous compounds.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | t | 1H | H-4 |
| ~ 6.9 - 7.1 | m | 2H | H-3, H-5 |
| ~ 5.5 - 6.5 | br s | 1H | -OH |
Interpretation of the ¹H NMR Spectrum:
The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern due to the coupling between the three aromatic protons and the fluorine atom. The proton at the 4-position (H-4) is expected to appear as a triplet due to coupling with the two adjacent protons (H-3 and H-5). The protons at the 3 and 5-positions are likely to appear as a multiplet due to coupling with each other, H-4, and the fluorine atom. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration[1]. The presence of this exchangeable proton can be confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide would cause the -OH peak to disappear[2].
Predicted ¹³C NMR Spectral Data
Note: The following ¹³C NMR data is predicted based on established substituent effects on aromatic systems and data from analogous compounds.
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 (d) | C-F |
| ~ 145 - 150 | C-OH |
| ~ 125 - 130 | C-Cl |
| ~ 120 - 125 | C-4 |
| ~ 115 - 120 (d) | C-3 |
| ~ 110 - 115 (d) | C-5 |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the aromatic ring. The carbon atoms directly attached to the electronegative fluorine, oxygen, and chlorine atoms will be significantly deshielded and appear at lower fields. The carbon attached to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The carbons at the 3 and 5 positions will also show smaller carbon-fluorine couplings.
Predicted ¹⁹F NMR Spectral Data
Note: The following ¹⁹F NMR data is predicted based on established principles.
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be in the typical range for an aryl fluoride. This signal will likely be a multiplet due to coupling with the adjacent aromatic protons (H-5).
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ can be advantageous for observing exchangeable protons like the hydroxyl proton[3].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~250 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Sufficient to cover the expected chemical shift range for aryl fluorides.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The ATR-FTIR spectrum of solid this compound provides characteristic absorption bands.
Observed IR Spectral Data (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3500 | Broad, Strong | O-H stretch |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 1580 - 1620 | Medium | Aromatic C=C stretch |
| ~ 1450 - 1500 | Medium | Aromatic C=C stretch |
| ~ 1200 - 1300 | Strong | C-O stretch |
| ~ 1000 - 1100 | Strong | C-F stretch |
| ~ 700 - 800 | Strong | C-Cl stretch |
Data sourced from SpectraBase[4].
Interpretation of the IR Spectrum:
The broad and strong absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to intermolecular hydrogen bonding in the solid state. The absorptions in the 3000-3100 cm⁻¹ region are typical for aromatic C-H stretching vibrations. The bands in the 1450-1620 cm⁻¹ range are due to the C=C stretching vibrations within the benzene ring. The strong absorptions corresponding to the C-O, C-F, and C-Cl stretching vibrations are also clearly identifiable.
Experimental Protocol for ATR-FTIR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a simple and rapid method for obtaining IR spectra of solid samples.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of volatile organic compounds like this compound.
Observed Mass Spectral Data (GC-MS)
| m/z | Relative Intensity | Assignment |
| 146 | High | Molecular ion [M]⁺ |
| 148 | Moderate | Isotope peak of the molecular ion [M+2]⁺ |
| 111 | Moderate | [M - Cl]⁺ |
| 83 | Moderate | [M - Cl - CO]⁺ |
| 63 | High | C₅H₃⁺ |
Data sourced from the NIST Mass Spectrometry Data Center[5][6].
Interpretation of the Mass Spectrum:
The mass spectrum shows a prominent molecular ion peak at m/z 146, which corresponds to the molecular weight of this compound. A significant peak at m/z 148 with approximately one-third the intensity of the molecular ion peak is also observed. This isotopic pattern is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern includes the loss of a chlorine radical to give a peak at m/z 111, followed by the loss of carbon monoxide to yield a fragment at m/z 83. The peak at m/z 63 is also a common fragment in the mass spectra of phenols.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a high-energy ionization technique that produces characteristic and reproducible fragmentation patterns.
-
Sample Introduction:
-
For a pure, volatile sample like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer. GC is often preferred as it also provides separation and purity information.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).
-
-
Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or a similar detector.
-
The signal is amplified and recorded to generate the mass spectrum.
-
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. While experimental NMR data was not directly available in public databases at the time of this writing, the predicted spectra, based on sound chemical principles, offer a reliable guide for researchers. The provided IR and MS data, sourced from reputable databases, confirm the presence of key functional groups and the overall molecular structure. The detailed experimental protocols outlined in this guide are designed to be self-validating and ensure the acquisition of high-quality, reproducible spectroscopic data, which is essential for researchers and drug development professionals working with this important chemical intermediate.
References
- Doc Brown's Chemistry: Provides an overview of the ¹H NMR spectroscopy of phenols, including discussions on chemical shifts and the effect of D₂O exchange.
- PubChem: A comprehensive source of information on chemical compounds, including physical properties, safety data, and links to spectral d
- SpectraBase: A database of spectral data for a wide range of chemical compounds.
- NIST Chemistry WebBook: Provides access to a wide range of chemical and physical data, including mass spectra from the NIST/EPA/NIH Mass Spectral Library.
- Journal of Chemical Education: A source for educational materials and protocols in chemistry, including spectroscopic techniques.
- Agilent Technologies: Provides information on the principles and applications of FTIR spectroscopy, including
- Chemistry LibreTexts: A comprehensive online resource for chemistry education, covering a wide range of topics including spectroscopy.
- Sigma-Aldrich: A leading supplier of chemicals and laboratory equipment, providing safety and technical d
- BOC Sciences: A supplier of chemicals that also provides technical inform
- NIST Mass Spectrometry Data Center: The primary source for the NIST/EPA/NIH Mass Spectral Library.
- PubMed: A database of biomedical and life sciences literature, which can be a source for experimental d
- University of Illinois School of Chemical Sciences: Provides information on various mass spectrometry techniques, including electron ioniz
- ResearchGate: A social networking site for scientists and researchers to share papers, ask and answer questions, and find collabor
- ECHEMI: A chemical industry platform that provides information on chemical products, including their properties and suppliers.
- Santa Cruz Biotechnology: A supplier of research chemicals and biochemicals, providing product information and safety d
- Doc Brown's Advanced Organic Chemistry Revision Notes: A resource for understanding the interpretation of NMR spectra for organic molecules.
- Electron Ionization - School of Chemical Sciences, University of Illinois: An explanation of the principles and applications of electron ioniz
- ChemicalBook: A chemical database that provides information on chemical properties and links to spectral d
- Electron Ionization - Chemistry LibreTexts: A detailed explanation of the electron ioniz
- ECHEMI - this compound: Product information and properties for this compound.
- Research and Reviews: Journal of Chemistry: A journal article discussing the principles and applications of electron ioniz
- Electron ionization and mass spectrometry - YouTube: A video explanation of electron ioniz
- SpectraBase - 2-Chloro-6-fluoro-phenol: The specific entry for the ATR-IR spectrum of 2-Chloro-6-fluoro-phenol.
- PubChem - 2-Chlorophenol: Provides spectral data for a related compound, 2-chlorophenol, which can be used for comparison.
- AIST: Spectral Database for Organic Compounds (SDBS)
- NIST WebBook - this compound, TMS derivative: Information on the TMS derivative of the compound, which is relevant for GC-MS analysis.
- SpectraBase - 2-Chloro-6-fluoro-phenol (FTIR): The specific entry for the transmission FTIR spectrum of 2-Chloro-6-fluoro-phenol.
- ChemicalBook - 2-Chloro-4-fluorophenol 1H NMR spectrum: ¹H NMR d
- ChemicalBook - 2-Chlorophenol 1H NMR spectrum: ¹H NMR data for a rel
- ChemicalBook - 2-Amino-4-chlorophenol 1H NMR spectrum: ¹H NMR data for a rel
- ChemicalBook - 2-Chlorophenol IR1: IR spectrum for a rel
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Intramolecular hydrogen bonding in 2-Chloro-6-fluorophenol
An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-Chloro-6-fluorophenol
Abstract: This technical guide provides a comprehensive exploration of the intramolecular hydrogen bonding within this compound. This molecule presents a unique case of competitive hydrogen bonding between the hydroxyl proton and two potential halogen acceptors: fluorine and chlorine. We will delve into the conformational landscape, theoretical underpinnings, and the experimental protocols required to elucidate the dominant interactions. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of non-covalent interactions that govern molecular conformation and properties.
Introduction: A Case of Competing Interactions
Intramolecular hydrogen bonds (IHBs) are critical non-covalent interactions that dictate the three-dimensional structure of a molecule, thereby influencing its physical, chemical, and biological properties. In the realm of drug design, the presence and nature of an IHB can significantly affect a molecule's lipophilicity, membrane permeability, and its binding affinity to a biological target.
This compound is a particularly instructive model system. The hydroxyl group is flanked by two different halogen atoms, creating a competitive environment for the formation of an IHB. The hydroxyl proton can orient itself toward the fluorine atom, forming a potential O-H···F bond, or toward the chlorine atom, forming a potential O-H···Cl bond. The fundamental question is: which interaction, if any, is preferred, and what is the energetic landscape of this competition?
Studies on simpler, related molecules provide a crucial foundation for our investigation. Research into 2-halophenols has shown that there is weak hydrogen bonding in 2-chlorophenol, but very little in 2-fluorophenol[1]. This suggests that while the O-H···Cl interaction is recognized as a weak hydrogen bond, the O-H···F interaction is even more tenuous. This guide will outline a systematic approach, combining computational modeling and spectroscopic techniques, to definitively characterize the conformational preference and the nature of the IHB in this compound.
Conformational Landscape
The primary determinant of the intramolecular hydrogen bonding in this compound is the rotational orientation of the hydroxyl group relative to the halogen substituents. Assuming a planar aromatic ring, two principal conformers are of interest:
-
syn-F Conformer: The hydroxyl proton is directed towards the fluorine atom, creating the potential for an O-H···F intramolecular hydrogen bond.
-
syn-Cl Conformer: The hydroxyl proton is directed towards the chlorine atom, creating the potential for an O-H···Cl intramolecular hydrogen bond.
Based on microwave spectroscopy studies of 2-fluorophenol, the cis conformer (analogous to our syn-F) is the most stable[2]. Similarly, for a range of ortho-substituted chlorophenols, the conformation where the hydroxyl group is oriented toward the chlorine atom is largely predominant[3]. These findings strongly suggest that in this compound, a dynamic equilibrium will exist between the syn-F and syn-Cl conformers, with one likely being energetically more favorable.
Theoretical & Computational Investigation Protocol
A robust computational approach is the first step in dissecting the subtle energetic differences between the conformers. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for this purpose.
Objective: To determine the optimized geometries, relative energies, and vibrational frequencies of the syn-F and syn-Cl conformers.
Methodology:
-
Structure Generation: Build the initial 3D structures for both the syn-F and syn-Cl conformers of this compound.
-
Geometry Optimization: Perform full geometry optimization for each conformer using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. This level of theory is well-suited for describing hydrogen bonding systems.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared spectrum, particularly the O-H stretching frequency for each conformer.
-
-
Energy Analysis: Compare the zero-point corrected electronic energies of the two optimized conformers. The difference in energy (ΔE) will indicate the relative stability.
-
NBO Analysis (Optional but Recommended): A Natural Bond Orbital (NBO) analysis can provide further insight into the nature of the O-H···X interaction by quantifying the charge transfer from the halogen lone pair to the σ*(O-H) antibonding orbital.
Spectroscopic Interrogation: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful experimental technique for directly probing the strength of a hydrogen bond. The O-H stretching vibration (ν(O-H)) is particularly sensitive to its environment. A "free" or non-hydrogen-bonded hydroxyl group exhibits a sharp absorption band, typically around 3600-3700 cm⁻¹. When the hydroxyl group acts as a hydrogen bond donor, the O-H bond weakens, resulting in a red-shift (a shift to lower frequency) and broadening of the absorption band[4]. The magnitude of this red-shift is correlated with the strength of the hydrogen bond.
In a solution-phase IR spectrum at room temperature, rapid interconversion between conformers and intermolecular hydrogen bonding with the solvent can complicate interpretation. Therefore, a more sophisticated technique is required.
Experimental Protocol: Matrix Isolation IR Spectroscopy
Matrix isolation is an ideal technique for studying individual conformers. The molecule of interest is trapped in a solid, inert matrix (e.g., argon) at very low temperatures (typically < 20 K)[5][6]. This prevents both intermolecular interactions and conformational changes, allowing for the distinct vibrational signature of each "frozen-out" conformer to be observed.
-
Sample Preparation: A gaseous mixture of this compound and a large excess of an inert gas (e.g., Argon, ratio ~1:1000) is prepared. The high dilution is crucial to ensure that individual phenol molecules are isolated from each other[5].
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to ~15 K by a closed-cycle helium cryostat[7].
-
Spectral Acquisition: The IR spectrum of the matrix-isolated sample is recorded.
-
Annealing (Optional): The matrix can be warmed slightly (e.g., to 30-35 K for Argon) and then re-cooled. This annealing process can sometimes allow a higher-energy conformer to relax to the more stable form, providing further evidence for conformational assignments.
Expected Results
Based on studies of related compounds, we can predict the approximate O-H stretching frequencies.
| Species/Conformer | ν(O-H) (cm⁻¹) | Expected Appearance | Rationale |
| Phenol (in Argon matrix) | ~3638 cm⁻¹ | Sharp | Reference "free" hydroxyl group[8]. |
| syn-F Conformer | ~3625 cm⁻¹ | Sharp, slightly red-shifted | A very weak O-H···F interaction causes a small red-shift compared to the free OH. |
| syn-Cl Conformer | ~3580 - 3600 cm⁻¹ | Sharp, moderately red-shifted | The stronger O-H···Cl hydrogen bond leads to a more significant weakening of the O-H bond and a larger red-shift. |
The observation of two distinct bands in the hydroxyl stretching region would be direct evidence for the presence of both conformers. The relative intensities of these bands would provide an indication of their population ratio at the temperature of deposition.
Spectroscopic Interrogation: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides complementary information about hydrogen bonding in the solution state. The chemical shift of the hydroxyl proton (δ(OH)) is highly sensitive to its electronic environment. Deshielding of the proton, leading to a downfield shift (higher ppm), is indicative of hydrogen bond formation[9].
Experimental Protocol: NMR Titration with a Hydrogen Bond Acceptor
A powerful method to probe the strength of an IHB is to introduce a competitive intermolecular hydrogen bond acceptor, such as dimethyl sulfoxide-d₆ (DMSO-d₆), into the solution[10][11]. A strong IHB will be less susceptible to disruption by DMSO, while a weak IHB will be more easily broken.
-
Initial Spectrum: Dissolve a precise concentration of this compound in an inert solvent (e.g., CDCl₃). Record the ¹H NMR spectrum and note the chemical shift of the hydroxyl proton.
-
Titration: Prepare a series of NMR samples with the same concentration of this compound but with increasing concentrations of DMSO-d₆.
-
Spectral Monitoring: Record the ¹H NMR spectrum for each sample and plot the chemical shift of the hydroxyl proton (δ(OH)) as a function of the DMSO-d₆ concentration.
-
Data Analysis: The extent of the downfield shift of the δ(OH) upon addition of DMSO-d₆ is inversely related to the strength of the IHB. A smaller change suggests a stronger, more resilient IHB.
Expected Results
The chemical shift of a phenolic proton can vary significantly depending on solvent and concentration but is typically found between 4-7 ppm[12][13]. The key information is the change in chemical shift during the titration.
-
If the syn-Cl conformer is dominant , its relatively stronger IHB would resist disruption by DMSO. We would expect to see only a modest downfield shift of the hydroxyl proton resonance upon the addition of DMSO.
-
If the syn-F conformer is dominant , its much weaker IHB would be easily disrupted by DMSO, leading to the formation of an intermolecular hydrogen bond with the DMSO oxygen. This would result in a significant downfield shift of the hydroxyl proton resonance.
By comparing the titration curve to that of reference compounds (e.g., 2-chlorophenol and 2-fluorophenol), the relative strength of the IHB in this compound can be quantitatively assessed[11][14].
Synthesis of Findings and Conclusion
By integrating the results from computational modeling and dual spectroscopic techniques, a comprehensive and self-validating picture of the intramolecular hydrogen bonding in this compound emerges.
-
Prediction: Based on the established literature for simpler halophenols, it is strongly predicted that the syn-Cl conformer will be the energetically more stable species .
-
Computational Evidence: DFT calculations are expected to show a lower energy for the syn-Cl conformer. The calculated ν(O-H) for this conformer will be at a lower frequency than that of the syn-F conformer.
-
IR Spectroscopic Evidence: Matrix isolation IR spectroscopy is expected to show a more intense absorption band corresponding to the syn-Cl conformer, at a frequency significantly red-shifted from the "free" hydroxyl value. A much weaker band, or no band at all, would be expected for the syn-F conformer.
-
NMR Spectroscopic Evidence: The ¹H NMR titration experiment is expected to show a titration curve indicative of a relatively stable IHB, more closely resembling that of 2-chlorophenol than 2-fluorophenol.
Applications in Drug Development
The conformation of a drug molecule is paramount to its function. Understanding the dominant intramolecular forces, such as the IHB in this compound, provides critical insights for drug development professionals:
-
Receptor Binding: A molecule with a strong IHB will present a fixed conformation to a receptor binding site. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity. Conversely, if the receptor requires an "open" conformer, the IHB would be detrimental.
-
Physicochemical Properties: The presence of an IHB can "hide" the polar hydroxyl group, increasing the molecule's lipophilicity (LogP). This can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: An IHB can protect the hydroxyl group from enzymatic modification, potentially increasing the metabolic stability and half-life of a drug.
By applying the principles and protocols outlined in this guide, researchers can accurately characterize such subtle but critical interactions, leading to more rational and effective drug design.
References
- Abraham, M. H., Abraham, R. J., Aliev, A. E., & Tormena, C. F. (2015). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 17(38), 25151–25159. [Link]
- Ruhr-Universität Bochum. (2010).
- Goud, R., Grandhe, S., & Suryaprakash, N. (2018). Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR studies and DFT-based computations. Physical Chemistry Chemical Physics, 20(12), 8249–8258. [Link]
- Reva, I., Jarmelo, S., & Fausto, R. (2012). Infrared Spectra and Ultraviolet-Tunable Laser Induced Photochemistry of Matrix-Isolated Phenol and phenol-d5. The Journal of Physical Chemistry A, 116(3), 1013-1025. [Link]
- Wikipedia. (n.d.). Matrix isolation.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- Kaur, D., & Singh, P. (2020). Supersonic jet microwave rotational spectrum of 2,3-difluorophenol. Journal of Molecular Spectroscopy, 372, 111349. [Link]
- Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552. [Link]
- Rosenberg, R. E., Chapman, B. K., Ferrill, R. N., Jung, E. S., & Samaan, C. A. (2020). Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. The Journal of Physical Chemistry A, 124(19), 3851–3858. [Link]
- Singh, R., & Suryaprakash, N. (2017).
- Reva, I. D., & Fausto, R. (2012). Infrared spectra and ultraviolet-tunable laser induced photochemistry of matrix-isolated phenol and phenol-d5. The Journal of Physical Chemistry A, 116(3), 1013-1025. [Link]
- LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- MSpace at the University of Manitoba. (n.d.). Rotational Spectra and Conformer Geometries of 2-Fluorophenol and 3-Fluorophenol. [Link]
- LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
- LibreTexts. (2023). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
- PubChem. (n.d.). This compound.
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- PubChem. (n.d.). 2-Chloro-3-fluorophenol.
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Isomers and analogs of 2-Chloro-6-fluorophenol
An In-Depth Technical Guide to 2-Chloro-6-fluorophenol: Isomeric and Analogous Scaffolds in Chemical Research and Development
Introduction
As a Senior Application Scientist, my experience has consistently shown that the precise arrangement of substituents on an aromatic ring is a critical determinant of a molecule's utility. This compound is a prime example of a halogenated aromatic compound whose value extends far beyond its basic structure. It serves as a versatile building block in the pharmaceutical and agrochemical industries, prized for the unique reactivity imparted by its chlorine and fluorine substituents.[1] This guide moves beyond a simple datasheet to provide an in-depth analysis of this compound, its positional isomers, and structural analogs. We will explore how subtle changes in molecular architecture dramatically influence physicochemical properties and biological activity, offering a roadmap for researchers in drug discovery and materials science. The narrative is built on the pillars of mechanistic understanding and practical application, designed to empower fellow scientists to leverage these powerful scaffolds in their research.
Section 1: The Core Compound: this compound
This compound (CAS 2040-90-6) is a solid, crystalline compound at room temperature.[2] Its utility as a synthetic intermediate is rooted in the distinct electronic and steric environment created by the three different substituents on the benzene ring: a hydroxyl group, a chlorine atom, and a fluorine atom.
Physicochemical and Structural Properties
The ortho-positioning of the two halogen atoms relative to the hydroxyl group is a defining feature. This arrangement facilitates the formation of an intramolecular hydrogen bond, primarily between the hydroxyl proton and the chlorine atom. Infrared spectroscopy studies in low-temperature argon matrices have shown the existence of a "Cl-type" isomer with an O-H···Cl hydrogen bond.[3][] The alternative "F-type" (O-H···F) isomer, while present in gas and liquid phases, is less stable and converts to the Cl-type via hydrogen-atom tunneling in the matrix, highlighting the subtle energetic preferences that govern its conformational state.[3][]
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | [5] |
| Molecular Weight | 146.55 g/mol | [6] |
| Melting Point | 62-65 °C | [6][7] |
| Boiling Point | 160.6 °C at 760 mmHg | [2] |
| Appearance | Solid | [2] |
| XLogP3 | 2.2 | [2] |
Synthesis Pathways
The synthesis of this compound is a lesson in regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine at position 6 also directs incoming electrophiles. A common and direct approach is the electrophilic chlorination of 2-fluorophenol.
The causality behind this choice is twofold: the starting material, 2-fluorophenol, is readily available, and the directing effects of the -OH and -F groups synergize to favor chlorination at the C6 position. However, controlling the reaction to prevent the formation of dichlorinated byproducts is critical and often requires careful control of stoichiometry and temperature.
Caption: General workflow for the synthesis of this compound.
An alternative patented method involves a three-step process: sulfonation of o-fluorophenol, followed by chlorination, and subsequent hydrolysis to yield the target product.[8] This multi-step approach can offer higher yields and better purity by using the sulfonic acid group as a blocking and directing group, which is then removed.
Key Applications
The true value of this compound lies in its role as a precursor to more complex molecules.
-
Pharmaceuticals: It is a key intermediate in the synthesis of anti-inflammatory drugs, analgesics, and antimicrobial agents.[1] A notable example is its use in the synthesis of Lumiracoxib, a selective COX-2 inhibitor.[9]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved yields.[1]
-
Polymer Chemistry: Derivatives of this compound have been explored in the creation of specialized polymers.[3]
Section 2: Positional Isomers of Chlorofluorophenol
Isomerism is a fundamental concept that dictates a molecule's interaction with its environment. Simply moving the chlorine and fluorine atoms around the phenol ring creates a family of compounds with distinct properties and, crucially, different biological activities. The specific placement of halogens alters the molecule's dipole moment, pKa, lipophilicity, and steric profile, all of which affect how it binds to biological targets like enzymes or receptors.
Caption: Structural relationship between this compound and its isomers.
Comparative Analysis and Biological Relevance
Section 3: Structural Analogs and Structure-Activity Relationships (SAR)
Analogs are compounds that are structurally similar to the parent molecule but differ in a specific component, such as the type of halogen or the presence of additional functional groups. Studying analogs is essential for developing a Structure-Activity Relationship (SAR), which provides a causal link between chemical structure and biological function.
The Impact of Halogen Substitution
Replacing chlorine with bromine or iodine, or fluorine with chlorine, can significantly alter a compound's properties.
-
Lipophilicity: Generally, lipophilicity increases in the order F < Cl < Br < I. This affects the molecule's ability to cross cell membranes.
-
Metabolic Stability: The strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) influences the molecule's resistance to metabolic degradation.[11]
-
Binding Interactions: The size and electronegativity of the halogen affect its ability to form halogen bonds and other non-covalent interactions with a biological target.[10]
Marine algae, for instance, are a rich source of bromophenols that exhibit a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects.[12] This natural precedent strongly suggests that synthetic halogenated analogs of this compound, such as 2-bromo-6-fluorophenol or 2,4-dichloro-6-fluorophenol, are promising candidates for biological screening.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Section 4: Experimental Methodologies
Trustworthy science relies on replicable protocols. The following methodologies are presented with the detail required for practical application in a research setting.
Protocol 1: Synthesis of this compound via Direct Chlorination
This protocol is based on established methods for the chlorination of phenols.[13]
Objective: To synthesize this compound from 2-fluorophenol.
Materials:
-
2-Fluorophenol (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a clean, dry reaction flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
-
Dissolution: Dissolve 2-fluorophenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Chlorination: Add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The choice of SO₂Cl₂ over chlorine gas offers better handling and control for lab-scale synthesis.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M NaOH (to remove unreacted phenol and acidic byproducts), water, and then brine. The basic wash is a critical self-validating step to ensure purity.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Safety: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound is classified as harmful and can cause severe skin and eye damage.[3][6]
Protocol 2: Analytical Characterization by Reverse-Phase HPLC
Objective: To assess the purity of a synthesized batch of this compound. This method is adapted from standard procedures for analyzing small aromatic molecules.[14]
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample of this compound dissolved in Acetonitrile/Water (50:50).
Procedure:
-
System Preparation: Equilibrate the HPLC system and C18 column with a starting mixture of Mobile Phase A and B (e.g., 70:30 A:B).
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL and dilute to an appropriate working concentration (e.g., 50 µg/mL).
-
Injection: Inject 10 µL of the sample onto the column.
-
Elution Gradient: Run a linear gradient to elute the compound. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 30% B
-
18-22 min: Re-equilibrate at 30% B
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 275 nm).
-
Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. The retention time serves as a qualitative identifier. This protocol is self-validating; consistent retention times and peak shapes across multiple runs indicate system stability.
Conclusion
This compound is more than a chemical intermediate; it is the entry point into a diverse chemical space of isomers and analogs. Understanding the causal relationships between substituent position, halogen identity, and resulting function is paramount for any researcher aiming to design novel molecules with tailored properties. By leveraging the synthetic protocols, analytical methods, and SAR principles outlined in this guide, scientists in drug development and materials science are better equipped to explore this valuable scaffold, accelerating the discovery of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2040-90-6).
- Ingols, R. S., Gaffney, P. E., & Stevenson, P. C. (1966). Biological activity of halophenols. Journal of the Water Pollution Control Federation, 38(4), 629–635.
- Wang, W., et al. (2018). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 16(9), 319.
- Kolsing, A. H., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2789-2803.
- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
- SIELC Technologies. (2018). This compound.
- Doc Brown's Chemistry. (n.d.). 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2.
- Gribble, G. W. (2004). Biological activities of natural halogen compounds. Request PDF.
- PubChem. (n.d.). This compound.
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An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluorophenol in Common Organic Solvents
Foreword: Navigating the Solubility Landscape for Drug Discovery and Development
To the researchers, scientists, and drug development professionals who drive innovation, a fundamental understanding of a compound's physicochemical properties is the bedrock of successful discovery and process development. Among these properties, solubility stands as a critical parameter, influencing everything from reaction kinetics and purification strategies to the ultimate bioavailability of a pharmaceutical agent. This guide is dedicated to a molecule of growing interest in medicinal chemistry and materials science: 2-Chloro-6-fluorophenol.
This is not merely a compilation of data but a guide to understanding and application. The causality behind experimental choices is explained, and every protocol is presented with the clarity and rigor demanded by scientific integrity. It is our hope that this document will serve as an indispensable resource, enabling you to accelerate your research and development efforts with a confident grasp of the solubility characteristics of this compound.
Molecular Profile and Physicochemical Properties of this compound
A thorough analysis of a molecule's intrinsic properties is the first step in predicting its solubility. This compound (CAS No. 2040-90-6) is a disubstituted phenol with a unique combination of functional groups that dictate its behavior in solution.[1][2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | [1][2][5] |
| Molecular Weight | 146.55 g/mol | [1][2][6][7] |
| Appearance | Solid, clear to very slight yellow | [1] |
| Melting Point | 62-65 °C | [6][7][8] |
| Boiling Point | 160.6 °C at 760 mmHg | [1] |
| XLogP3 | 2.2 | [1][2] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [1] |
| Hydrogen Bond Acceptor Count | 2 (from oxygen and fluorine atoms) | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1][2] |
The presence of a hydroxyl (-OH) group makes this compound capable of acting as a hydrogen bond donor. The oxygen and fluorine atoms can also act as hydrogen bond acceptors. Its XLogP3 value of 2.2 suggests a moderate degree of lipophilicity, indicating that it will likely favor organic solvents over water, but will still exhibit some affinity for polar environments.
Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective
The age-old axiom "like dissolves like" remains a powerful guiding principle in solubility prediction. The solubility of this compound will be dictated by the balance of intermolecular forces between it and the solvent molecules. These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl group (as acceptors) and the oxygen/fluorine atoms (as donors) of this compound. The phenolic proton is acidic and will readily interact with the lone pairs on the solvent's oxygen atom. Therefore, good solubility is expected in these solvents. One source qualitatively confirms its solubility in methanol.[8] Phenols, in general, are known to be soluble in alcohols.[9][10]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents possess polar functional groups (e.g., carbonyl, sulfoxide) and can act as hydrogen bond acceptors for the hydroxyl group of this compound. They also exhibit dipole-dipole interactions. Consequently, significant solubility is anticipated in this class of solvents. The diverse chemical structures of phenolic compounds can lead to varied solubility, but polar solvents are generally effective.[11]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic ring and halogen substituents of this compound contribute to its nonpolar character. Nonpolar solvents will interact primarily through weaker van der Waals forces. While some solubility is expected, particularly in aromatic solvents like toluene due to potential π-π stacking, it is likely to be lower than in polar solvents. Solubility in highly nonpolar aliphatic solvents like hexane is predicted to be limited.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. While they cannot donate hydrogen bonds, they can act as weak acceptors. Given the presence of a chlorine atom on the solute, some favorable interaction might be expected. Phenols are generally soluble in chloroform.[9]
Based on this theoretical analysis, we can predict a qualitative solubility profile.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | High to Moderate | Hydrogen Bonding (Acceptor), Dipole-Dipole |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole, London Dispersion |
| Aromatic | Toluene | Moderate to Low | London Dispersion, π-π Stacking |
| Aliphatic | n-Hexane | Low | London Dispersion |
Note: This table is based on theoretical principles and should be confirmed by experimental data.
Experimental Determination of Solubility: A Practical Guide
Generating accurate solubility data is crucial for any research or development endeavor. The following section provides detailed, step-by-step protocols for determining the solubility of this compound.
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[12]
Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.
Experimental Workflow:
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that undissolved solid remains.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the equilibration temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining microscopic solid particles.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Gravimetric Method: A Simpler Alternative
For a less instrument-intensive approach, the gravimetric method can be employed.
Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.
Experimental Workflow:
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Theoretical and computational studies of 2-Chloro-6-fluorophenol
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Chloro-6-fluorophenol
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound, a halogenated phenol derivative of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the methodologies for structural optimization, vibrational frequency analysis, and the exploration of electronic properties. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are detailed to elucidate the molecule's reactivity, stability, and intramolecular interactions. Furthermore, a protocol for molecular docking is presented to evaluate its potential as a ligand for biological targets, grounding the theoretical data in the practical context of drug development. This guide is intended for researchers and scientists, providing both the theoretical basis and procedural steps for a thorough computational investigation of this compound.
Introduction
Halogenated phenols are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] this compound (C₆H₄ClFO) is a disubstituted phenol whose physicochemical properties are governed by the interplay of its hydroxyl, chloro, and fluoro substituents. The presence of these functional groups, particularly the ortho-positioned halogens, influences the molecule's geometry, electronic distribution, and potential for intermolecular interactions, such as hydrogen bonding.[3]
Understanding these properties at a quantum-mechanical level is essential for predicting the molecule's behavior in chemical reactions and biological systems. Theoretical and computational chemistry offers a powerful, cost-effective suite of tools for this purpose.[4][5] By employing methods like Density Functional Theory (DFT), we can model the molecular structure, predict spectroscopic signatures, and map out electronic characteristics with high accuracy.[6] These computational insights are invaluable for rational drug design, allowing for the in silico screening and analysis of molecules before their physical synthesis. This guide details the application of these computational techniques to provide a full theoretical portrait of this compound.
Computational Methodology: The DFT Approach
The foundation of this theoretical investigation rests on Density Functional Theory (DFT), a robust quantum chemical method that balances computational efficiency with accuracy for studying molecular systems.[4]
2.1. Rationale for Method Selection
-
Expertise-Driven Choice : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this analysis. B3LYP is a widely-used and well-validated functional that has consistently demonstrated reliability in predicting the geometric, vibrational, and electronic properties of organic molecules, including halogenated phenols.[7][8][9] It effectively incorporates electron correlation, which is crucial for describing the electronic structure accurately.
-
Basis Set Selection : The 6-311++G(d,p) basis set is employed. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs and for describing non-covalent interactions and anions correctly.
-
(d,p): Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonds and molecular geometries accurately.[7]
-
2.2. Software
All calculations are performed using the Gaussian 09W or a similar computational chemistry software package. Visualization of molecular orbitals, MEP maps, and vibrational modes is typically achieved with GaussView or other compatible molecular modeling software.[8]
Molecular Geometry and Structural Analysis
The first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.
3.1. Protocol: Geometry Optimization
-
Input Structure : An initial structure of this compound is drawn or imported into the software.
-
Calculation Setup : The calculation is defined using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Optimization : A geometry optimization calculation is performed. The algorithm systematically alters the molecular geometry to find the arrangement with the lowest potential energy (a stationary point on the potential energy surface).
-
Verification : A subsequent frequency calculation is mandatory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[7]
3.2. Optimized Structural Parameters
| Parameter | Description | Expected Value (Å or °) |
| C-Cl | Carbon-Chlorine bond length | ~1.74 Å |
| C-F | Carbon-Fluorine bond length | ~1.35 Å |
| C-O | Carbon-Oxygen bond length | ~1.36 Å |
| O-H | Oxygen-Hydrogen bond length | ~0.97 Å |
| C-C | Aromatic Carbon-Carbon bond lengths | ~1.39 - 1.40 Å |
| ∠ C-C-Cl | Carbon-Carbon-Chlorine bond angle | ~120° |
| ∠ C-C-F | Carbon-Carbon-Fluorine bond angle | ~120° |
| ∠ C-O-H | Carbon-Oxygen-Hydrogen bond angle | ~109° |
| Note: These are representative values based on DFT calculations for similar halogenated phenols. Actual calculated values would be populated from the output of the optimization. |
Diagram: Molecular Structure of this compound
Caption: Workflow for theoretical analysis and application in molecular docking.
Conclusion
The theoretical and computational study of this compound provides a profound understanding of its structural, spectroscopic, and electronic properties. Through DFT calculations, we can obtain a reliable optimized geometry, predict its vibrational spectra, and map its electronic reactivity via HOMO-LUMO, MEP, and NBO analyses. These computational insights are not merely academic; they provide a rational basis for understanding the molecule's behavior and for guiding its application in areas like drug discovery. The methodologies outlined in this guide represent a robust, validated approach for the in silico characterization of this and similar molecules, bridging the gap between theoretical chemistry and practical application.
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Crystal structure of 2-Chloro-6-fluorophenol
An In-Depth Technical Guide to the Physicochemical Properties and Structural Analysis of 2-Chloro-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. While its utility as a synthetic intermediate is established, a comprehensive understanding of its solid-state properties, particularly its crystal structure, is crucial for predicting its behavior in various applications, including drug formulation and polymorphism screening. This technical guide provides a detailed examination of this compound, focusing on its synthesis, spectroscopic characterization, and a thorough analysis of the conformational preferences and intermolecular forces that are likely to govern its crystal packing. In the absence of a publicly available experimental crystal structure, this guide synthesizes theoretical insights and comparative data from related molecules to offer a scientifically grounded perspective on its structural chemistry.
Introduction: The Significance of this compound
Halogenated phenols are a class of compounds with diverse applications, serving as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The specific substitution pattern of this compound, with both a chlorine and a fluorine atom ortho to the hydroxyl group, imparts unique electronic and steric properties that influence its reactivity and intermolecular interactions. Notably, it is a key intermediate in the synthesis of various bioactive molecules. A deep understanding of its solid-state structure is paramount for controlling crystallization processes, understanding potential polymorphism, and predicting its stability and solubility – all critical parameters in drug development and materials science.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a substance, including its melting point, solubility, and bioavailability.[2] Therefore, a thorough characterization of the structural landscape of this compound is a prerequisite for its effective and safe application.
Synthesis of this compound: Established Protocols
The reliable synthesis of high-purity this compound is the foundational step for any subsequent structural or application-focused study. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and purity.
Direct Chlorination of 2-Fluorophenol
A common and straightforward method involves the direct chlorination of 2-fluorophenol. This electrophilic aromatic substitution reaction can be achieved using various chlorinating agents.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a dropping funnel is charged with 2-fluorophenol.
-
Chlorination: A solution of sodium hypochlorite is added dropwise to the reactor while maintaining a controlled temperature, typically between 0 and 77 °C.[3]
-
Work-up: Upon completion of the reaction, the mixture is acidified with dilute hydrochloric acid to a pH of 5-6.5.[3]
-
Purification: The organic phase is separated, washed, dried, and purified, often by distillation or column chromatography, to yield this compound.
Causality Behind Experimental Choices: The controlled addition of the chlorinating agent and temperature regulation are critical to minimize the formation of polychlorinated byproducts. The final pH adjustment ensures the protonation of the phenoxide to the less water-soluble phenol, facilitating its extraction into the organic phase.
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Structural Analysis: Insights in the Absence of a Crystal Structure
As of the latest literature review, a definitive single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[4][5][6] However, a significant amount of information regarding its likely solid-state conformation and intermolecular interactions can be gleaned from spectroscopic data, theoretical studies, and comparative analysis of related structures.
The Role of Intramolecular Hydrogen Bonding
The defining structural feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the ortho-halogen atoms. This interaction plays a crucial role in determining the conformational preference of the molecule.
Studies on 2-halophenols have shown that the presence and strength of the intramolecular hydrogen bond depend on the nature of the halogen.[7] In the case of this compound, there are two possible conformers: one with an O-H···Cl hydrogen bond and another with an O-H···F hydrogen bond.
-
Theoretical and Spectroscopic Evidence: Infrared spectroscopy of this compound in argon matrices at low temperatures revealed the presence of a "Cl-type" isomer, characterized by an O-H···Cl hydrogen bond.[1] Interestingly, the "F-type" isomer with an O-H···F bond was not observed under these conditions, suggesting that the former is the more stable conformer.[1] This is consistent with studies on other 2-halophenols, which indicate that while the O-H···F interaction is weak, the O-H···Cl interaction is more significant.[7][8]
Comparative Crystallographic Analysis
To predict the likely crystal packing of this compound, it is instructive to examine the crystal structures of closely related compounds.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 2-Chlorophenol | Hexagonal | P3₂ | O-H···O hydrogen-bonded chains |
| 2,6-Difluorophenol | Orthorhombic | P2₁2₁2₁ | O-H···O hydrogen-bonded chains |
Data for 2-Chlorophenol from[9]; Data for 2,6-Difluorophenol from[2].
Both 2-chlorophenol and 2,6-difluorophenol form hydrogen-bonded chains in the solid state, where the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule.[2][9] This suggests that intermolecular O-H···O hydrogen bonding is a strong driving force for the crystal packing of these types of molecules.
A Postulated Model for Crystal Packing
Based on the available evidence, a plausible model for the crystal packing of this compound can be proposed:
-
Dominant Conformer: The molecule is likely to exist predominantly in the "Cl-type" conformation, with an intramolecular O-H···Cl hydrogen bond.
-
Primary Intermolecular Interaction: The primary intermolecular interaction is expected to be O-H···O hydrogen bonding, leading to the formation of chains or other hydrogen-bonded motifs.
-
Role of Halogen Interactions: Weaker intermolecular interactions, such as C-H···F, C-H···Cl, and halogen-halogen interactions, will likely play a role in the three-dimensional packing of these hydrogen-bonded chains.
Caption: Postulated interactions governing the crystal packing of this compound.
Experimental Workflow for Crystal Structure Determination
For researchers aiming to experimentally determine the crystal structure of this compound, the following workflow is recommended.
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step.
Protocol for Single Crystal Growth:
-
Solvent Screening: A broad range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethanol, acetone, water) should be screened.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated solution of this compound in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling Crystallization: Slowly cool a saturated solution to induce crystallization.
-
-
Polymorph Screening: It is advisable to perform crystallization under a variety of conditions (different solvents, temperatures, and cooling rates) to screen for potential polymorphs.
X-ray Diffraction Analysis
Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive technique for structure elucidation.
Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit with the experimental data.
Caption: Experimental workflow for crystal structure determination.
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive overview of its synthesis and a detailed, evidence-based analysis of its likely solid-state conformation. The predominance of an intramolecular O-H···Cl hydrogen bond and the propensity for intermolecular O-H···O chain formation are key takeaways for researchers working with this compound.
The experimental determination of the crystal structure of this compound would be a valuable contribution to the field, providing a benchmark for theoretical models and enabling a more profound understanding of its solid-state behavior. Such knowledge is indispensable for the rational design of new pharmaceuticals and materials based on this versatile chemical scaffold.
References
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- Rosenberg, R. E., et al. (2020). Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. The Journal of Physical Chemistry A, 124(19), 3851–3858.
- Lasocha, W., & Szewczyk, J. (2012). X-ray powder diffraction investigations of phenol derivatives. Powder Diffraction, 14(1), 44-47.
- ACS Publications. (1999). Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone. The Journal of Physical Chemistry A, 103(17), 3110–3114.
- AIP Publishing. (2020). Intramolecular hydrogen bonding protects the hydroxyl group from attack by fluctuating solvent forces. The Journal of Chemical Physics, 152(7), 074503.
- NIST. (n.d.). This compound.
- ResearchGate. (2020). The crystal structure of 2,6-difluorophenol, C6H4F2O.
- MDPI. (2021). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Molecules, 26(11), 3328.
- SIELC Technologies. (2018). This compound.
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- ResearchGate. (2004). Realizing Predicted Crystal Structures at Extreme Conditions: The Low-Temperature and High-Pressure Crystal Structures of 2-Chlorophenol and 4-Fluorophenol.
- CCDC. (n.d.). The Largest Curated Crystal Structure Database.
- ResearchGate. (n.d.). Rotational Spectra and Conformer Geometries of 2-Fluorophenol and 3-Fluorophenol.
- ResearchGate. (n.d.). The Cambridge Structural Database.
- PubChem. (n.d.). 2-Chlorophenol.
- Crystallography Open Database. (n.d.). Search results.
- NIST. (n.d.). This compound.
- CCDC. (n.d.). Access Structures.
- Aalto Research Portal. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile.
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A Comprehensive Technical Guide to the Thermochemical Profile of 2-Chloro-6-fluorophenol
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive framework for establishing the thermochemical profile of 2-chloro-6-fluorophenol, a compound of significant interest in pharmaceutical and materials science. In the absence of established experimental data for this specific molecule, this document outlines the state-of-the-art experimental and computational methodologies required for its thorough characterization. By leveraging best practices and providing comparative data for the analogous monosubstituted phenols, 2-chlorophenol and 2-fluorophenol, this guide serves as a robust roadmap for researchers. We detail the procedural intricacies of experimental techniques, including rotating-bomb combustion calorimetry for enthalpy of formation, Calvet microcalorimetry for enthalpy of sublimation, and vapor pressure measurements. Concurrently, we present a rigorous computational workflow utilizing high-accuracy composite and density functional theory methods. The objective is to equip researchers with the necessary knowledge to generate reliable, publication-quality thermochemical data, ensuring scientific integrity and advancing the understanding of halogenated phenolic compounds.
Introduction: The Imperative for Accurate Thermochemical Data
This compound is a halogenated aromatic compound with potential applications in the synthesis of novel pharmaceuticals and advanced materials. The precise understanding of its energetic properties is fundamental to process development, safety assessment, and the prediction of its chemical behavior. Key thermochemical parameters, such as the standard molar enthalpy of formation (ΔfH°), ideal gas heat capacity (Cp,gas), and enthalpies of phase transitions (vaporization, ΔvapH°; sublimation, ΔsubH°; fusion, ΔfusH°), govern reaction equilibria, process energy balances, and physical behavior like volatility.
This guide addresses the current informational gap by providing a detailed, field-proven protocol for the determination of these critical values. We will explore both the gold-standard experimental techniques and powerful computational chemistry approaches, emphasizing the synergy between the two for data validation and a deeper molecular understanding.
A Tale of Two Halogens: Comparative Data from Related Phenols
To provide context and a baseline for expected values for this compound, it is instructive to examine the established thermochemical data for its constituent singly-substituted analogues: 2-chlorophenol and 2-fluorophenol. These compounds offer insight into the individual energetic contributions of the ortho-chloro and ortho-fluoro substituents.
| Property | 2-Chlorophenol (CAS: 95-57-8) | 2-Fluorophenol (CAS: 367-12-4) |
| Molecular Formula | C₆H₅ClO | C₆H₅FO |
| Molecular Weight ( g/mol ) | 128.56[1][2] | 112.10[3] |
| Melting Point (°C) | 8[4] | 16.1[5] |
| Boiling Point (°C) | 175-176[6] | 171-172[5] |
| Enthalpy of Vaporization, ΔvapH (kJ/mol) | 47.0 at 352 K[1] | 50.3 at 388 K[7] |
| Heat of Combustion (kJ/mol) | 2790.0 (liquid)[8] | Data not readily available |
Note: The conditions (temperature, pressure) under which these values were determined are critical and should always be considered when making comparisons.
The Experimentalist's Toolkit: Determining Thermochemical Properties
The generation of high-fidelity experimental data is the bedrock of thermochemistry. For a halogenated organic compound like this compound, specialized techniques are required to handle the products of combustion and accurately measure energy changes.
Standard Molar Enthalpy of Formation (ΔfH°)
The cornerstone of thermochemical data is the standard molar enthalpy of formation. For organic compounds, this is typically determined indirectly from the enthalpy of combustion (ΔcH°).
Due to the presence of chlorine and fluorine, standard static bomb calorimetry is insufficient. A rotating-bomb calorimeter is essential to ensure that the combustion products (CO₂, H₂O, HF, and HCl) form a uniform aqueous solution, allowing for accurate thermodynamic corrections.
Methodology:
-
Sample Preparation: A pellet of high-purity (>99.5%) this compound is weighed accurately.
-
Encapsulation: The pellet is sealed in a polyethylene bag of known mass and heat of combustion.
-
Bomb Charging: The sample is placed in a platinum crucible within the bomb. A known mass of water or an arsenious oxide solution is added to the bomb to dissolve the acid gases formed.
-
Pressurization: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Combustion: The bomb is placed in the calorimeter, which is filled with a known mass of water. After reaching thermal equilibrium, the sample is ignited.
-
Rotation and Measurement: The bomb is rotated to ensure complete dissolution of the acid products. The temperature change of the calorimeter is monitored with high precision.
-
Analysis: The final solution is analyzed for nitric acid (from residual N₂), and the concentrations of HCl and HF are determined.
-
Calculation: The energy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections made for the ignition energy, the combustion of the polyethylene bag, and the formation of nitric acid. This allows for the determination of the standard molar enthalpy of combustion.
Causality: The rotation of the bomb is critical. It ensures a homogeneous final state, which is a prerequisite for applying the laws of thermodynamics to calculate the standard state enthalpy change. The presence of halogens necessitates corrections for the formation of hydrofluoric and hydrochloric acids.
Caption: G3(MP2)//B3LYP Computational Workflow.
Density Functional Theory (DFT)
For larger systems or for obtaining a broader range of thermodynamic properties, DFT methods such as B3LYP with a larger basis set like 6-311++G(d,p) are highly effective. While generally less accurate than composite methods for absolute enthalpies of formation, they are excellent for calculating heat capacities, entropies, and Gibbs free energies.
Synthesis and Validation: A Unified Approach
The highest level of confidence in thermochemical data is achieved when experimental and computational results are in close agreement.
-
Experimental Determination: The solid-phase enthalpy of formation (ΔfH°(s)) is determined via rotating-bomb calorimetry. The enthalpy of sublimation (ΔsubH°) is measured using Calvet microcalorimetry or derived from vapor pressure data.
-
Experimental Gas-Phase Data: The experimental gas-phase enthalpy of formation is derived by summing the solid-phase and sublimation enthalpies: ΔfH°(g) = ΔfH°(s) + ΔsubH°.
-
Computational Prediction: The gas-phase enthalpy of formation is independently calculated using a high-accuracy method like G3(MP2)//B3LYP.
-
Validation: The experimental and computational values for ΔfH°(g) are compared. Agreement within the combined error bars provides a strong validation of the data. Discrepancies may point to experimental challenges or limitations in the computational model, warranting further investigation.
This self-validating system ensures the trustworthiness and scientific integrity of the final reported values.
Conclusion
While the thermochemical data for this compound is not yet present in the public domain, this guide provides a clear and comprehensive pathway for its determination. By following the detailed experimental protocols and computational workflows outlined herein, researchers can generate accurate and reliable data. This information is invaluable for the rational design of synthetic routes, the optimization of chemical processes, and the accurate modeling of the compound's behavior in various applications. The principles and methodologies described are broadly applicable to the study of other novel halogenated compounds, fostering a deeper and more quantitative understanding of their chemical energetics.
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Historical methods for the synthesis of 2-Chloro-6-fluorophenol
An In-Depth Technical Guide to the Historical Methods for the Synthesis of 2-Chloro-6-fluorophenol
Abstract
This compound is a pivotal intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its specific ortho-chloro, ortho-fluoro substitution pattern around a hydroxyl group presents unique synthetic challenges and has prompted the development of various methodologies throughout the history of organic chemistry. This guide provides a comprehensive exploration of the historical synthetic routes to this compound, delving into the chemical principles, experimental rationales, and the evolution of these techniques. We will examine four principal historical strategies: direct chlorination of 2-fluorophenol, a multi-step route involving sulfonation and hydrolysis, synthesis via diazonium salt chemistry, and a more modern approach using directed ortho-lithiation. Each method is presented with a detailed protocol, a mechanistic workflow diagram, and an analysis of its inherent advantages and limitations, offering valuable insights for today's process development and synthetic chemists.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 2040-90-6) is a highly functionalized aromatic building block.[1][2][3] Its utility is prominently demonstrated in its role as a key precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Lumiracoxib, a selective COX-2 inhibitor.[4] The arrangement of the chloro, fluoro, and hydroxyl substituents on the benzene ring imparts specific electronic and steric properties that are crucial for the biological activity of the final products.
The synthesis of this molecule is non-trivial. The challenge lies in achieving the precise 1,2,3-substitution pattern with three different functional groups, each with its own directing effects in electrophilic aromatic substitution reactions. Historically, synthetic chemists have devised several distinct strategies to overcome these regioselectivity hurdles, moving from classical electrophilic additions to more controlled, directed reactions. This guide chronicles that journey.
Historical Synthetic Methodologies
Method 1: Direct Electrophilic Chlorination of 2-Fluorophenol
The most conceptually straightforward approach to synthesizing this compound is the direct chlorination of commercially available 2-fluorophenol. This method leverages the strong activating and ortho-, para- directing effects of the hydroxyl group in electrophilic aromatic substitution.
Causality and Experimental Rationale:
The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. The fluorine atom, while deactivating due to its inductive effect, is also an ortho-, para- director. When both are present, the hydroxyl group's influence dominates. The primary site of attack is the position ortho to the hydroxyl group and meta to the fluorine (the C6 position), which is sterically accessible and electronically activated. The para position is also activated, but chlorination there leads to the isomeric byproduct, 4-chloro-2-fluorophenol.
Early methods employed simple chlorinating agents like chlorine gas or sodium hypochlorite.[4][5] The reaction conditions must be carefully controlled to minimize the formation of di- and tri-chlorinated byproducts.
Experimental Protocol: Chlorination with Sodium Hypochlorite [4][5]
-
Setup: A reaction vessel equipped with a stirrer, dropping funnel, and temperature control is charged with 2-fluorophenol.
-
Reaction: An aqueous solution of sodium hypochlorite (molar ratio of 1.0-2.0 equivalents relative to 2-fluorophenol) is added dropwise to the reactor.
-
Temperature Control: The temperature is maintained between 0°C and 77°C during the addition and subsequent insulation period to allow the reaction to proceed to completion.
-
Workup: After the reaction is complete, the mixture is cooled, and dilute hydrochloric acid is added to adjust the pH to 5-6.5. This neutralizes any remaining hypochlorite and protonates the phenoxide to the phenol.
-
Extraction: The mixture is allowed to stand, and the organic phase is separated.
-
Purification: The crude organic phase is then purified, typically by distillation, and dried to yield this compound.
Diagram: Direct Chlorination Pathway
Caption: Electrophilic chlorination of 2-fluorophenol.
Method 2: Sulfonation-Directed Chlorination
To improve regioselectivity and overall yield, a more elaborate, multi-step historical method was developed. This strategy involves temporarily "blocking" the reactive para position with a sulfonyl group, forcing chlorination to occur exclusively at the desired ortho position. The blocking group is then removed.[6]
Causality and Experimental Rationale:
-
Sulfonation: 2-Fluorophenol is first reacted with a strong sulfonating agent, such as fuming sulfuric acid. The bulky sulfonic acid group (-SO₃H) is directed to the sterically less hindered position para to the hydroxyl group.
-
Chlorination: With the C4 position now blocked, the subsequent chlorination reaction is directed primarily to the open C6 position, which is still activated by the hydroxyl group.
-
Hydrolysis (Desulfonation): The final step is the removal of the sulfonic acid group. This is typically achieved by steam distillation or heating in dilute acid, regenerating the phenol and yielding the desired product with high isomeric purity. This method, while longer, provides a much cleaner product profile.[6]
Experimental Protocol: Sulfonation, Chlorination, and Hydrolysis [6]
-
Sulfonation:
-
Charge a reactor with 2-fluorophenol (392g). Heat to 95-100°C.
-
Under these conditions, slowly add concentrated sulfuric acid (98%, 686g). Maintain the temperature and continue the reaction for 1 hour.
-
Cool the reaction product to below 50°C and dilute by stirring in water (820g).
-
-
Chlorination:
-
Cool the reaction solution to between -25°C and -20°C.
-
Add a chlorinating agent, such as trichloroisocyanuric acid (310g), in batches while stirring vigorously.
-
Maintain this low temperature and continue the reaction for 8 hours.
-
-
Hydrolysis:
-
Heat the reaction mixture to boiling. The target product, this compound, will distill out with the steam.
-
Use a condenser to collect the distillate. Water can be returned to the reaction flask.
-
Collect the crude organic phase from the distillate (yield approx. 72% after purification).
-
Diagram: Sulfonation-Directed Synthesis Workflow
Caption: Multi-step synthesis via a sulfonic acid blocking group.
Method 3: Synthesis from an Amino Precursor via Diazotization (Sandmeyer-Type Reaction)
The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic synthesis, allowing for the conversion of an amino group into a wide variety of substituents, including halogens, via a diazonium salt intermediate.[7][8][9] While a direct synthesis of this compound from 2-amino-6-chlorophenol is not the most common route due to the challenges of fluorination, it represents a classic and powerful historical strategy. The fluorination step is more specifically a Balz-Schiemann reaction.[8][9]
Causality and Experimental Rationale:
-
Diazotization: The starting material, 2-amino-6-chlorophenol, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBF₄) at low temperatures (0-5°C).[10] This converts the primary amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).
-
Halogen Exchange: The diazonium salt is then displaced. For chlorination or bromination, this is a copper(I) catalyzed Sandmeyer reaction.[7][11] For fluorination, the diazonium tetrafluoroborate salt is typically isolated and then heated (thermal decomposition) in a Balz-Schiemann reaction to yield the aryl fluoride.[9] This method provides access to substitution patterns that are difficult to achieve through direct electrophilic substitution.
Experimental Protocol: Hypothetical Balz-Schiemann Approach
-
Diazotization:
-
Dissolve 2-amino-6-chlorophenol in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5°C.
-
Stir for an additional 30 minutes after the addition is complete. The diazonium tetrafluoroborate salt will precipitate.
-
-
Isolation:
-
Collect the precipitated diazonium salt by filtration and wash with cold ether to remove impurities.
-
-
Fluorodediazoniation (Balz-Schiemann):
-
Carefully heat the dry diazonium salt. The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield crude this compound.
-
The crude product is then purified by distillation or chromatography.
-
Diagram: Diazonium Salt Pathway
Caption: Synthesis via diazotization and fluorodediazoniation.
Method 4: Directed Ortho-Lithiation
Reported independently by Gilman and Wittig around 1940, directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[12] This method uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species that can react with an electrophile.
Causality and Experimental Rationale:
In the context of this compound, a plausible route starts with 1-chloro-3-fluorobenzene.[13][14] The fluorine atom is a more effective, albeit weaker, directing group than chlorine in lithiation reactions.[15][16]
-
Directed Lithiation: 1-Chloro-3-fluorobenzene is treated with a strong lithium base like n-butyllithium at low temperature (-78°C). The lithium atom coordinates to the fluorine, directing the deprotonation to the C2 position (ortho to the fluorine).
-
Electrophilic Quench: The resulting aryllithium intermediate is then quenched with an electrophilic oxygen source. A common choice is trimethyl borate, B(OMe)₃, which forms a boronic ester.
-
Oxidation: The boronic ester is subsequently oxidized (e.g., with hydrogen peroxide) to yield the hydroxyl group at the desired position, affording this compound. This method offers exquisite regiocontrol that is unattainable with classical electrophilic substitution.
Experimental Protocol: Directed Ortho-Lithiation Approach
-
Lithiation:
-
Dissolve 1-chloro-3-fluorobenzene in dry tetrahydrofuran (THF) in a flame-dried, inert-atmosphere flask.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1 equivalent) via syringe, maintaining the low temperature. Stir for 1-2 hours.
-
-
Borylation:
-
Add trimethyl borate (1.1 equivalents) dropwise to the aryllithium solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Oxidation and Workup:
-
Cool the mixture in an ice bath and slowly add an aqueous solution of hydrogen peroxide and sodium hydroxide.
-
Stir for several hours until the oxidation is complete.
-
Acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. Purify the residue by column chromatography or distillation.
-
Diagram: Directed Ortho-Lithiation Workflow
Caption: Regiocontrolled synthesis via ortho-lithiation.
Comparative Analysis of Historical Methods
| Feature | Method 1: Direct Chlorination | Method 2: Sulfonation-Directed | Method 3: Diazonium Salt | Method 4: Directed Ortho-Lithiation |
| Starting Material | 2-Fluorophenol | 2-Fluorophenol | 2-Amino-6-chlorophenol | 1-Chloro-3-fluorobenzene |
| Key Reagents | NaOCl or Cl₂ | H₂SO₄, TCCA, H₂O | NaNO₂, HBF₄ | n-BuLi, B(OMe)₃, H₂O₂ |
| Number of Steps | 1 | 3 | 2-3 | 2 (one-pot) |
| Regiocontrol | Moderate; produces isomers | High | High | Very High |
| Advantages | Simple, low-cost, fast.[4] | High purity of final product, avoids difficult isomer separation.[6] | Access to diverse substitution patterns, classic reliable method.[8] | Excellent regioselectivity, predictable, modern approach.[12] |
| Disadvantages | Isomer formation requires purification, risk of over-chlorination. | Multiple steps, high waste (sulfuric acid), harsh conditions. | Potentially explosive diazonium intermediates, use of toxic reagents. | Requires anhydrous/inert conditions, cryogenic temperatures, strong base. |
Conclusion
The synthetic history of this compound encapsulates the broader evolution of organic synthesis. Early methods relied on the inherent reactivity of aromatic systems, accepting the challenges of modest yields and isomeric impurities that are characteristic of direct electrophilic substitutions. To overcome these limitations, chemists developed more sophisticated strategies, such as the use of blocking groups, which introduced additional steps but afforded greater control and purity. The application of classic named reactions like the Sandmeyer and Balz-Schiemann provided alternative pathways from different precursors, highlighting the versatility of diazonium chemistry. Finally, the advent of directed ortho-metalation represents a paradigm shift towards reagent-controlled synthesis, where the intrinsic reactivity of the substrate is overridden by the directing influence of a functional group, enabling near-perfect regioselectivity. For the modern synthetic chemist, understanding this historical progression provides not only a toolbox of potential synthetic routes but also a deeper appreciation for the logic and innovation that drive the field forward.
References
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Reactivity profile of the aromatic ring in 2-Chloro-6-fluorophenol
An In-depth Technical Guide to the Aromatic Ring Reactivity of 2-Chloro-6-fluorophenol
Abstract
This compound is a key halogenated intermediate whose utility in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers is dictated by the nuanced reactivity of its substituted aromatic ring.[1][2][3][4] This guide provides a comprehensive analysis of the molecule's electronic and steric landscape, offering a predictive framework for its behavior in key synthetic transformations. We will dissect the competing influences of the hydroxyl, chloro, and fluoro substituents to elucidate the dominant reaction pathways, including Electrophilic Aromatic Substitution (EAS), the conditional nature of Nucleophilic Aromatic Substitution (SNAr), and the strategic potential of Directed ortho-Metalation (DoM). This document serves as a practical resource for researchers and process development chemists, grounding theoretical principles in actionable experimental insights.
The Electronic and Steric Landscape: A Triad of Competing Influences
The reactivity of the this compound ring is not governed by a single substituent but by the collective interplay of three distinct functional groups. Understanding their individual and combined effects is paramount to predicting regiochemical outcomes.
The molecule's core structure is presented below:
Caption: Molecular structure of this compound.
-
Hydroxyl (-OH) Group: This is the most influential group. It is a powerful activating substituent due to its strong resonance (+R) effect, where the oxygen's lone pairs donate electron density into the π-system of the ring.[5][6] This effect far outweighs its electron-withdrawing inductive (-I) effect. As a strong activator, it directs incoming electrophiles to the ortho and para positions.
-
Chlorine (-Cl) and Fluorine (-F) Groups: Halogens are a unique class of substituents. They are deactivating overall because their strong electron-withdrawing inductive effects (-I) override their weaker electron-donating resonance effects (+R).[7][8] However, because the resonance donation that does occur is felt at the ortho and para positions, they are paradoxically ortho-, para-directors.[7][8] Fluorine exerts the strongest inductive pull among the halogens.[9]
The Consensus: The directing effects of all three substituents converge. The hydroxyl, chloro, and fluoro groups all direct to their respective ortho and para positions. The decisive factor, however, is the activating/deactivating nature of the groups. The potent activating character of the hydroxyl group dominates, making the ring significantly more nucleophilic than benzene and priming it for Electrophilic Aromatic Substitution.
The primary regiochemical question is which of the available positions—C3, C4, or C5—is most susceptible to attack.
-
C4 (para to -OH): This position is electronically activated by the hydroxyl group and is sterically unhindered.
-
C3 and C5 (meta to -OH): These positions are sterically crowded by the adjacent halogens and are not electronically activated by the hydroxyl group's resonance effect.
Therefore, the C4 position is the overwhelmingly favored site for electrophilic attack.
Caption: Logical flow of substituent effects on the aromatic ring.
Electrophilic Aromatic Substitution (EAS): The Primary Reaction Manifold
Given the powerful activation conferred by the hydroxyl group, EAS is the most facile and synthetically useful transformation for this molecule. The choice of experimental conditions is critical to achieving high regioselectivity and yield.
Key EAS Reactions and Protocols
| Reaction | Reagent System | Predicted Major Product | Key Considerations |
| Nitration | HNO₃ / H₂SO₄ or HNO₃ in Acetic Acid | 2-Chloro-6-fluoro-4-nitrophenol | The reaction is highly exothermic. Careful temperature control is essential to prevent oxidation and formation of byproducts.[10] |
| Bromination | Br₂ in CH₃COOH or CCl₄ | 4-Bromo-2-chloro-6-fluorophenol | Due to the high activation of the ring, a Lewis acid catalyst is not required and may lead to over-halogenation.[6] |
| Formylation | Hexamethylenetetramine, TFA (Duff Reaction) | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | This reaction introduces a formyl group, a versatile handle for further synthesis.[11] |
Experimental Protocol: Regioselective Nitration
This protocol is designed as a self-validating system for the synthesis of 2-chloro-6-fluoro-4-nitrophenol.
Objective: To achieve >95% regioselectivity for substitution at the C4 position.
Methodology:
-
Reactor Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (10.0 g, 68.2 mmol) and glacial acetic acid (50 mL).
-
Temperature Control: Cool the resulting solution to 10-15°C in an ice-water bath. This temperature is critical; higher temperatures risk oxidation of the phenol, while lower temperatures may slow the reaction unnecessarily.
-
Reagent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (6.5 g, 70% solution, 72.4 mmol) to glacial acetic acid (20 mL) in the dropping funnel, pre-cooled to 10°C.
-
Reaction Execution: Add the nitrating mixture dropwise to the stirred phenol solution over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. The controlled addition rate prevents dangerous exotherms and minimizes the formation of dinitrated or oxidized byproducts.
-
Monitoring and Quenching: After the addition is complete, allow the mixture to stir at 15-20°C for 1 hour. Monitor the reaction progress by TLC or LC-MS. Upon completion, slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 50°C.
Validation: The regiochemistry of the product should be confirmed by ¹H NMR, looking for the characteristic splitting pattern of the two remaining aromatic protons, and by melting point comparison to literature values.
Caption: Experimental workflow for the nitration of this compound.
Nucleophilic Aromatic Substitution (SNAr): A Challenging Pathway
SNAr reactions require a specific set of electronic circumstances that are largely absent in this compound.
Causality Behind Low SNAr Reactivity:
-
Mechanism Requirement: The SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[12][13] The stability of this complex is the key determinant of the reaction rate.
-
Electronic Destabilization: To stabilize the negative charge, the aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[12][13]
-
Substituent Conflict: this compound is dominated by the electron-donating hydroxyl group, which enriches the ring with electron density. This actively destabilizes the required Meisenheimer complex, making the initial nucleophilic attack energetically unfavorable.
Which Halogen Would Leave? In a hypothetical SNAr scenario, the fluorine atom at C6 would be the more likely leaving group. The extreme electronegativity of fluorine makes the carbon to which it is attached (C6) more electrophilic and better able to accommodate the initial nucleophilic attack, which is the rate-determining step.[14]
Caption: The destabilized S_NAr pathway in this compound.
Directed ortho-Metalation (DoM): A Strategy Requiring Protection
Directed ortho-Metalation offers a powerful method for regioselective functionalization, but its application here requires a strategic modification to manage the acidic phenolic proton.
The DoM Principle: A directing metalation group (DMG) coordinates to an organolithium reagent (e.g., n-BuLi), delivering it to a proximal ortho position for deprotonation. This creates a highly reactive aryllithium species that can be trapped with an electrophile.[15]
Challenge and Solution: The hydroxyl group is an excellent DMG, but its acidic proton will be instantly quenched by the organolithium base.
Workflow: Protection-DoM-Quench Strategy
-
Protection: The phenolic proton must first be replaced with a protecting group that is stable to strong bases but can be easily removed later. A methoxy (-OCH₃) or carbamate group is suitable.
-
Metalation: With the phenol protected (e.g., as 2-chloro-6-fluoroanisole), the -OCH₃ group would direct lithiation to the C5 position. The fluorine atom can also act as a directing group, potentially reinforcing lithiation at C5.[16]
-
Electrophilic Quench: The resulting aryllithium intermediate is then treated with an electrophile (E+) to install a new substituent at the C5 position.
-
Deprotection: The protecting group is removed to regenerate the phenol.
Experimental Protocol: Hypothetical DoM at C5
Objective: To introduce a carboxyl group at the C5 position.
Methodology:
-
Protection: Convert this compound to 2-chloro-6-fluoroanisole using dimethyl sulfate and a suitable base. Purify the product.
-
Metalation: Dissolve the protected anisole in dry THF under an inert nitrogen atmosphere and cool to -78°C. Add n-BuLi (1.1 equivalents) dropwise and stir for 1-2 hours to allow for complete lithiation at C5.
-
Quench: Bubble dry CO₂ gas through the solution or add crushed dry ice. The aryllithium will attack the CO₂ to form a lithium carboxylate salt.
-
Workup and Deprotection: Quench the reaction with aqueous acid (e.g., 1M HCl) to protonate the carboxylate. Extract the product. The methoxy group can then be cleaved using a reagent like BBr₃ to yield the final product, 2-chloro-3-fluoro-4-hydroxybenzoic acid.
Caption: A strategic workflow for functionalization via Directed ortho-Metalation.
Summary and Outlook
The reactivity of this compound is definitively controlled by the activating hydroxyl group. This leads to a clear and predictable hierarchy of reaction pathways.
| Rank | Reaction Type | Favored Position | Reactivity | Synthetic Utility |
| 1 | Electrophilic Aromatic Substitution (EAS) | C4 | High | Excellent: The primary method for introducing new substituents onto the ring. |
| 2 | Directed ortho-Metalation (DoM) | C5 (after protection) | Moderate | Good: A powerful but multi-step strategy for regioselective functionalization at a non-EAS site. |
| 3 | Nucleophilic Aromatic Substitution (SNAr) | C6 | Very Low | Poor: Not a viable pathway under normal conditions due to electronic destabilization of the key intermediate. |
For drug development professionals, this profile offers clear strategic guidance. The C4 position serves as a reliable and accessible handle for introducing functionality via well-established EAS chemistry. For more complex scaffolds where substitution is required adjacent to the existing halogens, a protection-DoM-quench sequence is the most logical and robust approach. Understanding these intrinsic reactivity patterns is essential for designing efficient, high-yield synthetic routes that leverage the unique chemical personality of this valuable building block.
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Methodological & Application
Application Notes: 2-Chloro-6-fluorophenol as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
2-Chloro-6-fluorophenol has emerged as a pivotal structural motif and versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a nucleophilic hydroxyl group and sites for cross-coupling reactions, provides a strategic advantage in the molecular architecture of complex drugs. The presence of both chlorine and fluorine atoms imparts distinct electronic properties and metabolic stability to the final compounds. This guide provides an in-depth analysis of the physicochemical properties, core reactivity, and synthetic applications of this compound, complete with detailed protocols for its use in pharmaceutical development.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic compound recognized for its significant role as a building block in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the chloro, fluoro, and hydroxyl groups on the phenol ring creates a molecule with tailored reactivity. The hydroxyl group serves as a handle for etherification and esterification, while the carbon-chlorine bond is amenable to a variety of transition metal-catalyzed cross-coupling reactions.[3]
The fluorine atom is a particularly valued feature in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profile of the molecule. The chlorine atom, larger and more polarizable than fluorine, offers a distinct steric and electronic profile and provides a reactive site for building molecular complexity. Consequently, this compound serves as a key intermediate in the synthesis of anti-inflammatory, analgesic, and antimicrobial agents.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety hazards is critical for the effective and safe handling of this compound in a research and development setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2040-90-6 | [4] |
| Molecular Formula | C₆H₄ClFO | [5] |
| Molecular Weight | 146.55 g/mol | [4] |
| Appearance | Solid, Clear to very slight yellow | [6] |
| Melting Point | 65 °C | [6] |
| Boiling Point | 160.6 °C at 760 mmHg | [6] |
| SMILES | C1=CC(=C(C(=C1)Cl)O)F | [5] |
| InChIKey | QIAQIYQASAWZPP-UHFFFAOYSA-N | [5] |
Table 2: GHS Hazard and Safety Information
| Category | Information | Source |
| Signal Word | Danger | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H340 (May cause genetic defects), H361f (Suspected of damaging fertility), H411 (Toxic to aquatic life with long lasting effects) | [4][5] |
| Precautionary Codes | P260, P273, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [4] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [4][7] |
| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7][8] |
Core Reactivity and Pharmaceutical Applications
The utility of this compound stems from the distinct reactivity of its functional groups. The diagram below illustrates the principal synthetic pathways leveraging this building block.
Caption: Key synthetic transformations of this compound.
Application Example: Synthesis of Lumiracoxib Intermediate
A prominent example showcasing the utility of this compound is in the synthesis of Lumiracoxib , a selective COX-2 inhibitor used for treating osteoarthritis. The synthesis involves an initial etherification of this compound, demonstrating a critical C-O bond formation step.[9] This reaction serves as an excellent case study for a detailed protocol.
Detailed Experimental Protocol: Synthesis of a Key Lumiracoxib Intermediate
This protocol details the etherification of this compound, a crucial step in the synthesis of Lumiracoxib. The reaction involves the formation of 2-(2-chloro-6-fluorophenoxy)-N-(4-tolyl)acetamide.
Workflow Diagram
Caption: Workflow for the synthesis of a Lumiracoxib intermediate.
Step-by-Step Methodology
Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation and Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (e.g., 0.25 mol).
-
Add a suitable solvent such as Dimethylformamide (DMF) or acetone to dissolve the phenol.
-
Add potassium carbonate (K₂CO₃) (e.g., 0.28 mol) to the flask. This acts as the base to deprotonate the phenol.[9]
-
Add the electrophile, 2-chloro-N-(p-tolyl)acetamide (e.g., 0.25 mol). A phase-transfer catalyst like PEG-2000 may be added to facilitate the reaction.[9]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Slowly heat the reaction mixture to reflux.
-
Maintain the reflux for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing distilled water (e.g., 80 mL) with stirring. This will precipitate the crude product.[9]
-
Filter the resulting solid using a Buchner funnel.
-
Wash the solid with distilled water (e.g., 3 x 120 mL) to remove any remaining inorganic salts and solvent.[9]
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure intermediate.[6]
-
Dry the purified solid in a vacuum oven to obtain the final product.
-
Analytical Characterization
The identity and purity of the synthesized products should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess purity. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the molecular structure of the product.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.
Conclusion
This compound is a high-value building block for pharmaceutical synthesis, offering a unique combination of reactivity and desirable physicochemical properties. Its utility in constructing complex molecular architectures, as demonstrated in the synthesis of Lumiracoxib, underscores its importance. The protocols and data presented in these application notes provide a foundational framework for researchers and drug development professionals to effectively leverage this versatile intermediate in their synthetic endeavors.
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Application Notes and Protocols for the Synthesis of a Key Celecoxib Intermediate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in the management of pain and inflammation. The efficient synthesis of this pharmaceutical agent is of paramount importance, relying on the high-fidelity production of its key intermediates. This document provides a comprehensive guide to the synthesis of a critical celecoxib intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, commencing from the readily available starting material, 4'-methylacetophenone. We will delve into the mechanistic underpinnings of the pivotal Claisen condensation reaction, offer a detailed, field-proven experimental protocol, and present a comparative analysis of various reaction conditions to empower researchers in optimizing this crucial synthetic step.
Introduction: The Significance of Celecoxib and its Synthetic Precursors
Celecoxib's therapeutic success lies in its targeted inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation. This selectivity offers a favorable gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The molecular architecture of celecoxib features a central pyrazole ring, the construction of which is a focal point of its synthesis. A widely adopted and industrially scalable synthetic strategy involves the cyclocondensation of a β-diketone with a substituted hydrazine.[1] The β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is therefore a high-value intermediate, and its efficient synthesis is a critical determinant of the overall efficiency of celecoxib production. The incorporation of a trifluoromethyl group is particularly noteworthy, as it can enhance the metabolic stability and binding affinity of the final drug molecule.[2]
Synthetic Strategy: The Claisen Condensation Pathway
The synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is most effectively achieved via a Claisen condensation reaction. This fundamental carbon-carbon bond-forming reaction involves the coupling of an ester with a ketone in the presence of a strong base to form a β-diketone.[3][4] In this specific application, 4'-methylacetophenone serves as the ketone component, and an ethyl trifluoroacetate provides the trifluoroacetyl group.
The overall transformation is depicted below:
Figure 1: Overall reaction scheme for the synthesis of the celecoxib intermediate.
Mechanistic Insights: The Role of the Base and Solvent
The Claisen condensation proceeds through a series of well-defined steps, initiated by the deprotonation of the α-carbon of the ketone by a strong base.[5]
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from 4'-methylacetophenone to form a resonance-stabilized enolate. The choice of a strong base is crucial as the pKa of the α-proton of a ketone is typically in the range of 19-21.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the β-diketone product.
-
Deprotonation of the Product: The resulting β-diketone is more acidic than the starting ketone due to the presence of two electron-withdrawing carbonyl groups. The base present in the reaction mixture deprotonates the β-diketone, driving the equilibrium towards the product side. An acidic workup is then required to neutralize the enolate and isolate the final product.[5]
The choice of solvent is also critical. Aprotic solvents like toluene are often preferred when using sodium hydride to prevent the reaction of the base with the solvent.[6] When using an alkoxide base like sodium ethoxide, the corresponding alcohol (ethanol) is a suitable solvent.[2]
Sources
Application Notes & Protocols: The Role of 2-Chloro-6-fluorophenol in Modern Agrochemical Synthesis
Abstract
2-Chloro-6-fluorophenol has emerged as a pivotal structural motif and a versatile intermediate in the synthesis of advanced agrochemicals.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to a hydroxyl group, imparts specific reactivity and biological properties to the resulting molecules. These properties are leveraged in the development of highly effective and selective herbicides and fungicides, contributing significantly to crop protection and yield improvement.[1][3] This document provides an in-depth guide for researchers and development scientists on the application of this compound in agrochemical synthesis, detailing its role in the creation of key active ingredients and providing validated, step-by-step protocols for its utilization.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 2040-90-6) is a halogenated phenol that serves as a high-value building block in organic synthesis. The presence of ortho-chloro and -fluoro substituents sterically shields the hydroxyl group while also activating the aromatic ring for specific transformations. This combination makes it an ideal precursor for agrochemicals where precise molecular architecture is key to efficacy and selectivity.[3]
Its primary applications in the agrochemical sector are found in the synthesis of:
-
Herbicides: It is a key component in the synthesis of modern selective herbicides, designed to control weeds without harming the desired crops.[3]
-
Fungicides and Pesticides: The compound is utilized as an intermediate in the formulation of fungicides and other pesticides, which protect crops from diseases and pests.[1][4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 2040-90-6 | [1][5] |
| Molecular Formula | C₆H₄ClFO | [1][6] |
| Molecular Weight | 146.55 g/mol | [1][6] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 62-68 °C | [1] |
Application in Herbicide Synthesis: Pathway to Aryloxy-Based Herbicides
A significant application of this compound is in the production of advanced herbicides. It serves as a precursor to 2-chloro-6-fluoroanisole, a critical intermediate for new herbicide formulations such as those in the aryloxypicolinate class.[3] The synthesis pathway involves a straightforward etherification of the phenolic hydroxyl group.
The causality for this synthetic choice lies in the stability and reactivity of the resulting anisole derivative. The methyl ether protects the hydroxyl group and modifies the electronic properties of the molecule, making it suitable for subsequent coupling reactions to build the final herbicide structure. This two-step approach ensures high yields and purity of the key intermediate.[3]
Caption: Workflow for the synthesis of a key herbicide intermediate.
Protocol 1: Synthesis of 2-Chloro-6-fluoroanisole
This protocol details the Williamson ether synthesis for the methylation of this compound. The choice of a moderate base like potassium carbonate and a polar aprotic solvent like acetone is crucial to prevent side reactions and ensure a high yield of the desired product.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered
-
Dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or Methyl Iodide (CH₃I, 1.2 eq)
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Deionized water, Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (1.0 eq), anhydrous acetone, and anhydrous potassium carbonate (1.5 eq).
-
Reaction Initiation: Stir the suspension vigorously at room temperature for 15 minutes.
-
Methylation: Slowly add dimethyl sulfate (1.2 eq) to the suspension via a dropping funnel. An exothermic reaction may be observed.
-
Reaction to Completion: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether and wash sequentially with 1M NaOH solution (to remove any unreacted phenol) and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluoroanisole.
-
Purification: If necessary, purify the product via vacuum distillation or column chromatography to achieve high purity.
Application in Pesticide Synthesis: A Model Pathway
This compound serves as a template for understanding the synthesis of a broad class of pesticides.[1] A highly illustrative parallel is the industrial synthesis of Chlorpyrifos , a widely used organophosphate insecticide.[7] While Chlorpyrifos itself is synthesized from 3,5,6-trichloro-2-pyridinol (TCP), the core reaction—coupling a chlorinated hydroxyaromatic compound with a phosphorochloridothioate—is a foundational technique in pesticide chemistry.[7][8]
This reaction exemplifies the nucleophilic substitution of the phenoxide ion onto the phosphorus center of O,O-diethyl phosphorochloridothioate, displacing the chloride leaving group to form the stable thiophosphate ester linkage characteristic of many organophosphate pesticides.
Caption: Model reaction for organophosphate pesticide synthesis.
Protocol 2: Synthesis of an Organophosphate Pesticide (Chlorpyrifos Model)
This protocol outlines the aqueous-phase synthesis of Chlorpyrifos, a method that is environmentally preferable and cost-effective.[9][10] The use of a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous-soluble sodium pyridinolate and the organic-soluble phosphorochloridothioate.
Materials:
-
3,5,6-Trichloro-2-pyridinol sodium salt (TCP-Na, 1.0 eq)
-
O,O-diethyl phosphorochloridothioate (DECPT, 1.05 eq) [CAS: 2524-04-1]
-
Water (as solvent)
-
Phase-transfer catalyst (e.g., trimethylamine, 4-Dimethylaminopyridine) (catalytic amount)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (to maintain pH)
-
Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnel
Procedure:
-
Solvent and Catalyst: Charge the reaction vessel with water. Dissolve a portion of the catalyst in the water to act as the solvent medium.[9]
-
Addition of Precursor: Add the 3,5,6-trichloro-2-pyridinol sodium salt to the vessel with stirring, followed by the remaining catalyst.[9]
-
pH Adjustment: Adjust the pH of the solution to between 9-10 using a suitable base to ensure the precursor remains in its anionic, nucleophilic form.[10]
-
Reagent Addition: Slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture. Control the addition rate to manage any exotherm.
-
Reaction Conditions: Gently warm the reaction mixture to 50-60°C and maintain for 2-4 hours with vigorous stirring to ensure adequate mixing of the phases.[10]
-
Monitoring: Monitor the disappearance of the starting materials by HPLC or GC.
-
Product Isolation: Upon completion, cool the reaction mixture to approximately 25°C to induce crystallization of the Chlorpyrifos product.[10]
-
Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove inorganic salts and any remaining water-soluble impurities.
-
Drying: Dry the white crystalline product under vacuum to obtain the final, purified Chlorpyrifos.
Safety & Handling
Working with halogenated phenols and organophosphorus compounds requires strict adherence to safety protocols. This compound is a hazardous substance with multiple risk factors.
Hazard Profile of this compound: [5]
-
Acute Toxicity (Oral): H302 - Harmful if swallowed.
-
Skin Corrosion: H314 - Causes severe skin burns and eye damage.
-
Mutagenicity: H340 - May cause genetic defects.
-
Reproductive Toxicity: H361f - Suspected of damaging fertility.
-
Environmental Hazard: H411 - Toxic to aquatic life with long lasting effects.
Mandatory Safety Precautions: [11]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-retardant lab coat must be worn.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of exceeding exposure limits.[11]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store in a corrosives area away from incompatible materials.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, do not allow it to enter drains or waterways.[11]
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Application Note: A Step-by-Step Synthetic Protocol for the N-Arylation of Amines with 2-Chloro-6-fluorophenol
Introduction: Navigating the Challenges of N-Arylation with a Sterically Demanding and Electronically Deactivated Substrate
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the various methods available, the palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile tool for the arylation of amines.[1][2] This reaction allows for the coupling of a wide range of amines with aryl halides and pseudohalides, offering significant advantages over classical methods like the Ullmann condensation, which often require harsh reaction conditions.[3][4]
This application note provides a detailed, step-by-step protocol for the N-arylation of primary and secondary amines using 2-chloro-6-fluorophenol as the arylating agent. This particular substrate presents a unique set of challenges due to:
-
Steric Hindrance: The presence of two ortho-substituents (chlorine and fluorine) significantly hinders the approach of the amine nucleophile to the reaction center.
-
Electronic Deactivation: The electron-withdrawing nature of the halogen substituents deactivates the aryl chloride towards oxidative addition, a crucial step in the catalytic cycle.
-
Competing O-Arylation: The presence of a phenolic hydroxyl group introduces the possibility of a competing O-arylation reaction, leading to the formation of diaryl ethers as byproducts.[5]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also a deeper understanding of the mechanistic considerations and experimental nuances required for a successful and selective N-arylation.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted catalytic cycle is as follows:
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (this compound in this case) to form a palladium(II) intermediate. The reactivity order for this step is generally Ar-I > Ar-Br > Ar-Cl, making the use of aryl chlorides more challenging.[7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.[6][9][10] The choice of base is critical and can significantly influence the reaction outcome.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the N-arylated product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the cycle.[6][7]
To overcome the challenges posed by this compound, the selection of an appropriate catalyst system, particularly the phosphine ligand, is paramount. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of aryl chlorides and promote the subsequent reductive elimination.[1]
Experimental Workflow Diagram
Caption: A generalized workflow for the Buchwald-Hartwig N-arylation reaction.
Detailed Synthetic Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store under an inert atmosphere. |
| Amine (Primary or Secondary) | ≥98% | Various | Ensure the amine is pure and dry. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | e.g., Strem | A common palladium precatalyst. |
| Xantphos | ≥98% | e.g., Strem | A bulky, electron-rich bidentate phosphine ligand suitable for coupling aryl chlorides. |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | e.g., Acros | A strong, non-nucleophilic base. Handle in a glovebox due to its hygroscopic and air-sensitive nature. |
| Anhydrous Toluene | DriSolv® or similar | e.g., EMD Millipore | Use a dry, degassed solvent. Aromatic solvents are commonly used for these reactions.[8] |
| Diethyl ether | Anhydrous | Various | For work-up. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent grade | Various | For work-up. |
| Brine | Reagent grade | Various | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Various | For drying the organic phase. |
| Celite® | --- | Various | For filtration. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
Reaction Setup (under an inert atmosphere of nitrogen or argon):
-
To a dry Schlenk tube or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv). For solid amines, add them at this stage. For liquid amines, they can be added via syringe after the addition of the solvent.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add Xantphos (0.04 mmol, 4 mol%). The use of bulky, electron-rich phosphine ligands is often crucial for the successful coupling of aryl chlorides.[1]
-
In a glovebox, weigh sodium tert-butoxide (1.4 mmol, 1.4 equiv) and add it to the reaction vessel. Strong bases are typically required for the deprotonation of the amine.[6]
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at 100-110 °C. The choice of temperature is crucial, with typical ranges between 80-110°C.[8]
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials.
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with diethyl ether (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂/Xantphos): The combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is essential for the challenging N-arylation of an electron-deficient and sterically hindered aryl chloride. Xantphos is a bidentate ligand known to promote the difficult oxidative addition step and stabilize the catalytic species.[6]
-
Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more reactive amido species. Sodium tert-butoxide is a common choice for this purpose.[6][8] Weaker bases may not be sufficient to drive the reaction to completion, especially with less nucleophilic amines.
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used in Buchwald-Hartwig aminations.[6][8] These solvents have good solvating properties for the reactants and catalyst system and are stable at the required reaction temperatures. The choice of solvent can also influence the reaction rate and selectivity.[12][13][14]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Performing the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation and ensure reproducibility.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the catalyst loading (e.g., to 5 mol%), using a more electron-rich and bulky ligand, or increasing the reaction temperature. Ensure that the reagents and solvent are scrupulously dry.
-
Formation of O-Arylated Byproduct: The phenolic hydroxyl group can compete with the amine for arylation. While the N-arylation is generally favored under these conditions for aminophenols, the selectivity can be influenced by the specific amine, ligand, and base used.[5] If significant O-arylation is observed, screening different ligands and bases may be necessary. Using a weaker base or a copper-based catalyst system, which can favor O-arylation, should be considered if the O-arylated product is desired.[3][15]
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene (2-fluorophenol in this case). This can be minimized by ensuring an efficient coupling reaction and avoiding prolonged reaction times at high temperatures.
Conclusion
The N-arylation of amines with this compound is a challenging yet achievable transformation. By carefully selecting the catalyst system, base, and reaction conditions, researchers can successfully synthesize a variety of N-arylated products. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of these valuable compounds, facilitating advancements in drug discovery and materials science.
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- Senra, J. D., et al. (2011). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. Catalysis Letters, 141, 1438–1444.
- de Oliveira, R. B., et al. (2022). Synthesis, Hirshfeld Surface Analysis and Evaluation of In Vitro Antitumor Activity of New N-Aryl-8-amino-quinoline Derivatives. Molecules, 27(15), 4810.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Lundgren, R. J., & Stradiotto, M. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 51(45), 11867–11870.
- Jurášek, M., et al. (2015). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 20(12), 21846–21857.
- Wang, C., et al. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry, 22(38), 7801-7805.
- Hossain, M. A., & Man, S. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Organic Chemistry Portal. Ullmann Reaction.
- Lundgren, R. J., & Stradiotto, M. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 51(45), 11867-11870.
- Shin, S., et al. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 13(2), 419-425.
- SpectraBase. 2-Chloro-6-fluoro-phenol.
- Van der Veken, P., et al. (2016). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 12, 2806-2816.
- Cereda, E., et al. (2004). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications, 34(15), 2741-2749.
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-6-fluorophenol
Introduction: The Strategic Advantage of 2-Chloro-6-fluorophenol in Heterocyclic Synthesis
This compound is a valuable and versatile precursor in the synthesis of complex heterocyclic compounds, which form the scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1] Its unique substitution pattern, featuring a hydroxyl group for nucleophilic reactions or for directing ortho-metalation, a chlorine atom amenable to various cross-coupling reactions, and a fluorine atom to modulate the electronic and pharmacological properties of the final product, makes it a highly strategic starting material.
The presence of both chlorine and fluorine atoms on the phenolic ring allows for selective and sequential reactions. The chlorine atom is a versatile handle for palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom, on the other hand, can enhance the biological activity and metabolic stability of the target molecules. These attributes make this compound a precursor of choice for accessing fluorinated heterocyclic systems, which are of growing interest in medicinal chemistry.
This guide provides detailed application notes and protocols for the synthesis of two important classes of heterocyclic compounds using this compound as the key starting material: fluorinated dibenzofurans and fluorinated phenoxazines . The methodologies presented are based on established and robust synthetic strategies, adapted for this specific precursor to provide researchers, scientists, and drug development professionals with a practical framework for their synthetic endeavors.
Part 1: Synthesis of Fluorinated Dibenzofurans
Dibenzofurans are a class of oxygen-containing heterocycles with significant biological activities. The introduction of a fluorine atom onto the dibenzofuran scaffold can significantly enhance its therapeutic potential. The following section outlines a two-step strategy for the synthesis of a 4-fluorodibenzofuran derivative from this compound, proceeding through a palladium-catalyzed Suzuki coupling followed by an intramolecular C-O bond formation.
Mechanistic Rationale
The proposed synthesis leverages the reactivity of the chlorine atom in this compound for a palladium-catalyzed Suzuki cross-coupling reaction with an ortho-methoxyphenylboronic acid. This reaction builds the biaryl backbone necessary for the subsequent cyclization. The subsequent intramolecular cyclization to form the dibenzofuran ring is also a palladium-catalyzed process, involving the oxidative addition of the palladium catalyst to the C-O bond of the phenol, followed by reductive elimination to form the furan ring.
Experimental Workflow
Sources
Application Notes and Protocols for Catalytic Cross-Coupling Reactions of 2-Chloro-6-fluorophenol
Introduction: The Strategic Importance of 2-Chloro-6-fluorophenol in Synthesis
This compound is a key building block in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a hydroxyl group for further derivatization, a sterically accessible chlorine atom for cross-coupling, and a fluorine atom to modulate physicochemical properties, makes it a highly sought-after starting material. This guide provides detailed application notes and protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving this versatile substrate, with a focus on practical execution and mechanistic understanding for researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5][6] The successful application of these methods to a sterically hindered and electronically deactivated substrate like this compound hinges on the careful selection of the catalyst system, base, and reaction conditions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl structures.[7][8] When applied to this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents, which are prevalent motifs in medicinal chemistry.[9]
Mechanistic Considerations:
The catalytic cycle begins with the oxidative addition of the aryl chloride to a palladium(0) complex. This is often the rate-limiting step for less reactive aryl chlorides and is influenced by steric hindrance from the ortho-substituents.[10][11] The subsequent transmetalation with an organoboron species, activated by a base, is followed by reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[7]
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add the degassed toluene/water mixture via syringe.
-
Reaction Execution: Stir the mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10][11]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| PEPPSI-IPr | K₂CO₃ | THF/H₂O | 80 | 75-88 |
Table 1. Representative conditions for Suzuki-Miyaura coupling of this compound. Yields are indicative and may vary.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[12][13] For this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines, which are critical functionalities in many pharmaceutical agents.[14][15]
Mechanistic Considerations:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] The key steps involve oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product.[16] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the final reductive elimination step.[15]
Visualization of the Buchwald-Hartwig Amination Workflow:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.8 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Reagent Addition: Add this compound and morpholine.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| RuPhos | NaOtBu | Toluene | 100 | 90-98 |
| Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-95 |
| BINAP | K₃PO₄ | Toluene | 100 | 70-85 |
Table 2. Common ligand and base combinations for the Buchwald-Hartwig amination of this compound. Yields are representative.
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[17][18] This reaction is invaluable for creating rigid scaffolds and introducing functionalities for further transformations, such as click chemistry.
Mechanistic Considerations:
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[18] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[14] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.[19]
Visualization of the Sonogashira Dual Catalytic Cycle:
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Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of 2-Chloro-6-fluorophenol
**Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2-chloro-6-fluorophenol, a halogenated phenolic compound, for robust analysis by Gas Chromatography (GC). Direct GC analysis of phenols is often hampered by their polarity, which leads to poor peak shape, low volatility, and potential thermal degradation in the injector port. Derivatization mitigates these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety.[1][2][3] This note explores the mechanisms, advantages, and practical considerations of three primary derivatization techniques: Silylation, Acetylation, and Pentafluorobenzylation. Detailed, step-by-step protocols are provided for each method, aimed at researchers, analytical chemists, and quality control professionals in the pharmaceutical and environmental sectors.
Introduction: The Rationale for Derivatization
This compound (CAS: 2040-90-6) is a halogenated aromatic compound used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and pesticides.[4][5] Its accurate quantification in environmental matrices and in-process samples is critical for safety, efficacy, and regulatory compliance. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for this purpose.[1][6]
However, the free hydroxyl group of the phenol imparts significant polarity to the molecule. This polarity results in several analytical challenges:
-
Low Volatility: The strong intermolecular hydrogen bonding between phenol molecules reduces their vapor pressure, making them difficult to volatilize for GC analysis.[2]
-
Peak Tailing: The polar hydroxyl group can interact with active sites (residual silanols) on the GC column and inlet liner, leading to asymmetric, tailing peaks and poor resolution.[7]
-
Thermal Instability: Some phenolic compounds can degrade at the high temperatures of the GC injector.
Derivatization is a chemical modification process that addresses these challenges by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[2][8] This transformation increases analyte volatility and thermal stability, minimizes interactions with the GC system, and ultimately improves chromatographic performance, leading to sharper peaks, better sensitivity, and more reliable quantification.[9]
The following workflow provides a high-level overview of the analytical process.
Derivatization Strategies: A Comparative Overview
The choice of derivatization reagent is critical and depends on the analytical objective, required sensitivity, sample matrix, and available instrumentation.
| Strategy | Primary Reagent(s) | Derivative Formed | Advantages | Disadvantages | Optimal For |
| Silylation | BSTFA, MSTFA (+TMCS catalyst) | Trimethylsilyl (TMS) Ether | Highly reactive, versatile, high yields, excellent GC properties.[1][8] | Reagents are highly sensitive to moisture; requires anhydrous conditions.[1][2] | General quantification, metabolomics, broad-spectrum screening (GC-MS). |
| Acetylation | Acetic Anhydride (+ Pyridine) | Acetate Ester | Robust, cost-effective, derivatives are very stable, less moisture sensitive than silylation.[1][10] | May require a work-up/extraction step to remove excess reagent and byproducts.[1] | Routine analysis, quality control where high throughput and low cost are key. |
| Pentafluorobenzylation | PFBBr (+ Catalyst) | Pentafluorobenzyl (PFB) Ether | Creates derivatives with extremely high sensitivity for Electron Capture Detectors (ECD).[11][12] | Reagents can be harsh; reaction times may be longer; less common for general GC-MS.[11][12] | Ultra-trace environmental analysis, regulatory methods requiring sub-ppb detection limits (GC-ECD). |
Protocol 1: Silylation with BSTFA/TMCS
Silylation is arguably the most common derivatization technique for phenols.[2] It involves the replacement of the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors.[1][13] The reaction is often catalyzed by trimethylchlorosilane (TMCS), which enhances the reactivity, especially for sterically hindered phenols.[8]
Mechanism: The reaction proceeds via a nucleophilic attack (SN2) of the phenolic oxygen on the silicon atom of the silylating agent.[2] The presence of a good leaving group on the reagent drives the reaction to completion.
Materials and Reagents
-
Dried sample extract
-
Acetic Anhydride
-
Pyridine (anhydrous grade)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
GC vials (2 mL) with PTFE-lined caps
-
Vortex mixer
Step-by-Step Protocol
-
Sample Preparation: Transfer the dried sample extract to a 2 mL GC vial.
-
Reagent Addition: Add 100 µL of pyridine, followed by 200 µL of acetic anhydride. [1]3. Derivatization Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes. For more sterically hindered phenols, gentle heating at 60°C for 15-30 minutes may be required. [1][14]4. Quenching: Carefully add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess acetic anhydride. Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 1 minute to extract the acetylated derivative.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
Analysis: Inject the organic layer into the GC-MS system.
Protocol 3: Pentafluorobenzylation for Trace Analysis
For applications requiring ultra-high sensitivity, such as environmental monitoring, derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) is the method of choice. [15][16]The resulting pentafluorobenzyl (PFB) ether is highly electronegative, making it exceptionally responsive to an Electron Capture Detector (ECD). [11][17]This method is described in U.S. EPA Method 8041A for phenol analysis. [15][16]
Materials and Reagents
-
Dried sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-crown-6 ether solution (phase-transfer catalyst)
-
Acetone and Hexane (pesticide grade)
-
GC vials, heating block, vortex mixer
Step-by-Step Protocol
-
Sample Preparation: Ensure the sample extract is completely dry in a suitable reaction vial.
-
Reagent Addition: Add 50 µL of 18-crown-6 ether solution and 20 µL of the 10% PFBBr solution to the dried sample. [17]3. Catalyst Addition: Add approximately 10 mg of anhydrous potassium carbonate.
-
Derivatization Reaction: Cap the vial and heat at 80°C for at least 2 hours. Optimal reaction times can be up to 5 hours. [11][12]5. Work-up: After cooling, evaporate the acetone under a stream of nitrogen.
-
Reconstitution: Dissolve the residue in 1 mL of hexane.
-
Analysis: The sample is ready for injection into a GC-ECD system.
Recommended GC-MS Analytical Conditions
While conditions must be optimized for the specific instrument and derivative, the following provides a validated starting point for the analysis of derivatized this compound.
| Parameter | Silylated Derivative (TMS) | Acetylated Derivative |
| GC System | Agilent 8890 GC / 5977B MSD or equivalent | Agilent 8890 GC / 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector | 275°C, Splitless (1 min) | 275°C, Splitless (1 min) |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Helium, 1.2 mL/min constant flow |
| Oven Program | 60°C (2 min), ramp 10°C/min to 280°C, hold 5 min | 70°C (2 min), ramp 10°C/min to 300°C, hold 5 min |
| MS Transfer Line | 280°C | 290°C |
| MS Source | 230°C (EI mode) | 230°C (EI mode) |
| MS Quad | 150°C | 150°C |
| Scan Range | 50 - 400 amu | 50 - 400 amu |
Note: These parameters are for guidance and should be optimized. A low-polarity 5% phenyl-methylpolysiloxane column is generally suitable for these derivatives.[6]
Conclusion
Derivatization is an essential step for the reliable GC analysis of this compound. Silylation with BSTFA offers a versatile and high-yield approach suitable for most GC-MS applications. Acetylation provides a robust, stable, and cost-effective alternative, particularly for routine quality control. For ultra-trace analysis requiring maximum sensitivity, pentafluorobenzylation coupled with GC-ECD detection is the authoritative method. By selecting the appropriate derivatization strategy and carefully following the detailed protocols, researchers can achieve accurate, reproducible, and sensitive quantification of this important analyte.
References
- (N/A)
- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
- Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- Phenomenex. Derivatization for Gas Chromatography. Phenomenex Technical Notes. [Link]
- U.S. EPA.
- Baker, G. B., et al. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-8. [Link]
- Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- U.S. EPA. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
- Maceira, A., Marcé, R. M., & Borrull, F. (2019). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Talanta, 192, 455-462. [Link]
- Regis Technologies.
- Céspedes, R., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 78(3), 937-45. [Link]
- Jin, T. S., et al. (1999). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B, 38B(1), 109-110. [Link]
- Reddy, C. R., et al. (2016). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Garkani-Nejad, Z., et al. (2011). Modeling GC-ECD retention times of pentafluorobenzyl derivatives of phenol by using artificial neural networks. Journal of the Serbian Chemical Society, 76(8), 1105-1117. [Link]
- Kim, J. H., et al. (2020). Derivatization reaction of phenol to phenyl acetate. Food Science and Biotechnology, 29(1), 115-121. [Link]
- Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 12(7), 4483-4500. [Link]
- Yu, C. J., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Journal of the Chinese Chemical Society, 59(4), 461-468. [Link]
- Nakamura, S., Takino, M., & Daishima, S. (2001). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. The Analyst, 126(8), 1398-1403. [Link]
- SIELC Technologies. (2018). This compound. [Link]
- Vlckova, H., & Chocholous, P. (2007). Review: Derivatization in mass spectrometry 2. Acylation. Journal of Mass Spectrometry, 42(5), 545-563. [Link]
- U.S. EPA. Method 8041A. [Link]
- Nakamura, S., Takino, M., & Daishima, S. (2001). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. Analyst, 126, 1398-1403. [Link]
- Al-Majthoub, M. M. (2013).
- NIST. This compound. NIST Chemistry WebBook, SRD 69. [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Céspedes, R., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 78(3), 937-45. [Link]
- Dahiru, T. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Cornerstone Analytical.
- PubChem. This compound.
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- 4. 2-氯-6-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
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Role of 2-Chloro-6-fluorophenol in the synthesis of bioactive molecules
An Application Guide to the Synthesis of Bioactive Molecules Using 2-Chloro-6-fluorophenol
Abstract
This compound is a halogenated aromatic compound that has emerged as a pivotal building block in the synthesis of complex bioactive molecules.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to the hydroxyl group, imparts specific steric and electronic properties that are leveraged by medicinal chemists to fine-tune the pharmacological profiles of drug candidates. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, designed for researchers and professionals in drug discovery and development.
Introduction: The Strategic Value of this compound
Fluorine-containing building blocks are of outstanding importance in modern drug discovery, with organofluorine compounds consistently representing a significant portion of newly approved drugs.[2] The strategic incorporation of fluorine can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. This compound is a particularly valuable reagent because the combination of ortho-chloro and ortho-fluoro substituents creates a sterically demanding and electron-deficient aromatic ring.[3] This distinct arrangement is instrumental in constructing twisted molecular geometries that can enhance selectivity for specific biological targets, as exemplified by its use in the synthesis of selective COX-2 inhibitors and potent kinase inhibitors. This document serves as a technical guide to its practical application, explaining the causality behind its use and providing robust, validated protocols.
Application Note 1: Synthesis of Diaryl-amine Precursors for Selective COX-2 Inhibitors
Background and Rationale
Selective cyclooxygenase-2 (COX-2) inhibitors are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[4] Lumiracoxib, a highly selective COX-2 inhibitor, is a phenylacetic acid derivative featuring a 2-(2-chloro-6-fluoroanilino) moiety.[5] The non-planar, twisted conformation imparted by the bulky and electronegative ortho substituents on the aniline ring is crucial for its selective binding to the COX-2 enzyme.
The key to synthesizing Lumiracoxib and related analogues is the efficient construction of the central diaryl-amine bond. This compound serves as an ideal starting material for the "anilino" portion of the molecule, which can be coupled with a substituted phenylamine derivative through a nucleophilic aromatic substitution or an Ullmann-type condensation reaction.[6][7]
Experimental Protocol: Synthesis of 2-Chloro-6-fluoro-N-(4-methylphenyl)aniline
This protocol details the synthesis of a key diaryl-amine intermediate for Lumiracoxib via a modified Ullmann condensation. The use of a phase-transfer catalyst like PEG-2000 can facilitate the reaction under less harsh conditions than traditional Ullmann couplings.
Workflow for Diaryl-amine Synthesis
Caption: General workflow for diaryl-amine synthesis.
Materials and Reagents:
-
This compound
-
p-Toluidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Polyethylene glycol 2000 (PEG-2000)
-
Toluene or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), potassium carbonate (2.0 eq), and PEG-2000 (0.1 eq).[1]
-
Add p-toluidine (1.1 eq) to the flask.
-
Add a suitable high-boiling solvent, such as toluene or DMF, to the flask to give a reactant concentration of approximately 0.5 M.
-
Stir the mixture and begin heating to reflux. Maintain the reflux for approximately 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add deionized water to the mixture with stirring. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude brown oil via column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-chloro-6-fluoro-N-(4-methylphenyl)aniline.
Data and Expected Outcome:
| Reactant/Reagent | Molar Eq. | Purity | Expected Yield | Product Appearance |
| This compound | 1.0 | >98% | N/A | White to off-white solid |
| p-Toluidine | 1.1 | >98% | N/A | Light-colored solid |
| Potassium Carbonate | 2.0 | >99% | N/A | White powder |
| Product | - | >97% | 85-95% | Brownish oil or low-melt solid |
Application Note 2: The 2-Chloro-6-Fluorophenyl Moiety in Kinase Inhibitor Scaffolds
Background and Rationale
Protein kinases are a major class of drug targets, particularly in oncology. The design of selective kinase inhibitors often relies on exploiting subtle differences in the ATP-binding pocket. The 2-chloro-6-fluorophenyl group has become a privileged scaffold in this area.[8] Its utility stems from:
-
Steric Hindrance: The ortho-substituents force the phenyl ring to adopt a twisted conformation relative to the core of the inhibitor, which can enable selective interactions deep within the binding pocket.
-
Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, forming crucial interactions with backbone amide protons in the kinase hinge region.
-
Modulation of Basicity: When attached to a nitrogen atom (as an anilino group), the electron-withdrawing nature of the halogens reduces the basicity of the nitrogen, which can improve cell permeability and oral bioavailability.
This structural motif is found in inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and dual Src/Abl inhibitors.[2][8] A common synthetic strategy involves the coupling of a heterocyclic core, such as a pyrimidine or pyrrolo[2,3-d]pyrimidine, with an aniline bearing the desired substitution pattern.
Experimental Protocol: Synthesis of an N-(2-chloro-6-fluorophenyl) Diaminopyrimidine Intermediate
This protocol describes a representative nucleophilic aromatic substitution (SₙAr) reaction to synthesize a key kinase inhibitor intermediate. It involves the reaction of a dichloropyrimidine with 2-chloro-6-fluoroaniline.
General Kinase Inhibitor Scaffold
Sources
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- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
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Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Chloro-6-fluorophenol
Introduction: The Strategic Importance of N-Aryl-2-amino-6-fluorophenols
The synthesis of N-aryl-2-amino-6-fluorophenols represents a critical transformation in the fields of medicinal chemistry and materials science. These structural motifs are integral components of a wide range of biologically active compounds and functional materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed amination of 2-chloro-6-fluorophenol, a challenging substrate due to the presence of three distinct functional groups. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into troubleshooting common issues.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][4][5] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition into the carbon-chlorine bond of this compound. This is often the rate-determining step of the catalytic cycle.[6] The electron-withdrawing nature of the fluorine and hydroxyl groups can influence the rate of this step.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The choice of base is crucial to avoid side reactions, such as the deprotonation of the phenolic hydroxyl group.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl-2-amino-6-fluorophenol product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[7]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are known to promote both the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields.[8][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials and Methods
Reagents and Equipment
| Component | Recommended Options | Key Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[4] |
| Phosphine Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are generally preferred for aryl chlorides.[5][9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. The choice of base can be critical for substrate compatibility.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[11] |
| Amine | Primary or secondary aliphatic or aromatic amines | The nature of the amine can influence reaction conditions. |
| Inert Gas | Argon or Nitrogen | Essential for maintaining an oxygen-free and moisture-free environment. |
| Reaction Vessel | Schlenk tube or sealed vial | Must be oven-dried to remove moisture. |
| Heating | Oil bath or heating block | Precise temperature control is important for reproducibility. |
| Purification | Silica gel column chromatography | To isolate the desired product from the reaction mixture. |
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents like toluene and dioxane are flammable and should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a generic amine. Optimization of reaction conditions may be necessary for specific substrates.
Caption: General experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%), the phosphine ligand (e.g., XPhos, 0.02-0.10 mmol, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 mmol, 1.2-2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.1-1.5 mmol, 1.1-1.5 equiv.) and anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate ligand or base. | Use a fresh batch of catalyst and ligand. Ensure all glassware is oven-dried and solvents are properly degassed.[12] Screen different ligands and bases. |
| Formation of Side Products | O-Arylation: The phenolic hydroxyl group can compete with the amine in the coupling reaction.[12] Hydrodehalogenation: Replacement of the chlorine atom with hydrogen. | Protect the hydroxyl group (e.g., as a silyl ether) before the amination reaction. Optimize the reaction conditions (e.g., lower temperature, different ligand) to favor C-N bond formation. |
| Catalyst Decomposition | High reaction temperatures; Presence of oxygen or water. | Run the reaction at the lowest effective temperature. Ensure rigorous exclusion of air and moisture. |
| Difficulty in Product Isolation | Product is highly polar or has similar polarity to starting materials. | Adjust the eluent system for column chromatography. Consider derivatization to aid in separation. |
Conclusion
The palladium-catalyzed amination of this compound is a highly effective method for the synthesis of valuable N-aryl-2-amino-6-fluorophenol derivatives. By understanding the reaction mechanism, carefully selecting the catalyst system and reaction conditions, and employing rigorous experimental techniques, researchers can successfully perform this transformation. This application note serves as a practical guide to facilitate the application of this important reaction in various research and development settings.
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Synthesis of Specialty Polymers from 2-Chloro-6-fluorophenol: Application Notes and Protocols for Advanced Research
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of specialty polymers derived from the 2-chloro-6-fluorophenol monomer. This unique monomer offers the potential for creating novel polymers with tailored properties, including enhanced thermal stability, chemical resistance, and specific functionalities valuable in advanced biomedical applications. This document outlines two primary synthetic routes: Oxidative Coupling Polymerization to form poly(phenylene oxide)s and Nucleophilic Aromatic Substitution for the synthesis of poly(arylene ether)s. Detailed, step-by-step protocols, characterization methodologies, and potential applications, particularly in the realm of drug delivery, are presented.
Introduction: The Potential of this compound in Polymer Science
This compound is an intriguing monomer for specialty polymer synthesis due to its unique substitution pattern. The presence of both chlorine and fluorine atoms on the aromatic ring offers a combination of properties that can be imparted to the resulting polymer. The strong carbon-fluorine bond is known to enhance thermal stability and chemical inertness, while the chlorine atom can serve as a site for further functionalization or influence the polymer's solubility and electronic properties.[1]
Polymers derived from this monomer, such as poly(2-chloro-6-fluorophenylene oxide) and related poly(arylene ether)s, are expected to exhibit a valuable combination of characteristics:
-
High Thermal Stability: The aromatic backbone and the presence of halogen atoms contribute to a high glass transition temperature (Tg) and decomposition temperature.[2]
-
Excellent Chemical Resistance: Fluorinated polymers are renowned for their resistance to a wide range of chemicals, a crucial property for materials in harsh environments or biological systems.[1]
-
Biocompatibility: The inert nature of fluorinated polymers often translates to good biocompatibility, making them suitable candidates for biomedical applications.[1][3]
-
Tunable Properties: The ability to incorporate this compound into copolymers allows for the fine-tuning of properties such as solubility, mechanical strength, and dielectric constant.
These attributes make polymers from this compound promising candidates for applications in drug delivery systems, advanced coatings, and high-performance membranes.[4][5]
Synthetic Pathways and Detailed Protocols
Two primary polymerization methodologies are presented for the synthesis of specialty polymers from this compound. The choice of method will depend on the desired polymer architecture and properties.
Oxidative Coupling Polymerization: Synthesis of Poly(2-chloro-6-fluorophenylene oxide)
Oxidative coupling is a powerful technique for the polymerization of substituted phenols, leading to the formation of poly(phenylene oxide)s (PPOs).[6][7][8] This method typically employs a copper-amine catalyst system to facilitate the formation of phenoxy radicals, which then couple to form the polymer chain.[9][10]
Causality of Experimental Choices:
-
Catalyst System: A Cu(I)/amine complex is chosen for its efficiency in catalyzing the oxidative coupling of phenols. Pyridine is a common and effective amine ligand.
-
Oxygen Atmosphere: Molecular oxygen serves as the oxidant in this reaction, regenerating the active Cu(II) species from the Cu(I) state.
-
Solvent: A non-polar, aprotic solvent like toluene is used to dissolve the monomer and the growing polymer chain without interfering with the radical polymerization mechanism.
-
Temperature: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Oxidative Coupling Polymerization
Materials:
-
This compound (≥98%)
-
Copper(I) chloride (CuCl) (≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Toluene (anhydrous, ≥99.8%)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Nitrogen (N₂) and Oxygen (O₂) gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Gas inlet and outlet adapters
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
Catalyst Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet, add CuCl (0.05 mol eq.) and anhydrous pyridine (2 mol eq.) under a nitrogen atmosphere. Stir the mixture until a homogenous solution is formed.
-
Monomer Addition: Dissolve this compound (1.0 mol eq.) in anhydrous toluene and add it to the catalyst solution.
-
Polymerization: Switch the gas inlet from nitrogen to a slow stream of oxygen. Heat the reaction mixture to 60°C and stir vigorously. The reaction progress can be monitored by the increase in viscosity of the solution. Continue the reaction for 4-6 hours.
-
Polymer Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing methanol with a small amount of 1 M HCl. The polymer will precipitate as a solid.
-
Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C overnight to a constant weight.
Diagram of Oxidative Coupling Polymerization Workflow:
Caption: Workflow for the synthesis of poly(2-chloro-6-fluorophenylene oxide).
Nucleophilic Aromatic Substitution (SNAr) Polymerization: Synthesis of Poly(arylene ether)s
Nucleophilic aromatic substitution (SNAr) polymerization is a versatile method for preparing poly(arylene ether)s.[2][11] This reaction typically involves the displacement of an activated halide on an aromatic ring by a phenoxide nucleophile. In this protocol, this compound can act as the nucleophile (after deprotonation) reacting with an activated dihaloaromatic monomer, or it could potentially be modified to act as an electrophile. For this guide, we will focus on its role as the bisphenol component.
Causality of Experimental Choices:
-
Monomers: this compound will be copolymerized with an activated dihaloaromatic monomer, such as decafluorobiphenyl, to ensure a high reaction rate. The electron-withdrawing fluorine atoms on the electrophile activate the aromatic ring towards nucleophilic attack.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide species.
-
Solvent System: A high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), is used to dissolve the monomers and the resulting polymer and to facilitate the SNAr reaction. Toluene is used as an azeotroping agent to remove water generated during the reaction.
-
Temperature: A high reaction temperature is necessary to drive the polymerization to completion and achieve high molecular weight polymers.
Experimental Protocol: Nucleophilic Aromatic Substitution Polymerization
Materials:
-
This compound (1.0 mol eq.)
-
Decafluorobiphenyl (1.0 mol eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (1.1 mol eq.)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with a Dean-Stark trap
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet and outlet
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
Setup: Assemble a three-neck flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet.
-
Charging the Reactor: Under a nitrogen atmosphere, add this compound, decafluorobiphenyl, and anhydrous K₂CO₃ to the flask.
-
Solvent Addition: Add DMAc and toluene to the flask.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140°C) for 2-3 hours to remove any water azeotropically. The water will be collected in the Dean-Stark trap.
-
Polymerization: After dehydration, slowly remove the toluene through the Dean-Stark trap and increase the reaction temperature to 160-170°C. Continue the polymerization for 8-12 hours under a nitrogen atmosphere. A significant increase in viscosity will be observed.
-
Polymer Precipitation and Purification: Cool the reaction mixture and dilute it with DMAc if necessary. Slowly pour the polymer solution into a large volume of a methanol/water mixture (80/20 v/v) to precipitate the polymer.
-
Washing: Filter the polymer and wash it several times with deionized water and then with methanol to remove salts and residual solvent.
-
Drying: Dry the polymer in a vacuum oven at 100°C until a constant weight is achieved.
Diagram of SNAr Polymerization Workflow:
Caption: Workflow for the synthesis of poly(arylene ether)s via SNAr.
Characterization of the Synthesized Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers. The following techniques are recommended:
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of key functional groups and the formation of ether linkages. | Disappearance of the phenolic -OH peak (~3400 cm⁻¹). Appearance of characteristic C-O-C stretching bands for the ether linkage (~1250 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To elucidate the detailed chemical structure of the polymer repeating unit. | ¹H NMR: Signals corresponding to the aromatic protons. ¹³C NMR: Resonances for the different carbon environments in the polymer backbone. ¹⁹F NMR: A signal corresponding to the fluorine atom on the aromatic ring. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | High molecular weights (Mn > 10,000 g/mol ) and a PDI in the range of 1.5-2.5 are indicative of successful polymerization. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg). | A high Tg is expected, likely in the range of 180-250°C, indicating good thermal stability. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymer. | The polymer should exhibit high thermal stability, with a 5% weight loss temperature (Td5) above 400°C in a nitrogen atmosphere. |
Application Notes: Drug Delivery Systems
The unique properties of polymers derived from this compound make them highly suitable for various drug delivery applications.[12][13][14][15]
Rationale for Use in Drug Delivery
-
Hydrophobicity and Drug Encapsulation: The fluorinated and chlorinated nature of the polymer backbone imparts significant hydrophobicity. This is advantageous for the encapsulation of hydrophobic drugs, a common challenge in pharmaceutical formulation.[5]
-
Controlled Release: The rigid and stable polymer matrix can provide a slow and sustained release of the encapsulated drug, which is beneficial for long-acting drug formulations.
-
Biocompatibility and Inertness: Fluoropolymers are generally considered biocompatible and chemically inert, minimizing adverse reactions when used in vivo.[1][3]
-
Potential for Functionalization: The chlorine atom on the polymer backbone can serve as a handle for post-polymerization modification, allowing for the attachment of targeting ligands or other functional groups to create "smart" drug delivery systems.
Potential Drug Delivery Applications
-
Nanoparticles for Targeted Cancer Therapy: The polymer can be formulated into nanoparticles to encapsulate chemotherapeutic agents. The surface of these nanoparticles could be functionalized with targeting moieties (e.g., antibodies, peptides) to specifically target cancer cells, thereby increasing therapeutic efficacy and reducing systemic toxicity.
-
Implants for Long-Term Drug Release: The high thermal and chemical stability of these polymers makes them suitable for the fabrication of implantable drug delivery devices for chronic conditions, providing sustained drug release over extended periods.
-
Coatings for Medical Devices: The hydrophobic and bio-inert properties of the polymer can be utilized to coat medical devices, such as stents or catheters, to prevent protein adsorption and biofilm formation, and to elute drugs locally.
Diagram of Polymer-Based Drug Delivery System Logic:
Caption: Logic flow from monomer to a functional drug delivery system.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
The synthesis of specialty polymers from this compound offers a promising avenue for the development of high-performance materials with significant potential in advanced applications, particularly in the field of drug delivery. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of these novel polymers. The unique combination of thermal stability, chemical resistance, and potential for functionalization makes these materials worthy of further investigation for creating next-generation therapeutic systems.
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- ResearchGate. (n.d.). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s.
- ResearchGate. (n.d.). Poly(p-phenylene oxide).
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Application Note: Leveraging 2-Chloro-6-fluorophenol for the Strategic Synthesis of Advanced Fluorinated Compounds
Abstract
2-Chloro-6-fluorophenol has emerged as a pivotal structural motif and a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring hydroxyl, chloro, and fluoro groups on an aromatic ring, provides a rich platform for a variety of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its reactivity profile and provide detailed, field-proven protocols for its application in key synthetic reactions, including etherification and palladium-catalyzed cross-coupling. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for the preparation of novel fluorinated compounds for the pharmaceutical and agrochemical industries.[1]
Physicochemical Properties and Reactivity Profile
This compound is a halogenated phenol whose synthetic utility is dictated by the distinct reactivity of its three functional groups.
| Property | Value |
| CAS Number | 2040-90-6[2] |
| Molecular Formula | C₆H₄ClFO[2][3] |
| Molecular Weight | 146.55 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Boiling Point | ~175 °C |
| Melting Point | 47-51 °C |
The chemical behavior of this compound is a direct consequence of its electronic and steric properties:
-
The Hydroxyl Group (-OH): As a phenol, this group is acidic and readily undergoes deprotonation with a suitable base to form a phenoxide. This nucleophilic phenoxide is the active species in O-alkylation and O-arylation reactions (e.g., Williamson ether synthesis).
-
The Chlorine Atom (-Cl): The C-Cl bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The chlorine acts as an effective leaving group in the oxidative addition step of the catalytic cycle.
-
The Fluorine Atom (-F): While the C-F bond is generally strong, the fluorine atom significantly influences the molecule's electronic properties. Its strong electron-withdrawing nature acidifies the phenolic proton and can influence the regioselectivity of further aromatic substitutions. In specific contexts, particularly in nucleophilic aromatic substitution (SNAr), fluorine can act as a leaving group, especially when positioned ortho or para to a strong electron-withdrawing group.[4][5][6]
The interplay between these groups allows for sequential and regioselective functionalization, making it a highly valuable synthetic intermediate.
Figure 2: General workflow for the O-arylation of this compound.
Step-by-Step Methodology:
-
Reagent Charging: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (14.65 g, 0.10 mol).
-
Solvent and Base Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF, 200 mL) and anhydrous potassium carbonate (20.7 g, 0.15 mol). [7]The base is used in excess to ensure complete deprotonation of the phenol.
-
Substrate Addition: Add the electrophilic coupling partner, for example, 2-bromoaniline (17.2 g, 0.10 mol).
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (500 mL) with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure diaryl ether product.
Troubleshooting and Key Considerations:
-
Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of a phase-transfer catalyst (e.g., PEG-2000) or using a stronger base like cesium carbonate (Cs₂CO₃). [7]* Anhydrous Conditions: Ensure all reagents and the solvent are dry, as water can quench the phenoxide and hinder the reaction.
-
Side Products: Side reactions can occur if the temperature is too high. Maintain the recommended temperature range for optimal results.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C-Cl bond of this compound is an excellent handle for forming C-C bonds via palladium-catalyzed cross-coupling reactions. [8][9][10]The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a powerful tool for constructing biaryl structures.
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. [11] Experimental Protocol: Synthesis of 2-(Biphenyl-2-yl)-6-fluorophenol
Step-by-Step Methodology:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.47 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (231 mg, 0.2 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Solvent and Base: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1 ratio, 50 mL). Add a base, such as potassium carbonate (K₂CO₃, 4.14 g, 30 mmol) or potassium phosphate (K₃PO₄).
-
Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary for Suzuki Coupling:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Typically >80% |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Often >90% |
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures.
-
Toxicity: Harmful if swallowed and toxic to aquatic life with long-lasting effects. [12]* Corrosivity: Causes severe skin burns and eye damage. [12]* Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12]* Exposure: May cause respiratory irritation. [12][]In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex fluorinated molecules. Its distinct functional handles allow for selective and sequential modifications through well-established synthetic protocols like O-arylation and palladium-catalyzed cross-coupling. By understanding the underlying reactivity and following robust experimental procedures, researchers can effectively utilize this building block to accelerate the development of novel pharmaceuticals, agrochemicals, and advanced materials. [1]
References
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- CRC Press. (2016). Synthesis of Fluorinated Heterocycles via Multicomponent Reactions.
- ResearchGate. (n.d.). Reactions with 2‐fluorophenol and with 2,6‐dichlorophenol.
- NII-Electronic Library Service. (n.d.). Selective Synthesis of Fluorophenol Derivatives.
- National Institutes of Health. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
- ResearchGate. (2020). Synthesis of Fluorinated Heterocycles.
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Topic: Reaction of 2-Chloro-6-fluorophenol with Electrophiles
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the electrophilic aromatic substitution (EAS) reactions of 2-chloro-6-fluorophenol. It is intended for researchers, scientists, and drug development professionals who utilize halogenated phenols as intermediates in organic synthesis. This guide moves beyond simple procedural lists to explain the underlying principles governing reactivity and provides robust, validated protocols for key transformations.
Section 1: Substrate Analysis and Safety Protocol
Physicochemical and Reactivity Overview
This compound (CAS No: 2040-90-6) is a disubstituted halophenol that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity in electrophilic aromatic substitution is governed by the complex interplay of three distinct substituents on the aromatic ring: a hydroxyl group (-OH), a chlorine atom (-Cl), and a fluorine atom (-F). Understanding the electronic and steric effects of these groups is paramount to predicting and controlling reaction outcomes.
The molecular structure contains a strongly activating hydroxyl group and two deactivating halogen atoms.[2][3] This unique combination dictates both the rate of reaction and the regiochemical outcome of electrophilic attack.
| Property | Value | Reference |
| CAS Number | 2040-90-6 | [4][5] |
| Molecular Formula | C₆H₄ClFO | [5][6] |
| Molecular Weight | 146.55 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 62-65 °C | [5] |
Mandatory Safety Protocols
This compound is a hazardous chemical and must be handled with stringent safety precautions. It is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause genetic defects, and is toxic to aquatic life with long-lasting effects.[4][5][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[4][8] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Handling: Avoid all direct contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling. A dedicated, well-ventilated area is required for storage.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Section 2: Regioselectivity in Electrophilic Aromatic Substitution
The central challenge in utilizing this compound is predicting the site of electrophilic attack. This is determined by the cumulative directing effects of the three substituents.
-
Hydroxyl (-OH) Group: This is a powerful activating group and a strong ortho, para-director.[2][10] It donates electron density to the aromatic ring via a strong positive mesomeric (+M) or resonance effect, significantly enhancing the nucleophilicity of the carbons at the ortho (C2, C6) and para (C4) positions.
-
Halogen (-Cl, -F) Groups: Halogens are a unique class of substituents. They are deactivating overall due to their strong negative inductive (-I) effect, which withdraws electron density from the ring through the sigma bond. However, they are ortho, para-directors because their lone pairs can be donated to the ring via a weaker +M effect.[2][11]
Controlling Influence: In this system, the powerfully activating -OH group dominates the directing effects. The C2 and C6 positions are already substituted. Therefore, the incoming electrophile is overwhelmingly directed to the C4 position, which is para to the hydroxyl group. The deactivating nature of the halogens serves to moderate the reactivity compared to phenol itself, but they do not alter the primary regiochemical outcome. Steric hindrance from the two ortho-halogen atoms further disfavors any potential attack at the C3 or C5 positions, solidifying the preference for C4 substitution.
Figure 1: Directing effects on this compound.
Section 3: Validated Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of C4-substituted derivatives. All reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.
Protocol for Nitration
Objective: To synthesize 2-chloro-6-fluoro-4-nitrophenol. Mechanism: The electrophile is the nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst. The electron-rich phenol attacks the nitronium ion, followed by deprotonation to restore aromaticity.
Figure 2: Experimental workflow for the nitration protocol.
Materials & Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate). Cool the solution to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching & Precipitation: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approx. 100 mL per gram of starting material).
-
Isolation: A yellow solid should precipitate. Stir for 15 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold deionized water until the filtrate is neutral. Dry the solid under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield 2-chloro-6-fluoro-4-nitrophenol.
Protocol for Bromination
Objective: To synthesize 4-bromo-2-chloro-6-fluorophenol. Causality: The high activation of the ring by the -OH group means a Lewis acid catalyst is not required for halogenation. The reaction proceeds readily with molecular bromine.[2]
Materials & Reagents:
-
This compound
-
Molecular Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in CCl₄ or DCM (10 mL per gram) in a round-bottom flask equipped with a magnetic stirrer and dropping funnel. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reagent Preparation: Prepare a solution of bromine (1.05 eq) in the same solvent.
-
Reaction: Cool the substrate solution to 0 °C. Add the bromine solution dropwise over 20-30 minutes. A rapid discoloration of the bromine is typically observed.
-
Stirring: After addition, allow the mixture to warm to room temperature and stir for 1 hour, or until TLC analysis shows full consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be purified by recrystallization (e.g., from hexanes) or column chromatography.
Protocol for Friedel-Crafts Acylation
Objective: To synthesize 1-(3-chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one. Mechanism: This reaction introduces an acyl group onto the aromatic ring. It proceeds via an electrophilic acylium ion, which is generated from an acyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃).[12][13]
Critical Consideration: Friedel-Crafts reactions on phenols can be complex. The phenolic oxygen is a Lewis base and can coordinate with the AlCl₃ catalyst, deactivating the ring and consuming the catalyst. Often, more than one equivalent of AlCl₃ is required. An alternative, the Fries rearrangement, can sometimes be employed but direct acylation is also possible under carefully controlled conditions.
Materials & Reagents:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (HCl), 3 M solution
-
Ethyl Acetate
Procedure:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM. Cool the suspension to 0 °C.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.2 eq) to the AlCl₃ suspension and stir for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold acylium ion mixture.
-
Reaction: After addition, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor by TLC.
-
Quenching: Cool the reaction mixture back down to 0 °C and very cautiously quench by slowly adding it to a beaker of crushed ice containing concentrated HCl. (Caution: Exothermic and evolution of HCl gas).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with water, then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired C4-acylated product.
Section 4: Summary of Conditions and Expected Products
| Reaction | Electrophile (Source) | Catalyst/Solvent | Key Conditions | Major Product |
| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | Acetic Acid | 0-10 °C addition | 2-Chloro-6-fluoro-4-nitrophenol |
| Bromination | Br⁺ (Br₂) | CCl₄ or DCM | 0 °C to RT, no catalyst | 4-Bromo-2-chloro-6-fluorophenol |
| Acylation | CH₃CO⁺ (CH₃COCl/AlCl₃) | DCM or DCE | 0 °C to reflux | 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one |
References
- GHS 11 (Rev.11) SDS Word Download CAS: 2040-90-6 Name: this compound. XiXisys. [Link]
- Directing Effects of the Substituents on EAS. KPU Pressbooks - Organic Chemistry II. [Link]
- Substituent Effects. Lumen Learning - Organic Chemistry II. [Link]
- Substituent Effects in Electrophilic Substitutions. Penn State Pressbooks - Fundamentals of Organic Chemistry. [Link]
- Friedel–Crafts reaction. Wikipedia. [Link]
- Electrophilic Substitution Reactions - Haloarenes.
- Friedel Crafts Acylation And Alkyl
- Method for nitration of 2,6-dichlorophenol.
- This compound | C6H4ClFO | CID 2773710. PubChem. [Link]
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- 1. Page loading... [wap.guidechem.com]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-クロロ-6-フルオロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 2040-90-6: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C6H4ClFO | CID 2773710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2040-90-6 Name: this compound [xixisys.com]
- 10. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-fluorophenol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-Chloro-6-fluorophenol (CAS No: 2040-90-6). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this critical intermediate. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.
I. Overview of Synthetic Challenges
This compound is an important building block in the synthesis of pharmaceuticals and agrochemicals, notably in the creation of new generation COX-2 inhibitors like Lumiracoxib.[1] However, its synthesis is not without difficulty. The primary challenges stem from controlling regioselectivity during electrophilic substitution and managing the stability of reactive intermediates. The electron-donating hydroxyl group and the electron-withdrawing halogen substituents create a complex electronic environment on the aromatic ring, demanding precise control over reaction conditions to achieve high yield and purity.
This guide will address common issues through a series of frequently asked questions and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary, well-documented routes for the synthesis of this compound:
-
Direct Electrophilic Chlorination of 2-Fluorophenol: This is often the most direct approach, where 2-fluorophenol is treated with a chlorinating agent. While seemingly simple, controlling the position of chlorination is the main challenge.[1][2][3]
-
Sandmeyer Reaction from 2-Chloro-6-fluoroaniline: This classic transformation involves the diazotization of 2-chloro-6-fluoroaniline to form a diazonium salt, which is subsequently hydrolyzed to the desired phenol.[1][4] This multi-step process offers better regiochemical control but introduces challenges related to the handling of unstable diazonium intermediates.[5][6]
| Synthesis Route | Starting Material | Key Reagents | Advantages | Common Challenges |
| Direct Chlorination | 2-Fluorophenol | Sodium Hypochlorite, Sulfuryl Chloride, Trichloroisocyanuric acid[1][7][8] | Fewer steps, potentially lower cost. | Poor regioselectivity (isomer formation), over-chlorination, difficult purification.[8] |
| Sandmeyer Reaction | 2-Chloro-6-fluoroaniline | NaNO₂, Strong Acid (e.g., H₂SO₄), Cu₂O (for hydrolysis)[6] | Excellent regiochemical control, higher purity of crude product. | Multi-step process, handling of potentially unstable diazonium salts, side reactions (e.g., biaryl formation).[5] |
Q2: Why is my direct chlorination of 2-fluorophenol producing multiple isomers?
The formation of isomers like 4-chloro-2-fluorophenol is a common problem. The hydroxyl (-OH) group is a strong ortho-, para-director, while the fluorine (-F) is a weak ortho-, para-director. This leads to competitive chlorination at the positions ortho and para to the hydroxyl group. To favor the desired this compound, the reaction must be kinetically controlled. Lowering the reaction temperature and slow, controlled addition of the chlorinating agent can significantly improve selectivity for the ortho-position.[7][8]
Q3: My Sandmeyer reaction has a very low yield. What is the likely cause?
Low yields in a Sandmeyer reaction sequence often point to two critical steps:
-
Incomplete Diazotization: The formation of the diazonium salt from the aniline is highly dependent on temperature and acid concentration. The reaction must be kept cold (typically 0-5 °C) to prevent the premature decomposition of nitrous acid and the diazonium salt.[9]
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. If the temperature rises during their formation or before the hydrolysis step, the salt can decompose, leading to a variety of byproducts and a significant loss of desired product.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
This is one of the most frequent issues. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Product is Impure (Presence of Isomers or Over-chlorinated Species)
Causality: This issue is most common with the direct chlorination route. The activating -OH group directs incoming electrophiles to the ortho and para positions. If the ortho positions are blocked or sterically hindered, para-substitution can dominate. If the reaction is too vigorous (high temperature, fast addition of reagent), the selectivity decreases, and di- or tri-chlorinated byproducts can form.[8]
Solutions:
| Recommended Action | Scientific Rationale |
| Lower Reaction Temperature | Maintain the reaction at 0–10 °C. Lower temperatures favor kinetic control, which enhances selectivity for the sterically accessible ortho position over the thermodynamically favored para position.[7] |
| Slow Reagent Addition | Add the chlorinating agent dropwise over several hours. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of di-substitution and promoting more selective reactions. |
| Use a Bulky or Milder Chlorinating Agent | Consider agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA).[7] Their bulkier nature can increase steric hindrance at the para position, favoring ortho-chlorination. |
| Monitor Reaction Progress | Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent over-chlorination. |
Problem 3: Difficulty in Purifying the Final Product
Causality: this compound and its common impurity, 4-chloro-2-fluorophenol, have very similar polarities and boiling points, making separation by standard distillation or simple column chromatography difficult.
Solutions:
-
Fractional Distillation Under Reduced Pressure: While challenging, a high-efficiency fractional distillation column may provide adequate separation.
-
Preparative HPLC: For high-purity material required in drug development, reverse-phase preparative HPLC is an effective, albeit less scalable, method. A common method uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier.[10]
-
Chemical Derivatization: In some cases, it may be easier to separate derivatives. For example, converting the crude phenol mixture to their methyl ethers. 2-chloro-6-fluoroanisole and 4-chloro-2-fluoroanisole may have more distinct physical properties allowing for easier separation, followed by ether cleavage to regenerate the pure phenol.[11]
IV. Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment and use appropriate personal protective equipment (PPE).[12][13]
Protocol 1: Synthesis via Direct Chlorination of 2-Fluorophenol
This protocol is adapted from methodologies described in the literature, prioritizing selectivity.[1][2]
Step-by-Step Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluorophenol (1.0 eq).
-
Cooling: Cool the flask to 0 °C using an ice-salt bath.
-
Reagent Addition: Slowly add an aqueous solution of sodium hypochlorite (1.05 eq) dropwise via the dropping funnel over 2-3 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, let the mixture stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC or GC.
-
Work-up:
-
Once the reaction is complete, carefully add a saturated solution of sodium bisulfite to quench any remaining hypochlorite.
-
Acidify the mixture to a pH of 5-6 with dilute hydrochloric acid.[1]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude oil by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol involves two main stages: diazotization and hydrolysis. The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[5][6]
Caption: Workflow for the Sandmeyer Synthesis Route.
Step-by-Step Methodology:
Part A: Diazotization
-
Setup: In a beaker, dissolve 2-chloro-6-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline solution, ensuring the tip of the addition funnel is below the surface of the liquid. Maintain the temperature below 5 °C at all times.
-
Confirmation: The formation of the diazonium salt can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Part B: Hydrolysis
-
Setup: In a separate, larger flask equipped for distillation, prepare a solution of dilute sulfuric acid. Heat this solution to boiling.
-
Addition: Slowly and carefully add the cold diazonium salt solution from Part A to the boiling acid solution. A vigorous evolution of nitrogen gas will occur.[14]
-
Reaction: Once the addition is complete, continue to heat the mixture and co-distill the product with steam.
-
Work-up:
-
Collect the distillate, which will contain the product as an oil or solid.
-
Separate the organic layer. If desired, extract the aqueous layer with an organic solvent to recover more product.
-
Combine the organic portions, wash with a sodium bicarbonate solution to remove any residual acid, then wash with brine.
-
Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
V. Safety & Handling
-
This compound: This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation.[15][16]
-
Starting Materials: 2-Fluorophenol and 2-chloro-6-fluoroaniline are toxic and should be handled with care.[13][17]
-
Reagents: Strong acids, chlorinating agents, and sodium nitrite are corrosive and/or toxic.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12] Ensure that an eyewash station and safety shower are readily accessible.[12]
VI. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
-
NIST. This compound. NIST Chemistry WebBook. [Link]
-
SIELC Technologies. This compound. [Link]
-
L.S. College, Muzaffarpur. Sandmeyer reaction. (2020). [Link]
-
Cheméo. Chemical Properties of this compound (CAS 2040-90-6). [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). [Link]
-
PubChemLite. This compound (C6H4ClFO). [Link]
-
XiXisys. GHS SDS for CAS: 2040-90-6 Name: this compound. [Link]
-
Google Patents. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.
-
Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Google Patents. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
-
Autech Industry. The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. [Link]
-
Google Patents. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
-
Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
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- 8. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 9. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]
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- 13. cdhfinechemical.com [cdhfinechemical.com]
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- 17. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 2-Chloro-6-fluorophenol
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. As a crucial intermediate in the manufacturing of pharmaceuticals and agrochemicals, achieving a high yield and purity of this compound is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Section 1: Synthesis Overview & Strategic Route Selection
The synthesis of this compound is primarily approached via two distinct and well-documented pathways. The choice between them is often dictated by starting material availability, required scale, and desired final purity.
-
Direct Chlorination of 2-Fluorophenol: This is an electrophilic aromatic substitution where 2-fluorophenol is directly chlorinated. While seemingly straightforward, the key challenge lies in controlling the regioselectivity to favor chlorination at the C6 position and avoiding the formation of di- and polychlorinated byproducts.[2][3]
-
Diazotization-Hydrolysis of 2-Chloro-6-fluoroaniline: This classic route involves the conversion of a primary aromatic amine into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.[2] This multi-step process offers a different set of challenges, primarily related to the stability and reactivity of the diazonium intermediate.[4]
The following decision-making framework can guide your choice of synthetic strategy.
Caption: Decision framework for selecting a synthesis route.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Theme: Low Final Product Yield
Question 1: My yield from the direct chlorination of 2-fluorophenol is disappointingly low. What are the likely causes?
Answer: A low yield in this reaction almost always points to issues with selectivity and reaction control. Here are the primary culprits:
-
Over-chlorination: The hydroxyl group of the phenol is a strong activating group, making the aromatic ring highly susceptible to further chlorination. This often results in the formation of 2,6-dichloro-4-fluorophenol and other polychlorinated species, consuming your starting material and reducing the yield of the desired mono-chlorinated product.[5]
-
Poor Regioselectivity: While the fluorine and hydroxyl groups direct the chlorine to the ortho and para positions, you can still get a mixture of isomers, complicating purification and lowering the isolated yield of the target this compound.
-
Incomplete Reaction: Insufficient reaction time, low temperature, or a deactivated chlorinating agent can lead to a significant amount of unreacted 2-fluorophenol remaining.
Pro-Tip: To mitigate over-chlorination, consider a protecting group strategy. One patented method involves sulfonating the 2-fluorophenol first. The bulky sulfonyl group directs chlorination to the desired position and can be subsequently removed during hydrolysis, significantly improving selectivity and yield.[3]
Question 2: I'm performing the synthesis via diazotization-hydrolysis of 2-chloro-6-fluoroaniline and my yields are consistently low. What should I troubleshoot?
Answer: This multi-step process has several critical points where yield can be lost. Focus your investigation on the following:
-
Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the foundation of this route. Ensure your sodium nitrite is fresh and dry. The reaction requires a strong acid (like HCl or H₂SO₄) and must be maintained at a very low temperature (0-5 °C) to prevent the decomposition of the nitrous acid (formed in situ) and the diazonium salt product.[6]
-
Premature Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable.[4] If the temperature rises above 5-10 °C during its formation or before the hydrolysis step, the diazonium salt will decompose, often evidenced by the evolution of nitrogen gas. This is a direct loss of your intermediate.
-
Inefficient Hydrolysis: The conversion of the diazonium salt to the phenol requires heating an aqueous solution of the salt.[7][8] If the temperature is too low or the heating time is insufficient, the conversion will be incomplete.
-
Side Reactions: The highly reactive diazonium cation can undergo unintended reactions, such as coupling with the electron-rich phenol product to form colored azo dyes, which reduces the yield of the desired phenol.
Pro-Tip: A modern approach to improve the hydrolysis step and minimize tar formation involves using a two-phase system (e.g., cyclopentyl methyl ether and water). This can lead to a much cleaner reaction and higher yields by extracting the phenol product into the organic phase as it forms, preventing it from participating in side reactions.[9]
Theme: Significant Impurity Formation
Question 3: My NMR analysis of the product from the chlorination route shows a significant amount of a dichlorinated impurity. How can I improve the selectivity for the mono-chlorinated product?
Answer: This is the central challenge of the direct chlorination route. To enhance selectivity for this compound, you must moderate the reactivity of the system.
-
Control Stoichiometry: Carefully control the stoichiometry of your chlorinating agent (e.g., chlorine gas or sulfuryl chloride). Use slightly less than one equivalent to minimize the chance of a second chlorination event.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, which can improve selectivity by favoring the initial, desired chlorination over subsequent reactions.
-
Use a Bulky Protecting Group: As mentioned, the most robust solution is to temporarily block other reactive sites. The sulfonation of 2-fluorophenol places a bulky -SO₃H group on the ring, sterically hindering and electronically deactivating other positions, thus guiding the chlorine atom to the desired C6 position. This group is then removed in the final hydrolysis step.[3]
Question 4: During the hydrolysis of my diazonium salt, the reaction mixture turned dark and produced a significant amount of insoluble, tarry material. What causes this and how is it prevented?
Answer: The formation of tar is a classic problem in diazonium salt chemistry, resulting from uncontrolled decomposition and polymerization reactions. The phenyl carbocation formed during decomposition is highly reactive and can attack other aromatic rings, leading to a complex mixture of biaryls and polymeric tars.[4]
Prevention is key:
-
Strict Temperature Control: Do not allow the temperature of the diazonium salt solution to rise prematurely. Add the sodium nitrite solution slowly to the acidic amine solution while maintaining the temperature between 0-5 °C.
-
Controlled Heating during Hydrolysis: When you are ready for hydrolysis, heat the solution gradually. A sudden, rapid increase in temperature can cause violent decomposition and extensive tar formation.
-
Use of a Two-Phase System: As recommended for improving yield, a two-phase system can be highly effective here. By continuously extracting the phenol product into an organic solvent like cyclopentyl methyl ether (CPME), you remove it from the reactive aqueous phase, preventing it from being a substrate for polymerization.[9]
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthesis route is generally preferred for large-scale industrial production? A: Both routes have been used industrially, but the choice involves trade-offs. The direct chlorination route is attractive due to fewer steps.[2] However, controlling the selectivity on a large scale can be challenging and may require significant process optimization or the additional steps of a protecting group strategy.[3] The diazotization-hydrolysis route, while longer, can sometimes offer a cleaner product profile if the engineering controls for temperature and reagent addition are robust. The safety concerns associated with potentially explosive diazonium salts must be rigorously addressed at scale.[10]
Q2: What are the critical safety precautions when handling aryl diazonium salts? A: Aryl diazonium salts are high-energy compounds and can be explosive, especially when isolated in a dry, solid state. For this reason, they are almost always generated and used in situ as a solution. Key precautions include:
-
Never isolate the solid salt unless you are using a specific, stabilized version (e.g., a tetrafluoroborate salt) and following a validated, specialized protocol.
-
Maintain strict temperature control (0-5 °C) during formation to prevent uncontrolled decomposition.
-
Ensure adequate venting as the reaction and decomposition produce nitrogen gas.
-
Have a quenching agent (like a solution of sodium hydroxide or sodium carbonate) ready to neutralize the acid and decompose any unreacted diazonium salt at the end of the reaction.
Q3: What analytical techniques are best for monitoring reaction progress and purity? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting material, product, and key byproducts.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the final, purified product and identifying any impurities.
Section 4: Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on your specific laboratory conditions and scale.
Protocol 1: Synthesis via Chlorination of 2-Fluorophenol (with Sulfonation-Protection)
This protocol is adapted from the principles described in patent literature to enhance selectivity.[3]
Caption: Workflow for the sulfonation-protection chlorination route.
-
Sulfonation: In a suitable reactor, heat 2-fluorophenol to 95-100 °C. Under vigorous stirring, slowly add concentrated (98%) sulfuric acid. Maintain the temperature for 1 hour to ensure complete sulfonation.
-
Chlorination: Cool the reaction mixture to -25 °C. Slowly introduce a chlorinating agent (e.g., trichloroisocyanuric acid or chlorine gas) while maintaining the temperature between -25 and -20 °C. Monitor the reaction by TLC or GC until the starting sulfonated phenol is consumed.
-
Hydrolysis: After the chlorination is complete, equip the reactor for distillation. Heat the reaction mixture to boiling. The this compound product will co-distill with steam. Collect the distillate.
-
Workup and Purification: Separate the organic layer from the distillate. Wash it with a saturated brine solution, dry over anhydrous sodium sulfate, and filter. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography.[12]
Protocol 2: Synthesis via Diazotization-Hydrolysis of 2-Chloro-6-fluoroaniline
This is a generalized protocol based on standard diazotization procedures.[8][13]
Caption: Workflow for the diazotization-hydrolysis route.
-
Diazotization: Dissolve 2-chloro-6-fluoroaniline in an aqueous solution of hydrochloric or sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite in water and cool it. Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
Hydrolysis: In a separate flask, bring a dilute solution of sulfuric acid to a boil. Slowly and carefully add the cold diazonium salt solution to the boiling acid. You will observe vigorous evolution of nitrogen gas.
-
Workup and Purification: After the addition is complete, continue heating for a short period to ensure complete hydrolysis. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with a dilute sodium bicarbonate solution (to remove acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude phenol by distillation or column chromatography.[12]
Section 5: Data Summary
| Feature | Route 1: Direct Chlorination | Route 2: Diazotization-Hydrolysis |
| Starting Material | 2-Fluorophenol[2] | 2-Chloro-6-fluoroaniline[2] |
| Key Reagents | Chlorinating agent (e.g., NaOCl, SO₂Cl₂, Cl₂), optional H₂SO₄[1][3] | NaNO₂, Strong Acid (HCl, H₂SO₄)[6] |
| Number of Steps | 1-3 (depending on protecting group strategy) | 2 (Diazotization, then Hydrolysis) |
| Key Challenges | - Controlling regioselectivity- Preventing over-chlorination[5] | - Handling unstable diazonium intermediate- Strict temperature control (0-5 °C)[13]- Tar and azo dye formation[9] |
| Safety Concerns | Handling of corrosive chlorinating agents and acids. | High: Potentially explosive diazonium salts (must be used in situ); gas evolution.[10] |
References
- Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and W
- From Diazonium Salts | PDF | Functional Group | Hydrogen Compounds.Scribd.
- Conversion of benzene diazonium salt to phenol involves. (2025). Filo.
- The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE.Vedantu.
- 2040-90-6, this compound Formula.ECHEMI.
- Why is a diazonium ion not very stable and hydrolysis into phenol easily? (2023). Quora.
- 2040-90-6 | this compound.
- How can this compound be synthesized and applied effectively?Guidechem.
- How is 2-Fluorophenol prepared? - FAQ.Guidechem.
- Sandmeyer reaction.Wikipedia.
- This compound.SIELC Technologies.
- CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
- US5053557A - Process for preparing 2-chloro-4-fluorophenol.
- Diazotis
- Deaminative chlorination of aminoheterocycles. (2021). PMC - NIH.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Conversion of benzene diazonium salt to phenol involves | Filo [askfilo.com]
- 8. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. echemi.com [echemi.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Purification of 2-Chloro-6-fluorophenol by Recrystallization
Welcome to the technical support center for the purification of 2-Chloro-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the recrystallization process. The following content is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate solvent system for the recrystallization of this compound?
A1: Solvent selection is the most critical parameter for a successful recrystallization. The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1][2] This differential solubility is the driving force for crystal formation upon cooling.
Causality & Rationale: The molecular structure of this compound—containing a hydroxyl group, a chlorine atom, and a fluorine atom on a benzene ring—renders it moderately polar. Therefore, solvents with moderate polarity are often a good starting point. A general rule of thumb is "like dissolves like," but empirical testing is essential.[3]
Recommended Screening Protocol:
-
Place approximately 50 mg of your crude this compound into several test tubes.
-
Add 1 mL of a candidate solvent to each tube at room temperature and observe the solubility. A suitable solvent will not fully dissolve the compound at this stage.[4]
-
For solvents that do not dissolve the compound, gently heat the mixture to the solvent's boiling point. The compound should dissolve completely or almost completely.[4]
-
Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.
The following table summarizes potential solvents for screening based on their physical properties.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Heptane/Hexane | 98 / 69 | Low (~1.9) | Good anti-solvent. May be suitable for mixed-solvent systems. |
| Toluene | 111 | Low (2.4) | Aromatic nature may interact well with the benzene ring. Good for crystallizing aromatic compounds.[3] |
| Dichloromethane | 40 | Moderate (9.1) | Low boiling point can make it tricky to maintain a hot solution. Use with caution. |
| Isopropanol | 82 | High (19.9) | The hydroxyl group may lead to high solubility even when cold. May require an anti-solvent. |
| Ethanol/Water | Varies | Varies | A mixed-solvent system can be highly effective. Dissolve in minimal hot ethanol, then add water dropwise until cloudy.[1] |
| Water | 100 | High (80.1) | Given the organic nature of the compound, solubility in water is likely low, making it a potential anti-solvent. |
Q2: My this compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5] The reported melting point of this compound is 62-65 °C.[6][7] If the solution becomes supersaturated while the temperature is still above this range, the compound will separate as a liquid (oil) rather than a solid crystal lattice. This is particularly common when using a solvent with a high boiling point or when the solution is highly concentrated.
Troubleshooting Steps:
-
Re-dissolve the Oil: Heat the mixture until the oil redissolves completely, forming a clear solution.
-
Add More Solvent: Add a small amount (1-5% of the total volume) of the hot solvent to the solution. This lowers the saturation temperature, ensuring that crystallization begins at a temperature below the compound's melting point.[5][8]
-
Ensure Slow Cooling: Rapid cooling encourages oil formation. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Do not transfer it directly to an ice bath from a high temperature.[2]
-
Scratch the Flask: Vigorously scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites, encouraging crystallization over oiling as it cools.[5]
The logical workflow for addressing this issue is summarized in the diagram below.
Caption: Troubleshooting workflow for "oiling out".
Q3: I have a hot, clear solution of this compound, but no crystals are forming upon cooling, even in an ice bath. What should I do?
A3: This is a classic case of either using too much solvent or the solution being supersaturated.[8] When a solution is supersaturated, it lacks a nucleation point for crystal growth to begin.
Systematic Troubleshooting Protocol:
-
Scratch the Flask: Use a glass stirring rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a surface for nucleation.[9]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a perfect template for crystal lattice growth.[9]
-
Reduce Solvent Volume: This is the most common solution when too much solvent has been used.[8] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20%). Allow it to cool again. Be careful not to boil it to dryness.
-
Cool to a Lower Temperature: If crystals have not formed at 0 °C (ice bath), try a mixture of ice and salt or dry ice/acetone to achieve a lower temperature, which will further decrease the compound's solubility. Use this as a last resort, as very rapid cooling can sometimes trap impurities.[8]
-
Consider an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the original solvent to redissolve the cloudiness and cool slowly.[10]
Q4: My final product has a low yield (<50%). What are the likely causes and how can I improve it?
A4: A low yield is a frequent and frustrating issue in recrystallization. The primary culprits are typically procedural rather than a fundamental flaw in the technique.
Potential Causes and Solutions:
-
Excess Solvent: This is the most common reason for low yield. Significant amounts of your product remain dissolved in the "mother liquor" even after cooling.[9]
-
Solution: Before filtering, check for supersaturation (see Q3). If you suspect excess solvent, reduce the volume by evaporation. You can also try to recover a second crop of crystals by further concentrating the mother liquor and re-cooling, though this second crop may be less pure.
-
-
Premature Crystallization: The compound may have crystallized in the filter paper or funnel during hot filtration (if performed).[5][11]
-
Solution: Use a stemless funnel and keep it hot by placing it on the hot filtration flask for a few minutes before filtering. Use a slight excess of hot solvent to ensure the compound remains dissolved during the transfer, and then boil off the excess before cooling.[11]
-
-
Incomplete Crystallization: You may not have allowed enough time or a low enough temperature for crystallization to complete.
-
Solution: Let the flask sit in the ice bath for at least 20-30 minutes before vacuum filtration.
-
-
Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent can redissolve a significant portion of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[11] Ensure the vacuum is disconnected before adding the wash solvent, then re-apply the vacuum to pull it through.
-
Q5: The color of my this compound did not improve after recrystallization. How can I remove colored impurities?
A5: If your product remains colored (e.g., yellow or brown), it indicates the presence of highly colored, often polymeric or oxidized, impurities. Standard recrystallization may not be sufficient to remove these if they have similar solubility profiles to your product.
Decolorization Protocol:
-
Dissolve the crude this compound in the appropriate amount of hot solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the mixture for a few minutes. The charcoal will adsorb the large, colored impurity molecules onto its high-surface-area matrix.
-
Perform a hot filtration to remove the charcoal. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Allow the now-colorless filtrate to cool and crystallize as usual.
General Experimental Workflow
The diagram below outlines the standard, self-validating protocol for the recrystallization of this compound.
Caption: Standard workflow for recrystallization.
References
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubChem, National Center for Biotechnology Information. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2040-90-6).
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2040-90-6 Name: this compound.
- LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
- Reddit. (2024). Recrystallization Issues. r/Chempros.
- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
- Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
- Linjiang Chemical. (n.d.). This compound.
- European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. This compound CAS#: 2040-90-6 [amp.chemicalbook.com]
- 7. 2-氯-6-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Separation of 2-Chloro-6-fluorophenol from its para isomer
Topic: Separation of 2-Chloro-6-fluorophenol from its para isomer (4-Chloro-2-fluorophenol) For: Researchers, scientists, and drug development professionals. From: Gemini, Senior Application Scientist
Welcome to the technical support guide for the separation of this compound from its challenging para isomer, 4-chloro-2-fluorophenol. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during this specific separation.
Foundational Knowledge: Understanding Your Isomers
A successful separation begins with a thorough understanding of the physical and chemical properties of the compounds involved. Minor differences can be exploited to achieve high purity.
Q1: What are the key physical property differences between this compound and 4-chloro-2-fluorophenol?
The primary differentiator between these two isomers is their melting point. The ortho isomer, this compound, is a solid at room temperature, while the para isomer, 4-chloro-2-fluorophenol, is a low-melting solid or liquid.[1][2] This significant difference in solidification temperature is the most critical factor for developing a separation strategy, particularly for preparative scales. Their boiling points, however, are quite close, which presents a challenge for separation by standard distillation.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Chloro-2-fluorophenol | Rationale for Separation |
| CAS Number | 2040-90-6[2][3] | 348-62-9[1] | N/A (Identification) |
| Molecular Weight | 146.55 g/mol | 146.55 g/mol [4] | Identical; cannot be used for separation. |
| Appearance | Solid / Clear very slight yellow[2] | Liquid or Low Melting Solid[1] | The difference in physical state at ambient temperature is a key advantage. |
| Melting Point | 62-65 °C | 20 °C[1][4][5] | Excellent handle for separation. The >40 °C difference makes fractional crystallization a highly viable method. |
| Boiling Point | 160.6 °C at 760 mmHg[2] | 103-104 °C at 50 mmHg[1][4] | Boiling points are too close for effective separation by simple or fractional distillation at atmospheric pressure. |
| Density | ~1.4 g/cm³[2] | 1.378 g/mL at 25 °C[5] | Densities are too similar to be useful for separation. |
Separation Strategy Selection
Q2: Which separation method should I choose for my mixture of chlorofluorophenol isomers?
The optimal method depends on your objectives, specifically the scale of the separation and the required final purity. The significant difference in melting points makes Fractional Crystallization the most promising technique for preparative-scale purification. For analytical-scale separation or for achieving very high purity (>99.5%), High-Performance Liquid Chromatography (HPLC) is the method of choice. Fractional distillation is generally not recommended due to the close boiling points.
Sources
Optimizing the chlorination of o-fluorophenol to maximize ortho product
Technical Support Center: Optimizing o-Fluorophenol Chlorination
Welcome to the technical support center for the regioselective chlorination of o-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to maximize the yield of the therapeutically important intermediate, 2-chloro-6-fluorophenol. We will delve into the mechanistic principles, troubleshoot common experimental challenges, and provide field-proven protocols to enhance your synthetic success.
Core Principles: Understanding Regioselectivity in o-Fluorophenol Chlorination
The primary challenge in the chlorination of o-fluorophenol is controlling the position of the incoming electrophile. Both the hydroxyl (-OH) and the fluorine (-F) substituents are ortho, para-directing groups in electrophilic aromatic substitution.[1][2] However, their effects are not equal.
-
Hydroxyl Group (-OH): This is a powerful activating group due to its ability to donate electron density to the aromatic ring through resonance (+M effect).[3][4] This donation significantly stabilizes the intermediate carbocation (the arenium ion) when the attack occurs at the ortho or para positions.[3]
-
Fluorine Group (-F): Fluorine is an anomaly. It is highly electronegative and withdraws electron density through induction (-I effect), which deactivates the ring overall. However, it also possesses lone pairs that can donate electron density through resonance (+M effect).[5] This resonance effect, which also directs ortho and para, is weaker than that of the hydroxyl group.
The interplay of these effects means that the incoming chlorine electrophile will preferentially attack the positions most activated by the powerful -OH group, which are the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent fluorine atom at the C2 position is minimal. Therefore, without careful control, the reaction often yields a mixture of 4-chloro-2-fluorophenol and the desired this compound.
Caption: Logical flow of directing effects in o-fluorophenol chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the ortho:para product ratio?
A: The ortho:para ratio is a sensitive function of several interconnected variables:
-
Chlorinating Agent: The choice of reagent (e.g., sulfuryl chloride, sodium hypochlorite, N-chlorosuccinimide) dictates the nature of the electrophilic chlorine species.
-
Catalyst: The presence and type of catalyst can dramatically shift selectivity. Certain organocatalysts can favor the ortho position through hydrogen bonding or by forming a transient directing group.[6][7][8][9]
-
Solvent: Solvent polarity and its ability to coordinate with the phenol or the chlorinating agent can influence the transition state, thereby altering the regiochemical outcome. Non-polar solvents often favor ortho-chlorination when amine catalysts are used.[9]
-
Temperature: Reaction temperature affects reaction rates and can influence selectivity, though its impact is often secondary to the choice of catalyst and solvent.[8]
Q2: Which chlorinating agent is best for maximizing ortho-selectivity?
A: Sulfuryl chloride (SO₂Cl₂) in the presence of an appropriate organocatalyst is frequently reported to give the highest ortho-selectivity.[6][7][8] Catalysts like 2,2,6,6-tetramethylpiperidine (TMP)[8] or specific bis-thiourea derivatives[7] have been shown to provide excellent ortho:para ratios, in some cases exceeding 99:1.[7] Direct chlorination with reagents like sodium hypochlorite can also be used, but may offer lower selectivity without extensive optimization.[10]
Q3: How do organocatalysts enhance ortho-selectivity?
A: While mechanisms can vary, a common hypothesis involves the formation of a complex between the phenol's hydroxyl group and the catalyst. For amine catalysts like TMP, it is proposed that an N-chloroamine intermediate (TMPCl) is formed, which then hydrogen bonds to the phenolic -OH group.[8] This positions the electrophilic chlorine in close proximity to the ortho position, facilitating an intramolecular-like attack and leading to high ortho-selectivity.[8]
Troubleshooting Guide
Problem: My reaction yields a high proportion of the para-isomer (4-chloro-2-fluorophenol).
-
Potential Cause 1: Uncatalyzed Electrophilic Substitution. Standard electrophilic chlorination without a directing catalyst will naturally produce a significant amount of the thermodynamically stable para-product. Phenols are highly activated and react readily.[11][12][13]
-
Troubleshooting Solution:
-
Introduce an Ortho-Directing Catalyst: This is the most effective solution. The use of sulfuryl chloride (SO₂Cl₂) with a catalytic amount (1-10 mol%) of an amine like 2,2,6,6-tetramethylpiperidine (TMP) or a bis-thiourea catalyst has been demonstrated to strongly favor ortho-chlorination.[6][7][8]
-
Change the Solvent: Switch from polar solvents to non-polar aromatic or aliphatic solvents (e.g., toluene, hexane, carbon tetrachloride). Amine-catalyzed reactions with SO₂Cl₂ show enhanced ortho-selectivity in such media.[9]
-
Alternative Strategy (Blocking Group): Consider an indirect route. First, sulfonate the o-fluorophenol at the para-position with sulfuric acid. The resulting sulfonic acid group acts as a blocking group. Then, perform the chlorination, which will be directed to the now-available ortho-position. Finally, remove the sulfonic acid group via hydrolysis to yield the desired product.[14]
-
Problem: I am observing significant amounts of dichlorinated byproducts.
-
Potential Cause 1: Over-chlorination. The mono-chlorinated product, this compound, is still an activated aromatic ring and can undergo a second chlorination, typically at the C4 position.
-
Troubleshooting Solution:
-
Control Stoichiometry: Carefully add the chlorinating agent, ensuring no more than 1.0 equivalent is used. A slight sub-stoichiometric amount (e.g., 0.95 eq) might be optimal, accepting a small amount of unreacted starting material which is easier to separate than the dichlorinated product.
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and add the chlorinating agent slowly and dropwise. This helps control the reaction rate and minimizes over-reaction.
-
Use a Milder Chlorinating Agent: If using a highly reactive agent, consider switching to a milder one like N-chlorosuccinimide (NCS), which may require a catalyst to achieve good conversion but can offer better control.[15]
-
Problem: The reaction is sluggish or fails to go to completion.
-
Potential Cause 1: Inactive Chlorinating Agent or Catalyst. Sulfuryl chloride can decompose upon storage. Catalysts can be poisoned by impurities.
-
Troubleshooting Solution:
-
Use Fresh Reagents: Use freshly opened or distilled sulfuryl chloride. Ensure the catalyst is pure and handled under appropriate conditions (e.g., under nitrogen if it is air-sensitive).
-
Increase Catalyst Loading: If the reaction is clean but slow, consider increasing the catalyst loading from 1 mol% to 5 mol% or 10 mol%.[8]
-
Increase Temperature: If selectivity is not compromised, gradually increasing the reaction temperature can improve the rate. Studies have shown that with certain catalysts like TMP, ortho-selectivity can even increase with temperature.[8]
-
Caption: Troubleshooting decision tree for optimizing ortho-chlorination.
Data Summary: Comparison of Chlorination Methods
| Method | Chlorinating Agent | Catalyst / Conditions | Solvent | Temp (°C) | Ortho:Para Ratio | Ref. |
| Catalytic | Sulfuryl Chloride | (S)-Diphenylprolinol (1 mol%) | Toluene | 70 | ≤99:1 | [6][7] |
| Catalytic | Sulfuryl Chloride | Nagasawa's bis-thiourea (1 mol%) | Toluene | 70 | High Ortho | [6][7] |
| Catalytic | Sulfuryl Chloride | TMP (1-10 mol%) | Aromatic | 70-100 | High Ortho | [8] |
| Catalytic | Sulfuryl Chloride | Di-s-butylamine (0.8 mol%) | CCl₄ | 70 | 22:1 | [9][16] |
| Direct | Sodium Hypochlorite | Aqueous | Water | 0-77 | Mixture | [10] |
| Indirect | H₂SO₄ then SO₂Cl₂ | Sulfonation, Chlorination, Hydrolysis | Various | Various | High Ortho | [14] |
Experimental Protocols
Protocol 1: High-Selectivity Ortho-Chlorination using TMP Catalyst
This protocol is adapted from methodologies emphasizing high ortho-selectivity through amine catalysis.[8]
Materials:
-
o-Fluorophenol (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.0 eq), freshly opened or distilled
-
2,2,6,6-Tetramethylpiperidine (TMP) (0.05 eq, 5 mol%)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add o-fluorophenol (1.0 eq) and anhydrous toluene (to make a ~0.5 M solution).
-
Catalyst Addition: Add 2,2,6,6-tetramethylpiperidine (TMP) (0.05 eq) to the solution and stir to dissolve.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.0 eq) in a small amount of anhydrous toluene. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold, saturated sodium bicarbonate solution with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to separate the desired this compound from any unreacted starting material and the para-isomer.
Protocol 2: Direct Chlorination with Sodium Hypochlorite
This protocol is based on a more direct, albeit potentially less selective, industrial method.[10]
Materials:
-
o-Fluorophenol (1.0 eq)
-
Sodium hypochlorite (NaOCl) aqueous solution (~10-15%) (1.1 eq)
-
Dilute hydrochloric acid (HCl) (~1 M)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask with a magnetic stir bar and a dropping funnel, add the o-fluorophenol.
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add the sodium hypochlorite solution dropwise over 1-2 hours, maintaining the low temperature.
-
Reaction: After addition, let the mixture stir at room temperature for 2-3 hours, or until TLC/GC analysis indicates completion. The reaction temperature can be raised cautiously (up to 77 °C is cited) to drive the reaction, but this may decrease selectivity.[10]
-
Acidification: After the reaction is complete, cool the mixture back to room temperature and carefully add dilute HCl dropwise to adjust the pH to ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or dichloromethane.
-
Washing & Drying: Combine the organic extracts, wash with water, then brine, and dry over anhydrous Na₂SO₄.
-
Concentration & Purification: Filter and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers and will require careful purification by column chromatography or distillation.
Caption: Step-by-step workflow for the catalytic chlorination protocol.
References
- Title: Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products Source: National Institutes of Health (NIH) URL:[Link]
- Title: Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium Source: ResearchG
- Source: Google Patents (CN1301949C)
- Title: Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts Source: The Journal of Organic Chemistry (ACS Public
- Title: Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organoc
- Title: 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride Source: The Journal of Organic Chemistry (ACS Public
- Title: Highly regioselective ortho-chlorination of phenol with sulfuryl chloride in the presence of amines Source: Lookchem URL:[Link]
- Title: Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts | Request PDF Source: ResearchG
- Title: Electrophilic Substitution of phenol | Naming reaction with mechanism Source: YouTube URL:[Link]
- Title: Directing Effects - A Level Chemistry Revision Notes Source: Save My Exams URL:[Link]
- Title: Directive Influence of Groups on Electrophilic Aromatic Substitution Source: Aakash Institute URL:[Link]
- Title: Electrophilic halogen
- Title: Electrophilic aromatic directing groups Source: Wikipedia URL:[Link]
- Title: Electrophilic Substitution Reactions of Phenols Source: BYJU'S URL:[Link]
- Title: Directing Effects in Electrophilic Aromatic Substitution Reactions Source: Organic Chemistry Tutor URL:[Link]
- Title: Regioselective Chlorination of Phenols Source: Scientific Upd
- Title: Phenol Source: Wikipedia URL:[Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. aakash.ac.in [aakash.ac.in]
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- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lookchem.com [lookchem.com]
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- 11. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 13. Phenol - Wikipedia [en.wikipedia.org]
- 14. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Scaling Up 2-Chloro-6-fluorophenol Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-6-fluorophenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale experiments to larger-scale production. The following question-and-answer guide provides in-depth, field-proven insights to ensure a safe, efficient, and high-yield manufacturing process.
Section 1: Troubleshooting the Sandmeyer Reaction Pathway
The synthesis of this compound often involves a multi-step process starting from a corresponding aniline precursor, such as 2-amino-6-fluorophenol or a related intermediate that is later chlorinated. A critical and hazardous part of this route is the diazotization of an aromatic amine followed by hydrolysis or a copper-catalyzed reaction (Sandmeyer reaction) to introduce the hydroxyl group.[1][2] This section focuses on troubleshooting this demanding sequence.
Question 1: We are experiencing low yields and significant tar formation during the hydrolysis of our diazonium salt intermediate. What is the likely cause and how can we optimize this step?
Answer: This is a classic challenge in diazonium chemistry, primarily rooted in the inherent instability of the aryl diazonium salt. The formation of tar-like byproducts and concurrent low yield can be attributed to several factors:
-
Thermal Decomposition: Aryl diazonium salts are thermally labile.[3] If the temperature during diazotization or the subsequent hydrolysis step rises, even locally, the diazonium salt can decompose prematurely, leading to a cascade of radical side reactions that produce insoluble polymeric materials (tar). The decomposition process involves the rapid loss of nitrogen gas (N₂), which can also create pressure buildup issues.[4]
-
Unwanted Azo Coupling: The highly electrophilic diazonium salt can react with the electron-rich phenolic product (this compound) or any unreacted starting amine to form colored azo compounds, which are significant impurities.
-
Radical Side Reactions: The Sandmeyer reaction mechanism involves an aryl radical intermediate formed via a single-electron transfer from a copper(I) catalyst.[2] These highly reactive radicals can lead to undesired biaryl byproducts.
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step must be maintained at a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt.[5] On a larger scale, this requires a reactor with efficient heat transfer capabilities. Ensure your cooling system can handle the exotherm from both the diazotization and any subsequent neutralization or reaction steps.
-
Control of Nitrous Acid: Use only a stoichiometric amount of sodium nitrite for the diazotization.[6] An excess of nitrous acid can lead to side reactions. It is crucial to add the sodium nitrite solution slowly and sub-surface to prevent localized high concentrations and temperature spikes.
-
Optimized Hydrolysis Conditions: When hydrolyzing the diazonium salt to the phenol, the temperature is raised to facilitate the reaction. However, this must be done carefully. A slow, controlled ramp-up in temperature is essential. Some processes benefit from adding the cold diazonium salt solution to hot, dilute acid to ensure the diazonium salt reacts quickly upon introduction, minimizing its residence time and the chance for decomposition.
-
Quenching Excess Nitrite: Before the hydrolysis or workup, any residual nitrous acid should be quenched. This can be accomplished by adding a small amount of urea or sulfamic acid, which reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.
Question 2: During scale-up of our diazotization reaction, we've encountered safety concerns, including excessive foaming and pressure buildup. How can we ensure the process is safe?
Answer: Safety is the paramount concern when scaling up diazotization reactions due to the potential for thermal runaway and the explosive nature of dried diazonium salts.[3][7] Foaming is typically caused by the evolution of nitrogen gas, which can become trapped in a viscous reaction medium.
Key Safety and Mitigation Strategies:
-
Never Isolate the Diazonium Salt: Under no circumstances should the diazonium salt intermediate be isolated as a solid unless its stability has been rigorously characterized and it is complexed with a stabilizing counter-ion like tetrafluoroborate.[4][5] Most incidents occur when diazonium salts precipitate and dry, as they can be sensitive to shock, friction, and heat.[5]
-
Ensure Adequate Headspace and Venting: The reactor must have sufficient headspace to accommodate potential foaming and must be equipped with a properly sized vent to safely release nitrogen gas.[3]
-
Consider Anti-Foaming Agents or Solvent Addition: The addition of an anti-foaming agent can be effective. Alternatively, adding a solvent like toluene prior to diazotization can sometimes help break up emulsions and reduce foaming.[7]
-
Utilize Calorimetry for Thermal Hazard Assessment: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, the rate of heat release, and the potential for thermal accumulation. This data is critical for designing a safe process.
-
Flow Chemistry as a Safer Alternative: For highly hazardous intermediates, continuous flow chemistry is an increasingly adopted strategy.[4] In a flow reactor, only small amounts of the diazonium salt are generated and consumed at any given time, which drastically reduces the risk associated with accumulating large quantities of an unstable intermediate.[5]
Below is a workflow diagram illustrating the critical control points in a batch diazotization process.
Caption: Critical control points in a batch diazotization process.
Section 2: Troubleshooting Synthesis via Direct Chlorination
An alternative and often simpler route to this compound is the direct electrophilic chlorination of 2-fluorophenol.[8][9] While this avoids the hazards of diazonium salts, it presents its own set of challenges, primarily related to selectivity.
Question 3: Our direct chlorination of 2-fluorophenol yields a mixture of isomers, mainly the desired this compound and the undesired 4-chloro-2-fluorophenol. How can we improve the regioselectivity?
Answer: The hydroxyl group of a phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution. The fluorine atom is also ortho-, para-directing but is a deactivator. The final isomer distribution is a complex interplay of electronic effects, steric hindrance, and reaction conditions. In the case of 2-fluorophenol, the 4- (para) and 6- (ortho) positions are both activated.
-
Steric Hindrance: The formation of the 4-chloro isomer is often favored as the incoming electrophile attacks the less sterically hindered para position. One patent notes that the para-isomer can be the major product.[10]
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents may favor ortho-chlorination to a greater extent than polar solvents.
-
Chlorinating Agent: The choice of chlorinating agent is critical. Bulky chlorinating agents may show a higher preference for the less hindered para position. Common agents include sodium hypochlorite, sulfuryl chloride, and chlorine gas.[8][11]
Strategies to Improve Ortho-Selectivity:
-
Use of a Directing Group: A common strategy to force ortho-substitution is to temporarily install a bulky blocking group at the para position. For this specific synthesis, a more direct approach is often preferred. A patented method involves a three-step, one-pot process: sulfonation of 2-fluorophenol at the para-position, followed by chlorination at the ortho-position, and finally, hydrolysis to remove the sulfonic acid group, yielding the desired product with high selectivity.[10]
-
Optimize Reaction Conditions: Experiment with different solvents and temperatures. Running the reaction at lower temperatures can sometimes increase selectivity.
-
Choice of Chlorinating Agent: Systematically screen different chlorinating agents. For example, chlorination with sulfuryl chloride in a non-polar solvent at low temperatures might offer different selectivity compared to aqueous sodium hypochlorite.
Table 1: Comparison of Common Chlorination Conditions
| Parameter | Method A: Aqueous NaOCl | Method B: SO₂Cl₂ in DCM | Method C: Sulfonation Route |
| Starting Material | 2-Fluorophenol | 2-Fluorophenol | 2-Fluorophenol |
| Reagents | Sodium Hypochlorite, HCl | Sulfuryl Chloride, Dichloromethane | Sulfuric Acid, Chlorinating Agent |
| Temperature | 0 - 77 °C[8] | -10 to 25 °C | 95-100 °C (Sulfonation)[10] |
| Selectivity | Moderate; can produce para-isomer | Variable; dependent on conditions | High ortho-selectivity[10] |
| Pros | Inexpensive reagents, simple setup | Good for anhydrous conditions | Excellent regiocontrol |
| Cons | Isomer separation required | Corrosive and hazardous reagent | Multi-step, higher temperature |
Section 3: General Scale-Up, Purification, and Analytical FAQs
Question 4: We are struggling with the final purification of this compound. The product is off-color and contains isomeric impurities. What are the best practices for purification at scale?
Answer: Effective purification is essential to meet the stringent purity requirements for pharmaceutical intermediates. The choice of method depends on the nature and quantity of the impurities.
Purification Protocol & Troubleshooting:
-
Aqueous Workup and Extraction: The standard initial purification involves an acid-base workup. After the reaction is complete, the mixture is often diluted with an organic solvent (e.g., toluene, dichloromethane) and washed with water. To remove any acidic byproducts, a wash with a weak base like sodium bicarbonate solution can be performed. The product, being phenolic, is acidic and will be extracted into a strong base wash (e.g., dilute NaOH). This is a powerful purification step. The basic aqueous layer containing the sodium salt of the product can be washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is re-acidified (e.g., with HCl) to precipitate the purified this compound, which is then extracted into a fresh organic solvent.[8]
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method for larger quantities.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is an excellent method for removing impurities and improving color.
-
Chromatography: While typically used at the lab scale, large-scale column chromatography (preparative HPLC or flash chromatography) is an option for high-value products where other methods fail, though it is expensive.[10]
Question 5: How do we establish a robust quality control (QC) method to monitor for regioisomeric and other process-related impurities?
Answer: A validated analytical method is non-negotiable for quality control. For a molecule like this compound and its potential isomers, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable.[12][13]
-
Gas Chromatography (GC): GC is an excellent choice due to the volatility of the analyte and its impurities.[13] A GC method, often with a Flame Ionization Detector (FID), can provide high resolution for separating closely related isomers. A non-polar or mid-polarity column is a good starting point for method development.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a UV detector is also a powerful tool.[14] It is particularly useful for analyzing less volatile byproducts or starting materials. A C18 column is commonly used.
Establishing a QC Method:
-
Impurity Identification: Obtain or synthesize authentic standards of all potential regioisomers and key process impurities.
-
Method Development: Screen various GC columns/conditions or HPLC columns/mobile phases to achieve baseline separation of the main peak from all known impurities.
-
Method Validation: Validate the chosen method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation (LOD/LOQ).
-
Implementation: Use the validated method to test raw materials, in-process controls, and the final product to ensure consistent quality.
Table 2: Common Impurities and Recommended Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method |
| 2-Fluorophenol | Unreacted starting material | GC or HPLC |
| 4-Chloro-2-fluorophenol | Isomeric byproduct of chlorination | GC (preferred for resolution)[13] |
| 2,6-Dichloro-fluorophenol | Over-chlorination byproduct | GC or HPLC |
| Azo compounds | Side reaction during diazotization | HPLC (due to color and polarity) |
| Biaryl compounds | Radical side reaction in Sandmeyer | GC-MS or HPLC |
References
- Sharma, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Andersen, H. K., et al. (2006). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development.
- SIELC Technologies. (2018). This compound.
- Hjermitslev, N. H., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript in Organic Process Research & Development.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF.
- L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
- Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [wap.guidechem.com]
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- 10. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]
- 11. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. longdom.org [longdom.org]
- 14. This compound | SIELC Technologies [sielc.com]
Stability of 2-Chloro-6-fluorophenol under different reaction conditions
Welcome to the comprehensive technical support guide for 2-Chloro-6-fluorophenol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth insights into the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability Profile of this compound
This compound is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its reactivity is largely governed by the interplay of the hydroxyl, chloro, and fluoro substituents on the benzene ring. Understanding its stability is paramount for developing robust synthetic routes, ensuring accurate analytical results, and maintaining the quality of starting materials and products.
The electron-withdrawing nature of the chlorine and fluorine atoms increases the acidity of the phenolic hydroxyl group compared to phenol itself. This enhanced acidity facilitates the formation of the corresponding phenoxide, a key intermediate in many reactions. However, these substituents also influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack.
This guide will delve into the stability of this compound under common laboratory stress conditions: acidic, basic, oxidative, thermal, and photolytic.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage recommendations for this compound?
A1: this compound should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere such as nitrogen, to prevent oxidation and moisture absorption. It is a solid at room temperature with a melting point of 62-65 °C.[3]
Q2: How do the halogen substituents affect the reactivity of the phenolic hydroxyl group?
A2: The chlorine and fluorine atoms are electron-withdrawing groups, which increases the acidity of the phenolic proton. This makes deprotonation to form the phenoxide ion easier than for phenol. However, the electron-withdrawing nature of the halogens can also decrease the nucleophilicity of the resulting phenoxide.
Q3: Is this compound susceptible to hydrolysis?
A3: Under neutral conditions, the C-Cl and C-F bonds on the aromatic ring are generally stable to hydrolysis. However, under forcing acidic or basic conditions, particularly at elevated temperatures, nucleophilic aromatic substitution to replace the halogen atoms may occur, although this is generally difficult for aryl halides.[4][5] The rate of hydrolysis would depend on the specific pH and temperature.
Q4: What are the expected degradation pathways for this compound under oxidative stress?
A4: Based on studies of similar chlorophenols, degradation under oxidative conditions (e.g., using Fenton's reagent) likely proceeds via the generation of hydroxyl radicals.[6] These radicals can attack the aromatic ring, leading to hydroxylation and, potentially, ring-opening to form smaller aliphatic acids.[7] Dechlorination and defluorination are also expected steps in the degradation pathway.[8][9]
Q5: How does this compound behave when exposed to UV light?
A5: Halogenated phenols can undergo photodecomposition upon exposure to UV light.[10][11] The primary photodegradation pathway is likely to involve the homolytic cleavage of the carbon-chlorine bond, which is weaker than the carbon-fluorine bond, to generate a radical intermediate. Subsequent reactions can lead to dechlorination, hydroxylation, and the formation of various degradation products.[7] The specific products will depend on the solvent and the presence of other reactive species.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Low or No Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Q: I am attempting a Williamson ether synthesis using 2-chloro-6-fluorophenoxide and an alkyl halide, but the yield is very low. What could be the issue?
A: Low yields in this reaction can stem from several factors. Here is a troubleshooting guide:
-
Incomplete Deprotonation: The phenolic proton of this compound is acidic, but a sufficiently strong base is required for complete deprotonation to the phenoxide. While weaker bases like potassium carbonate can be used, a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF may be necessary to ensure complete formation of the nucleophile.[12][13]
-
Choice of Alkyl Halide: The Williamson ether synthesis is most effective with primary alkyl halides. Secondary alkyl halides can lead to a mixture of substitution (SN2) and elimination (E2) products, while tertiary alkyl halides will predominantly yield the elimination product.[14]
-
Reaction Temperature: Higher reaction temperatures can favor the E2 elimination side reaction, especially with sterically hindered or secondary alkyl halides. Consider running the reaction at a lower temperature for a longer duration.[12]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the alkoxide without strongly solvating the nucleophilic anion. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile.[12]
-
Side Reaction: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, the desired product) or the aromatic ring (C-alkylation). The use of polar aprotic solvents generally favors O-alkylation.
Unexpected Side Products in Reactions
Q: I am observing unexpected peaks in my HPLC/GC-MS analysis after a reaction with this compound. What could these be?
A: The formation of unexpected side products can be due to the degradation of your starting material or subsequent reactions. Consider the following possibilities:
-
Degradation under Basic Conditions: If your reaction is performed under strongly basic conditions, especially at elevated temperatures, nucleophilic aromatic substitution of one of the halogens by hydroxide could occur, leading to the formation of dihydroxy-monohalogenated benzenes.
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the phenol can occur, leading to the formation of quinone-type structures or polymeric materials.[14]
-
Photodegradation: If the reaction mixture is exposed to light for extended periods, photodegradation can occur, leading to dechlorinated or hydroxylated byproducts.[7]
-
Thermal Degradation: At high temperatures, thermal decomposition can lead to the loss of substituents and potentially ring fragmentation. The thermal decomposition of related phenolic compounds has been shown to produce species like cyclopentadienone and smaller unsaturated molecules.[15][16]
To identify the side products, it is recommended to use mass spectrometry (GC-MS or LC-MS) and compare the fragmentation patterns with known degradation pathways of similar chlorophenols.
Inconsistent Results in Analytical Assays
Q: My quantitative analysis of this compound is giving inconsistent results. What could be the cause?
A: Inconsistent analytical results are often due to sample instability or issues with the analytical method itself.
-
Sample Degradation: this compound may degrade in the analytical solvent over time, especially if the solution is exposed to light or is not at a neutral pH. Prepare samples fresh and store them protected from light in a cool place before analysis.
-
Method Specificity: Your analytical method, particularly if it's HPLC, may not be stability-indicating. This means that degradation products may co-elute with the main peak, leading to inaccurate quantification. A forced degradation study should be performed to ensure that all potential degradation products are separated from the parent compound.[17]
-
Adsorption to Surfaces: Phenolic compounds can sometimes adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene vials.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for conducting a forced degradation study on this compound to develop a stability-indicating HPLC method.[17]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified time. Cool, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light. Dilute to the final concentration.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified duration. Also, heat a solution of the compound at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or a broad-spectrum light source for a defined period. A control sample should be kept in the dark.
3. HPLC Analysis:
-
Analyze the stressed samples, along with an unstressed control, using an appropriate HPLC method. A good starting point for method development is a C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shaping).
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak.
Protocol 2: Monitoring a Reaction by HPLC
1. Sample Preparation:
-
At various time points during your reaction, withdraw a small aliquot of the reaction mixture (e.g., 50 µL).
-
Immediately quench the reaction by diluting the aliquot into a larger volume of a suitable solvent (e.g., mobile phase) to stop the reaction and prevent further degradation.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the disappearance of the this compound peak and the appearance of product peaks.
-
The peak area can be used to determine the relative amounts of starting material and product, and thus the reaction progress.
Visualizing Degradation and Reaction Pathways
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways of this compound under different stress conditions, inferred from the behavior of related chlorophenols.
Caption: Potential degradation pathways of this compound.
Troubleshooting Williamson Ether Synthesis
This workflow provides a logical approach to troubleshooting low yields in a Williamson ether synthesis involving this compound.
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Technical Support Center: HPLC Method for Monitoring 2-Chloro-6-fluorophenol Reactions
Welcome to the technical support resource for the HPLC analysis of 2-Chloro-6-fluorophenol and its related reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to develop and run robust, reliable HPLC methods for monitoring reaction progress, ensuring the accuracy and integrity of your results.
Introduction: The Analytical Challenge
Monitoring the progress of a chemical reaction involving this compound requires a precise and reliable analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application, offering the ability to separate and quantify the starting material, intermediates, byproducts, and the final product in a complex reaction mixture. However, the analysis of halogenated phenols can present unique challenges, from poor peak shape to co-elution of structurally similar compounds. This guide provides practical, field-proven insights to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when setting up an HPLC method for this compound reaction monitoring.
Q1: What is a good starting point for an HPLC method to analyze this compound?
A reversed-phase HPLC method is the most common and effective approach for analyzing this compound.[1][2] A typical starting point would be a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid modifier like phosphoric acid or formic acid.[1][3]
Q2: Why is an acid modifier, like phosphoric or formic acid, often added to the mobile phase?
Acid modifiers are crucial for obtaining good peak shapes for phenolic compounds like this compound.[3][4] The acidic mobile phase suppresses the ionization of residual silanol groups on the silica-based stationary phase.[5][6] This minimizes secondary interactions between the acidic phenol and the stationary phase, which are a primary cause of peak tailing.[4][5]
Q3: What type of detector is most suitable for this analysis?
An Ultraviolet (UV) or Photodiode Array (PDA) detector is the most common and suitable choice for analyzing this compound, as it contains a chromophore that absorbs UV light.[7][8][9] A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which can be invaluable for peak purity assessment and identification of unknown impurities or degradation products.[8]
Q4: How should I prepare my reaction samples for HPLC analysis?
Proper sample preparation is critical for accurate and reliable results.[10] A "dilute-and-shoot" approach is often sufficient.[11] The key is to dilute the reaction mixture in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.[3][12] It is also highly recommended to filter the sample through a 0.45 µm filter to remove any particulate matter that could clog the column or HPLC system.[3][12]
Q5: What are forced degradation studies, and are they necessary for my reaction monitoring method?
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and light to produce degradation products.[13][14][15] While extensive ICH-guided forced degradation studies are a formal requirement for stability-indicating methods in later drug development phases, performing preliminary stress tests early on is highly beneficial.[14] It helps in understanding the degradation pathways and ensures that your analytical method can separate the main compound from any potential degradation products that might form during the reaction or upon storage.[13][16]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound reactions.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A systematic workflow for HPLC troubleshooting.
Issue 1: Peak Tailing
Symptom: Your peak for this compound or a related compound is asymmetrical, with a tail extending from the back of the peak. A tailing factor greater than 1.2 is generally considered problematic.[17]
Probable Causes & Solutions:
-
Secondary Silanol Interactions: This is the most common cause for tailing of acidic compounds like phenols.[5][6] The phenolic hydroxyl group can interact with residual, ionized silanol groups on the silica packing of the column.[5]
-
Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be contaminated with strongly retained compounds from previous injections. A void at the head of the column can also cause tailing.[18]
-
Solution: First, try flushing the column with a strong solvent. If that doesn't work, replace the column. Using a guard column can help protect your analytical column and extend its lifetime.[3]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
Issue 2: Poor Resolution or Co-elution of Peaks
Symptom: Two or more peaks in your chromatogram are not fully separated, making accurate quantification difficult. Baseline resolution (Rs > 1.5) is the goal.[19][20]
Probable Causes & Solutions:
-
Inadequate Selectivity: Selectivity (α) is the most powerful factor in achieving separation.[21] If the selectivity of your method is not sufficient, peaks will overlap.
-
Solution 1: Modify the Mobile Phase. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.[3][22] Adjusting the pH can also impact the retention and selectivity of ionizable compounds.[3]
-
Solution 2: Change the Stationary Phase. If mobile phase optimization is not enough, consider a different column chemistry. A phenyl-hexyl column, for instance, can offer unique π-π interactions that may improve the separation of aromatic compounds like phenols compared to a standard C18 column.[3] Fluorinated phases can also provide alternative selectivity for halogenated compounds.[23]
-
-
Low Column Efficiency: Broad peaks can lead to poor resolution. Column efficiency is influenced by factors like particle size and column length.
Issue 3: Drifting Retention Times
Symptom: The retention times of your peaks are not consistent between injections, shifting to earlier or later times.
Probable Causes & Solutions:
-
Inconsistent Mobile Phase Composition: If you are mixing solvents online, the pump's proportioning valves may not be working correctly. The mobile phase may also be improperly prepared or undergoing evaporation.
-
Fluctuating Column Temperature: Temperature has a significant effect on retention time. A 1°C change can alter retention times by 1-2%.[26]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially after a gradient run.
-
Solution: Ensure your method includes a sufficient equilibration time at the initial mobile phase conditions before each injection.[24]
-
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a method to monitor the conversion of this compound.
| Parameter | Condition | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector | Standard equipment for robust method development. |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column suitable for phenols.[1][2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase to ensure good peak shape.[3] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B | A gradient is often necessary to elute compounds with a range of polarities.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[3] |
| Detection | UV at 220 nm | Wavelength where most aromatic compounds show good absorbance. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Preparation | Dilute reaction aliquot in Mobile Phase A/B (70:30). Filter through 0.45 µm filter. | Ensures sample is dissolved in a compatible solvent and is free of particulates.[12] |
Protocol 2: Preliminary Forced Degradation Study
This protocol can be used to generate potential degradation products to ensure your method is stability-indicating.
-
Acid Hydrolysis: Dissolve this compound in a 50:50 mixture of acetonitrile and 1M HCl. Heat at 60°C for several hours. At various time points, take an aliquot, neutralize with 1M NaOH, dilute with mobile phase, and inject.[14]
-
Base Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 1M NaOH. Keep at room temperature and monitor over time. At various time points, take an aliquot, neutralize with 1M HCl, dilute, and inject.[14]
-
Oxidative Degradation: Dissolve the compound in acetonitrile and add a small amount of 3% hydrogen peroxide. Store at room temperature and analyze at different time points.[14]
By analyzing the samples from these stress conditions, you can identify the retention times of potential degradation products and optimize your HPLC method to ensure they are fully resolved from the parent compound and any other reaction components.
References
- This compound - SIELC Technologies. (2018, February 16). SIELC.
- Technical Support Center: Optimizing Chlorophenol Isomer Separ
- Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Forced degradation as an integral part of HPLC stability-indicating method development. (2025, August 7). Journal of Pharmaceutical and Biomedical Analysis.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
- Types of detectors used in HPLC. (2022, June 1). Bio-Analysis Centre.
- Chromatographic Determination of Chlorophenols. (n.d.). Journal of the Chemical Society of Pakistan.
- Seeing is Believing: Detectors for HPLC. (n.d.).
- HPLC Detectors. (n.d.).
- Troubleshooting Guide. (n.d.). Phenomenex.
- Types of HPLC Detectors. (2025, April 1). Phenomenex.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15).
- HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent.
- Technical Support Center: Forced Degradation Studies for Stability-Indic
- Addressing peak tailing in HPLC analysis of phenolic compounds. (n.d.). Benchchem.
- Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru - Thermo Fisher Scientific.
- Developing HPLC Methods. (n.d.). Sigma-Aldrich.
- Detectors Used In HPLC | DAD, UV Detector & More. (n.d.). SCION Instruments.
- Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
- Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
- Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. (n.d.).
- HPLC Peak Tailing. (n.d.). Axion Labs.
- How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific - MX.
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Method Development. (n.d.). Phenomenex.
- Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). Scirp.org.
- HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (n.d.). Asian Journal of Chemistry.
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
- "Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
- Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. (2024, June 1). MDPI.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC.
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
- Improving HPLC Separation of Polyphenols. (n.d.).
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Removing residual starting material from 2-Chloro-6-fluorophenol product
Technical Support Center: Purification of 2-Chloro-6-fluorophenol
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for removing residual starting materials from this compound. Understanding the distinct chemical properties of the product and potential impurities is paramount for designing an effective purification scheme.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material impurity I should expect?
A1: While several synthetic routes exist, a prevalent method for synthesizing this compound involves the chlorination of 2-fluorophenol or diazotization of 2,6-difluoroaniline followed by hydrolysis.[1][2] Therefore, the most common residual starting materials are 2-fluorophenol or 2,6-difluoroaniline . This guide will focus on separating the target phenol from these specific impurities.
Q2: What are the key chemical differences I can exploit for separation?
A2: The primary difference to leverage is the variation in acidity and basicity between your product and the likely starting materials.
-
This compound is a weak acid.[3]
-
2-fluorophenol is also a weak acid, but its pKa will differ slightly from the product.
-
2,6-Difluoroaniline is a weak base.[4]
This fundamental difference in chemical nature is the cornerstone of a highly effective and scalable purification method: acid-base extraction.[1][5][6] Polarity differences also allow for separation by column chromatography.
Q3: Can I just distill the product?
A3: Distillation can be a viable option if the boiling points of the product and impurities are significantly different. However, the boiling points of halogenated aromatic isomers can be very close, making fractional distillation challenging.
-
2,6-Difluoroaniline: 51-52 °C at 15 mmHg (extrapolates to a higher boiling point at atmospheric pressure, but likely distinct from the product)[9]
While a significant difference may exist with the aniline, co-distillation or azeotrope formation can sometimes occur. Therefore, chemical extraction or chromatography is often more robust and efficient.
Troubleshooting Guide 1: Acid-Base Extraction
This technique is the most effective method for separating acidic phenols from basic anilines. It relies on the differential solubility of their respective salt forms in aqueous and organic layers.
Core Principle: Exploiting Acidity and Basicity
Phenols are acidic enough to be deprotonated by a strong base like sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt. Anilines are basic and will be protonated by an acid like hydrochloric acid (HCl) to form a water-soluble anilinium salt.[1][5][6][10] Neutral organic compounds, and the unreacted form of the acid or base, will remain in the organic solvent layer.
Experimental Protocol: Separating this compound from 2,6-Difluoroaniline
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Base Wash (Remove Phenol):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution.[5][11]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom, if using dichloromethane; top, if using diethyl ether) will now contain the sodium salt of this compound. The organic layer contains the 2,6-difluoroaniline.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete recovery of the phenol.
-
-
Acid Wash (Remove Aniline - Optional Cleanup):
-
The organic layer can be washed with 1 M HCl to remove any residual basic impurities, though the primary separation occurs in the base wash.[6]
-
-
Isolation of this compound:
-
Combine the aqueous extracts from the base wash in a beaker and cool in an ice bath.
-
Slowly add concentrated HCl dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper).
-
The this compound will precipitate as a solid or oil.
-
Extract the product back into a fresh portion of organic solvent (e.g., diethyl ether) two or three times.
-
-
Final Workup:
-
Combine the organic extracts containing the purified product.
-
Wash with a saturated sodium chloride solution (brine) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting & Causality
| Issue | Probable Cause | Solution |
| Poor Separation / Emulsion | The concentration of the base may be too high, or vigorous shaking may have caused an emulsion. | Use a more dilute base (e.g., 1M NaOH). To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. |
| Low Product Recovery | Incomplete extraction or incomplete precipitation. The phenoxide salt may not have been fully protonated. | Perform multiple extractions with the base. Ensure the aqueous layer is acidified to a pH of 1-2 to fully precipitate the phenol.[5] Check the pH carefully. |
| Product Still Contains Aniline | The base wash was not efficient, or the layers were not separated cleanly. | Increase the number of base extractions. When separating layers, be patient and allow for a sharp interface to form. It is better to leave a small amount of the organic layer behind than to contaminate the aqueous extract. |
| Product is Wet / Oily | Insufficient drying of the final organic solution. | Ensure an adequate amount of anhydrous drying agent is used (it should no longer clump together). Allow sufficient time for drying (15-20 minutes) before filtration. |
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Guide 2: Column Chromatography
When acid-base extraction is not sufficiently effective, or for separating compounds with similar acidic/basic properties (like this compound from 2-fluorophenol), column chromatography is the preferred method.[12][13] This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[14]
Core Principle: Exploiting Polarity
In normal-phase chromatography, a polar stationary phase (like silica gel) is used.[14] More polar compounds will adsorb more strongly to the silica and elute from the column more slowly. Less polar compounds will travel through the column faster.[13][15] By gradually increasing the polarity of the mobile phase (solvent), compounds can be eluted sequentially based on their polarity.
-
Stationary Phase: Silica gel (slightly acidic) is the standard choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[16]
Experimental Protocol: Chromatographic Purification
-
TLC Analysis (Method Development):
-
Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexanes).
-
The ideal solvent system will give the desired product a Retention Factor (Rf) of approximately 0.3-0.4 and show good separation from all impurities.[12]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the non-polar mobile phase determined by TLC.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the more strongly adsorbed product.[15]
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting & Causality
| Issue | Probable Cause | Solution |
| Poor Separation / Overlapping Bands | The solvent system is too polar, eluting all compounds too quickly. The column may be overloaded or poorly packed. | Choose a less polar solvent system based on further TLC analysis.[15] Use a larger column or less sample. Repack the column carefully to avoid channels. |
| Compound Won't Elute from Column | The solvent system is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).[15] |
| Cracked or Channeled Column Bed | The silica gel bed ran dry, or the packing was not uniform. | Never let the solvent level drop below the top of the silica. Ensure the silica is packed as a uniform slurry. |
| Streaking on TLC / Tailing on Column | The sample may be too concentrated, or the compound might be interacting too strongly with the acidic silica gel (especially for basic compounds). | Load a more dilute sample. For basic compounds like aniline, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica. |
Solvent Polarity Table
| Solvent | Relative Polarity | Use |
| Hexane / Pet. Ether | Very Low | Main non-polar component of mobile phase |
| Dichloromethane | Low to Medium | Can be used as a component or for sample loading |
| Diethyl Ether | Medium | Alternative polar component |
| Ethyl Acetate | Medium | Most common polar component for this type of separation |
| Methanol | High | Used for highly polar compounds; use sparingly (<10%) as it can dissolve silica[16] |
References
- Vertex AI Search. (n.d.). What is the process for separating aniline from phenol in a large quantity? Retrieved January 4, 2026.
- Columbia University. (n.d.).
- Guidechem. (2019, October 31). How to separate Benzoic acid, Aniline, Phenol, and Toluene? Retrieved January 4, 2026.
- Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved January 4, 2026.
- ECHEMI. (n.d.). This compound Formula. Retrieved January 4, 2026.
- Guidechem. (n.d.). How can this compound be synthesized and applied effectively? Retrieved January 4, 2026.
- Homework.Study.com. (n.d.). A student wanted to separate phenol and aniline that were dissolved in diethyl ether by... Retrieved January 4, 2026.
- SIELC Technologies. (2018, February 16). This compound. Retrieved January 4, 2026.
- University of Toronto. (n.d.).
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline. Retrieved January 4, 2026.
- Guidechem. (n.d.). How is 2-Fluorophenol prepared? Retrieved January 4, 2026.
- Phenomenex. (2025, December 12).
- University of Colorado Boulder. (n.d.).
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 4, 2026.
- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol. Retrieved January 4, 2026.
- Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline >= 97%. Retrieved January 4, 2026.
- ChemicalBook. (n.d.). This compound CAS#: 2040-90-6. Retrieved January 4, 2026.
- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427.
- NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 4, 2026.
- ChemicalBook. (n.d.). 2,6-Difluoroaniline | 5509-65-9. Retrieved January 4, 2026.
- PubChem. (n.d.). 2,6-Difluoroaniline.
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Technical Support Center: Preventing Polychlorinated Phenol Formation During Synthesis
Welcome to the technical support center for chemists, researchers, and drug development professionals. This resource is designed to provide in-depth guidance on a critical challenge in organic synthesis: the prevention of polychlorinated phenol (PCP) formation. Over-chlorination not only consumes valuable starting material but also leads to the generation of potentially toxic and difficult-to-remove byproducts.[1] This guide offers practical, evidence-based strategies to enhance reaction selectivity and ensure the purity of your target chlorinated phenol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of chlorinated phenols. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Issue 1: My reaction is producing a mixture of di- and trichlorinated phenols instead of the desired monochlorinated product.
Root Cause Analysis: The formation of polychlorinated phenols is a common outcome of the electrophilic aromatic substitution reaction between a phenol and a chlorinating agent.[2] The hydroxyl group of the phenol is a strong activating group, making the aromatic ring highly susceptible to further chlorination at the ortho and para positions.[3][4] If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, over-chlorination is likely to occur.[5]
Solution Protocol:
-
Re-evaluate Your Chlorinating Agent:
-
Problem: Elemental chlorine (Cl₂) and hypochlorous acid (HOCl) are highly reactive and often lead to poor selectivity.[2]
-
Solution: Switch to a milder, more selective chlorinating agent. N-Chlorosuccinimide (NCS) is an excellent alternative that is easier to handle and often provides better control over the reaction.[6][7] Sulfuryl chloride (SO₂Cl₂) can also be used, particularly with a catalyst to enhance regioselectivity.[8][9][10][11][12][13]
-
-
Optimize Reaction Temperature:
-
Problem: Higher temperatures increase the rate of reaction but can decrease selectivity, favoring the formation of thermodynamically stable, more highly chlorinated products.[14]
-
Solution: Perform the reaction at a lower temperature. Start at 0°C and slowly warm to room temperature, monitoring the reaction progress by TLC or GC-MS. For highly activated phenols, temperatures as low as -78°C may be necessary.
-
-
Control Stoichiometry:
-
Problem: Using an excess of the chlorinating agent will inevitably lead to polychlorination.
-
Solution: Use a strict 1:1 molar ratio of the phenol to the chlorinating agent. For highly sensitive substrates, it may be beneficial to use a slight excess of the phenol (e.g., 1.1 equivalents) to ensure the complete consumption of the chlorinating agent.
-
-
Solvent Selection:
-
Problem: The choice of solvent can influence the reactivity of both the substrate and the chlorinating agent.
-
Solution: Employ solvents of low polarity, such as chloroform or carbon disulfide, which can help to moderate the reaction.[15] In some cases, ethereal solvents like THF or MTBE can also promote monochlorination.[16]
-
Issue 2: My reaction is producing the wrong isomer. I'm getting a high para/ortho ratio when I need the ortho product (or vice versa).
Root Cause Analysis: The regioselectivity of electrophilic aromatic substitution on phenols is governed by both electronic and steric factors.[17][18] Electronically, the ortho and para positions are activated by the hydroxyl group.[4] Steric hindrance can favor the formation of the para isomer, which is generally the thermodynamic product.
Solution Protocol:
-
Leverage Catalysis for Regiocontrol:
-
For para-selectivity: The use of certain catalysts can enhance the formation of the para-isomer. For instance, microporous catalysts like L-type zeolites have been shown to favor para-chlorination when using sulfuryl chloride.[9]
-
For ortho-selectivity: Specific organocatalysts can direct chlorination to the ortho position. For example, certain bis-thiourea and selenoether catalysts have demonstrated high ortho-selectivity.[10][19][20]
-
-
Adjust the pH:
-
Problem: The pH of the reaction medium can significantly influence the ortho/para ratio, especially when using hypochlorite-based chlorinating agents.[21][22][23][24]
-
Solution: For chlorination with aqueous NaOCl, increasing the pH generally favors the formation of the ortho isomer.[25] This is because at higher pH, the phenoxide ion is the dominant species, and its reaction with hypochlorous acid is more sensitive to steric effects, leading to a higher proportion of the less hindered para product. Conversely, at lower pH, the neutral phenol is the reactant, and the ortho/para ratio is closer to statistical.
-
-
Choice of Chlorinating Agent and Solvent:
-
Problem: The combination of the chlorinating agent and solvent can have a profound effect on regioselectivity.
-
Solution: When using t-butyl hypochlorite, the ortho/para ratio can be manipulated by changing the solvent. For example, chlorination of phenol in methanol yields a lower ortho/para ratio compared to the same reaction in acetonitrile.[25]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of polychlorinated phenol formation?
The formation of polychlorinated phenols occurs through a stepwise electrophilic aromatic substitution mechanism.[2][5] The hydroxyl group of the phenol is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions.[3][4] After the first chlorine atom is introduced, the resulting monochlorophenol is still activated enough to undergo further chlorination, leading to the formation of di-, tri-, and even pentachlorophenols under forcing conditions.[1]
Q2: Are there any "green" or more environmentally friendly methods for phenol chlorination?
Yes, there is a growing interest in developing greener chlorination methods. One promising approach is the use of hydrogen peroxide as the oxidant with a source of chloride, such as HCl, in an aqueous medium. This system, often catalyzed by a metal salt like manganous sulfate, can provide good selectivity for 2,4-dichlorophenol and simplifies product isolation and catalyst recycling.[26]
Q3: How can I effectively monitor my reaction to prevent over-chlorination?
Careful reaction monitoring is crucial. The most common techniques are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: This is a quick and easy way to qualitatively assess the progress of the reaction. By co-spotting your reaction mixture with the starting material and, if available, the desired product, you can visualize the consumption of the starting material and the formation of the product. The appearance of new, less polar spots can indicate the formation of more highly chlorinated byproducts.
-
GC-MS: This provides a more quantitative and definitive analysis. It allows you to determine the relative amounts of starting material, desired product, and any polychlorinated byproducts in your reaction mixture.
Q4: What are the safety considerations when working with chlorinating agents and chlorinated phenols?
-
Chlorinating Agents: Many chlorinating agents, such as elemental chlorine and sulfuryl chloride, are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. N-Chlorosuccinimide is a solid and generally safer to handle, but it is still an oxidizing agent and should be used with care.
-
Polychlorinated Phenols: Many polychlorinated phenols are toxic and persistent environmental pollutants. Pentachlorophenol, for example, is a known carcinogen.[1] Handle all chlorinated products with care and dispose of waste according to your institution's safety guidelines.
Visualizing Reaction Control
Diagram 1: The Pathway to Polychlorination
This diagram illustrates the stepwise nature of phenol chlorination and highlights the points where the reaction can be controlled to favor the desired monochlorinated product.
Caption: Stepwise chlorination of phenol.
Diagram 2: Decision Workflow for Selective Monochlorination
This workflow provides a logical sequence of steps for troubleshooting and optimizing the selective monochlorination of a phenol.
Caption: Troubleshooting workflow for selective monochlorination.
Data Summary
The following table summarizes the impact of various reaction parameters on the yield and regioselectivity of phenol chlorination.
| Parameter | Condition | Expected Outcome on Selectivity | Key Considerations |
| Chlorinating Agent | Mild (e.g., NCS) vs. Harsh (e.g., Cl₂) | Milder agents significantly increase the yield of monochlorinated products. | NCS is a solid, making it easier and safer to handle than gaseous chlorine.[6] |
| Temperature | Low (0°C or below) vs. High (Room Temp. or above) | Lower temperatures favor kinetic control, leading to higher selectivity for monochlorination. | Reaction rates will be slower at lower temperatures, requiring longer reaction times. |
| pH (with NaOCl) | High (pH > 10) vs. Low (pH < 7) | Higher pH can increase the ortho/para ratio.[25] | The stability of the chlorinating agent and substrate at different pH values must be considered.[21][22] |
| Catalyst | Zeolites, Organocatalysts | Can dramatically alter the ortho/para ratio, enabling access to specific isomers.[9][10][19][20] | Catalyst selection is highly substrate-dependent and may require screening. |
| Solvent | Non-polar vs. Polar | Non-polar solvents can moderate reactivity and improve selectivity.[15] | The solubility of the starting materials and reagents must be taken into account. |
Key Experimental Protocol: Selective Monochlorination of Phenol using N-Chlorosuccinimide (NCS)
This protocol provides a general method for the selective monochlorination of phenol, which can be adapted for various substituted phenols.
Materials:
-
Phenol (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0 eq)
-
Acetonitrile (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the phenol (1.0 eq) in acetonitrile (or another suitable solvent, such as dichloromethane or THF).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to allow it to cool to 0°C.
-
Addition of NCS: Add the N-Chlorosuccinimide (1.0 eq) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition helps to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material has been consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired monochlorophenol.
Self-Validation:
-
Purity Assessment: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.
-
Isomer Ratio: The ratio of ortho- to para-chlorophenol can be determined by ¹H NMR or GC analysis.
References
- Effects of pH on the chlorination process of phenols in drinking w
- Highly regioselective ortho-chlorination of phenol with sulfuryl chloride in the presence of amines. Lookchem. [Link]
- Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. Asian Journal of Chemistry. [Link]
- Mechanisms of the Formation of Polychlorinated Benzenes and Phenols by Heterogeneous Reactions of C2 Aliphatics. Environmental Science & Technology. [Link]
- Chlorination - Common Conditions.
- KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.
- Shape-selective para-chlorination of phenol using sulfuryl chloride with the aid of microporous catalysts.
- Effect of pH on the chlorination process of phenols in drinking water.
- Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organoc
- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
- Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry. [Link]
- The influence of pH on the degradation of phenol and chlorophenols by potassium ferr
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
- Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst.
- Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- The selective chlorination of phenols using novel thiapolymers as c
- Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]
- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
- Pentachlorophenol. Wikipedia. [Link]
- Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry. [Link]
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
- The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate.
- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. [Link]
- Formation of chlorinated phenols, dibenzo-p-dioxins, dibenzofurans, benzenes, benzoquinnones and perchloroethylenes from phenols in oxidative and copper (II)
- Development of efficient and selective processes for the synthesis of commercially important chlorin
- Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulf
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
- XII-11#24 Halogen
- Electrophilic arom
- Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 10. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Formation of chlorinated phenols, dibenzo-p-dioxins, dibenzofurans, benzenes, benzoquinnones and perchloroethylenes from phenols in oxidative and copper (II) chloride-catalyzed thermal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
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- 17. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]
Optimizing temperature and reaction time for 2-Chloro-6-fluorophenol synthesis
Welcome to the technical support guide for the synthesis of 2-Chloro-6-fluorophenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction parameters, troubleshooting common issues, and ensuring the integrity of your synthesis. As an important intermediate in the production of pharmaceuticals and agrochemicals, mastering the synthesis of this molecule is crucial for many research and development pipelines.[1][2][3][4] This guide moves beyond simple step-by-step instructions to explain the causality behind our recommended protocols, empowering you to make informed decisions in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their respective advantages?
There are two main strategies for synthesizing this compound:
-
Direct Electrophilic Chlorination of 2-Fluorophenol: This is often the most direct approach. A chlorinating agent is used to add a chlorine atom to the 2-fluorophenol ring. The hydroxyl (-OH) and fluorine (-F) groups are ortho-, para-directing activators. The primary challenge is controlling regioselectivity, as the para-position (position 4) is also activated, leading to the formation of the 2-fluoro-4-chlorophenol isomer as a significant byproduct.[5] Furthermore, over-chlorination can lead to dichlorinated products.[6]
-
Multi-Step Synthesis via a Directing Group: To overcome the regioselectivity issue, a more controlled, multi-step approach can be employed. This involves temporarily "blocking" the more reactive para-position with a reversible directing group, such as a sulfonyl group (-SO₃H). The synthesis proceeds by sulfonating 2-fluorophenol, followed by chlorination at the now-favored ortho-position, and finally, removal of the sulfonyl group via hydrolysis to yield the desired product with high purity.[5] This method offers significantly higher selectivity and yield of the target isomer, making it ideal for applications requiring high-purity material.[5]
Q2: How does temperature critically impact the yield and purity during the synthesis?
Temperature is arguably the most critical parameter to control in this synthesis, and its optimal range depends heavily on the specific reaction step and reagents used.
-
For Direct Chlorination: With a reagent like sodium hypochlorite, the reaction can be run between 0°C and 77°C.[1][2] However, higher temperatures generally decrease selectivity, favoring the formation of the thermodynamically stable para-isomer and increasing the risk of di-chlorination. A lower temperature range (e.g., 0-10°C) is recommended to maximize the yield of the ortho-product.
-
For the Multi-Step Directed Synthesis: Each step has a distinct optimal temperature.
-
Sulfonation: This step requires high temperatures, typically 95-100°C, to drive the electrophilic aromatic substitution with a reagent like fuming sulfuric acid.[5]
-
Chlorination: After sulfonation, the chlorination step is performed at a very low temperature, between -25°C and -20°C.[5] This is crucial to control the reactivity of the chlorinating agent and prevent side reactions.
-
Hydrolysis (De-sulfonation): This final step requires heating the reaction mixture to boiling to drive the removal of the sulfonic acid group and regenerate the phenol.[5]
-
Q3: What is the relationship between reaction time and temperature?
Reaction time and temperature are inversely related. Higher temperatures lead to faster reaction rates but can compromise selectivity and yield due to side reactions. The key is to find the "sweet spot" where the reaction proceeds to completion in a reasonable timeframe without significant byproduct formation.
-
General Guideline: It is imperative to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not rely solely on a prescribed reaction time.
-
Example from a Protocol: In the directed synthesis, the sulfonation step at 95-100°C may take approximately 1 hour, while the subsequent low-temperature chlorination at -25°C is significantly longer, often requiring around 8 hours for completion.[5]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Poor Regioselectivity: In direct chlorination, significant formation of the 2-fluoro-4-chlorophenol isomer is common.[5] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Workup: Suboptimal extraction or purification procedures. | 1. Improve Selectivity: Employ the multi-step synthesis involving sulfonation as a directing group to block the para position.[5] Alternatively, for direct chlorination, lower the reaction temperature to 0-5°C to favor ortho-substitution. 2. Ensure Completion: Monitor the reaction progress via TLC or GC until the starting material is consumed. 3. Optimize Workup: Ensure the pH is correctly adjusted before extraction. Use an appropriate solvent and perform multiple extractions to maximize recovery. |
| High Levels of Impurities (e.g., Dichlorinated Byproducts) | 1. Over-chlorination: Using an excess of the chlorinating agent. 2. Reaction Temperature Too High: Increased temperature can lead to multiple chlorination events. | 1. Stoichiometric Control: Use a precise molar equivalent of the chlorinating agent. A slight sub-stoichiometric amount may be preferable, followed by purification to remove unreacted starting material. 2. Strict Temperature Control: Maintain the recommended low temperature for the chlorination step (e.g., -25°C to -20°C for the directed method).[5] |
| Difficulty Separating this compound from Isomers | Similar Physical Properties: The ortho- and para-isomers can have close boiling points and polarity, making separation challenging. | 1. Column Chromatography: This is the most effective method for laboratory-scale purification. Use a silica gel column with an appropriate solvent system (e.g., hexane:ethyl acetate).[7] 2. Fractional Distillation: For larger scales, fractional distillation under reduced pressure may be effective, but requires a highly efficient column. |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. Inactive Reagents: The chlorinating or sulfonating agent may have degraded. 2. Insufficient Activation: Temperature may be too low for the specific step (e.g., sulfonation). | 1. Use Fresh Reagents: Ensure reagents are fresh and have been stored under the correct conditions. 2. Verify Temperature: Check that the reaction temperature is within the optimal range for the specific transformation (e.g., 95-100°C for sulfonation).[5] |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a low-yield synthesis.
Caption: Troubleshooting decision tree for low product yield.
Optimized Experimental Protocols
The following protocol is based on a patented method designed for high regioselectivity and yield.[5] It is a self-validating system, as successful completion of each step sets the stage for the next.
Protocol 1: High-Selectivity Synthesis via Sulfonation-Chlorination-Hydrolysis
This three-step, one-pot process maximizes the formation of the desired ortho-isomer.
Caption: Workflow for the high-selectivity synthesis of this compound.
Step-by-Step Methodology:
-
Step 1: Sulfonation
-
To a four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-fluorophenol (e.g., 392 g).
-
Begin stirring and heat the flask to 95-100°C.
-
Slowly add 98% sulfuric acid (e.g., 686 g) via the dropping funnel while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction at 95-100°C for 1 hour.
-
Cool the reaction mixture to below 50°C and cautiously add water (e.g., 820 g).
-
-
Step 2: Chlorination
-
Chill the reaction mixture to between -25°C and -20°C using a suitable cooling bath (e.g., acetone/dry ice).
-
In portions, add the chlorinating agent, trichloroisocyanuric acid (e.g., 310 g), while vigorously stirring and ensuring the temperature does not rise above -20°C.
-
Maintain the reaction at this temperature for approximately 8 hours. Monitor by TLC/GC to confirm the consumption of the sulfonated intermediate.
-
-
Step 3: Hydrolysis and Isolation
-
Reconfigure the flask for distillation.
-
Heat the reaction mixture to boiling. The target product, this compound, will be produced and co-distill with water.
-
Continue the distillation until the product is no longer present in the distillate.
-
Separate the organic layer from the aqueous layer in the collected distillate.
-
The crude organic product can be purified further by conventional methods (e.g., vacuum distillation or column chromatography) to achieve >99% purity.[5]
-
References
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
- CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google P
- From diazonium salts A diazonium salt is formed by treating an arom
- US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google P
- Sandmeyer reaction - Wikipedia. [Link]
- This compound - SIELC Technologies. [Link]
- Report 1 - Obtaining and Hydrolysis of A Diazonium Salt - Synthesis of Phenol | PDF - Scribd. [Link]
- Sandmeyer Reaction - Organic Chemistry Portal. [Link]
- Exploring Flow Procedures for Diazonium Form
- Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and He
- A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts - SciSpace. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Rel
- This compound. [Link]
- CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2 - Google P
- Diazotis
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- 1. Page loading... [guidechem.com]
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- 4. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]
- 5. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]
- 6. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
Choice of solvent for efficient synthesis of 2-Chloro-6-fluorophenol
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluorophenol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
I. Introduction to the Synthesis
The efficient synthesis of this compound, a key intermediate in the production of pharmaceuticals and agrochemicals, is of significant interest.[1][2] A common and effective method for its preparation is through the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement of the diazonium group.[3][4][5] This guide focuses on the critical aspects of this synthesis, with a particular emphasis on the choice of solvent and reaction conditions to ensure high yield and purity.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction, starting from 2-amino-6-chlorofluorobenzene.
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction is not going to completion. What are the likely causes?
A1: Incomplete diazotization is a frequent issue. Here are the primary factors to investigate:
-
Inadequate Acidity: The reaction requires a strong acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite.[6] Ensure you are using a sufficient excess of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Low Temperature: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[7] Temperatures above this range can lead to premature decomposition of the diazonium salt, resulting in reduced yield and the formation of byproducts.[7][8][9]
-
Purity of Starting Material: Impurities in the 2-amino-6-chlorofluorobenzene can interfere with the reaction. Ensure the purity of your starting material through appropriate analytical techniques before proceeding.
Q2: I am observing significant byproduct formation, particularly a dark-colored tar. How can I minimize this?
A2: The formation of tarry byproducts is often due to the decomposition of the diazonium salt.[10] Here's how to mitigate this:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction is critical to prevent the decomposition of the unstable diazonium salt.[7][8]
-
Solvent Choice: The solvent plays a crucial role in the stability of the diazonium salt. While aqueous systems are common, the use of certain organic solvents can sometimes stabilize the diazonium intermediate.[11] However, electron-donating solvents can accelerate free-radical decomposition, so careful selection is necessary.[10]
-
Efficient Removal of Nitrous Acid: Excess nitrous acid can lead to side reactions. The addition of a small amount of urea or sulfamic acid at the end of the diazotization step can effectively quench any remaining nitrous acid.[12]
Q3: The yield of my Sandmeyer reaction is consistently low. What factors influence the yield?
A3: Low yields in the Sandmeyer reaction can be attributed to several factors:
-
Catalyst Activity: The copper(I) catalyst is essential for the conversion of the diazonium salt to the final product.[3][4] Ensure your copper(I) chloride is fresh and not oxidized to copper(II), which is less effective.
-
Solvent System: The choice of solvent for the Sandmeyer reaction itself is critical. While the diazotization is often performed in an aqueous acidic solution, the subsequent reaction with cuprous chloride may benefit from a mixed solvent system or a non-aqueous solvent to improve the solubility of the diazonium salt and the catalyst.[3] Acetonitrile has been shown to be an effective solvent for Sandmeyer reactions.[3]
-
Reaction Time and Temperature: The Sandmeyer reaction is typically warmed gently after the addition of the diazonium salt solution to the copper(I) chloride solution to drive the reaction to completion. However, excessive heat can promote byproduct formation. Careful optimization of the reaction temperature and time is necessary.
III. Solvent Selection and Optimization
The choice of solvent is a critical parameter that can significantly impact the efficiency, yield, and purity of the this compound synthesis.
Impact of Solvent on Diazotization and Sandmeyer Reaction
| Solvent System | Advantages | Disadvantages | Typical Yield Range |
| Aqueous HCl/H₂SO₄ | - Inexpensive and readily available.- Good for the initial diazotization step. | - Can lead to hydrolysis of the diazonium salt to form the corresponding phenol as a byproduct.- Limited solubility of some organic substrates. | 60-75% |
| Acetonitrile | - Good solvent for both the diazonium salt and the copper catalyst.- Can lead to cleaner reactions and higher yields.[3] | - More expensive than water.- Requires careful handling due to its toxicity. | 75-85% |
| Dichloromethane/Water (Biphasic) | - Can facilitate product extraction.- May reduce the formation of water-soluble byproducts.[13] | - Can be difficult to control the reaction at the interface.- Requires vigorous stirring. | 70-80% |
| Deep Eutectic Solvents (DES) | - Environmentally friendly "green" solvents.- Can stabilize diazonium salts, allowing for reactions at room temperature.[14] | - Can be viscous and require co-solvents like ethanol.- Separation of the product from the DES can be challenging. | 70-85% |
Recommended Solvent System
For a balance of efficiency, cost, and ease of handling, a two-step solvent approach is often optimal. The initial diazotization is best performed in an aqueous solution of hydrochloric acid to ensure complete formation of the diazonium salt. For the subsequent Sandmeyer reaction, the dropwise addition of the cold diazonium salt solution into a solution of copper(I) chloride in acetonitrile is recommended for achieving high yields and purity.[3]
IV. Experimental Protocol: Optimized Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound.
Step 1: Diazotization of 2-Amino-6-chlorofluorobenzene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-6-chlorofluorobenzene (1 equivalent).
-
Add a 3M solution of hydrochloric acid (3 equivalents) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains between 0-5 °C.[7]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
(Optional but recommended) To destroy excess nitrous acid, add a small amount of urea or sulfamic acid until gas evolution ceases.[12]
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in acetonitrile. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane:ethyl acetate solvent system or by distillation under reduced pressure to yield the pure product.[15]
V. Visualizing the Process
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common synthesis issues.
VI. References
-
Vertex AI Search. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from
-
ECHEMI. (n.d.). 2040-90-6, this compound Formula. Retrieved from
-
Hersey, R. (n.d.). A Sheffield Hallam University thesis. Retrieved from
-
NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from
-
NOAA. (n.d.). Diazonium Salts - CAMEO Chemicals. Retrieved from
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from
-
Guidechem. (n.d.). How is 2-Fluorophenol prepared? - FAQ. Retrieved from
-
Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol. Retrieved from
-
Guidechem. (n.d.). How can this compound be synthesized and applied effectively?. Retrieved from
-
Fluoromart. (n.d.). 2040-90-6 | this compound. Retrieved from
-
ResearchGate. (n.d.). Pathways of diazonium salt decomposition in solution at different pH.... Retrieved from
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from
-
PubMed Central. (2016, July 14). Exploring Flow Procedures for Diazonium Formation - PMC. Retrieved from
-
Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol. Retrieved from
-
PubMed Central. (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. Retrieved from
-
Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from
-
CymitQuimica. (n.d.). CAS 2040-90-6: this compound. Retrieved from
-
Benchchem. (n.d.). Synthesis routes of this compound. Retrieved from
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from
-
Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from
-
Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Retrieved from
-
Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. Retrieved from
-
Linjiang Chemical. (n.d.). This compound. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound 98 2040-90-6. Retrieved from
-
ChemScene. (n.d.). 2040-90-6 | this compound. Retrieved from
-
ResearchGate. (2025, October 19). Preparation and nucleophilic substitution of the 2,4,6-triphenylpyridinium salts, diazonium intermediates and N,N-1,2-benzenedisulfonylimides of chiral amino acids. Retrieved from
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Analytical techniques for detecting trace impurities in 2-Chloro-6-fluorophenol
Welcome to the technical support center for the analysis of 2-Chloro-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for detecting and quantifying trace impurities. Ensuring the purity of this key starting material is paramount for the quality, safety, and efficacy of downstream products. This document provides in-depth, experience-based guidance in a direct question-and-answer format to address challenges you may encounter during your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for detecting trace impurities in this compound?
The primary analytical techniques for purity and impurity profiling of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
-
Gas Chromatography (GC): This is often the preferred method due to the volatility of this compound and many of its potential process-related impurities.[2] When coupled with a Mass Spectrometer (MS), GC-MS provides high specificity for definitive peak identification and high sensitivity for trace-level quantification.[2][3] A Flame Ionization Detector (FID) is also suitable for quantification when impurity standards are available.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful alternative, particularly for separating non-volatile impurities or thermally labile compounds.[1][4] Using a Diode Array Detector (DAD) can aid in tentative peak identification by comparing UV spectra. For definitive identification of unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is necessary.[5] The separation of halogenated isomers can sometimes be challenging, requiring careful method development.[6][7]
Q2: What are the common potential impurities I should expect in this compound?
Impurities typically originate from the synthetic route and can include starting materials, intermediates, by-products, and regioisomers. The synthesis of this compound often involves the chlorination of 2-fluorophenol.[8][9]
Potential impurities include:
-
Regioisomers (Positional Isomers): These are the most challenging impurities to separate and control. Examples include other chloro-fluorophenol isomers like 2-chloro-4-fluorophenol, 4-chloro-2-fluorophenol, and dichlorofluorophenols.[10]
-
Unreacted Starting Materials: Residual 2-fluorophenol.
-
Related By-products: Dichlorophenols, chlorophenols, and other halogenated phenols formed from side reactions or impurities in the starting materials.[10]
-
Process-Related Impurities: Residual solvents used during synthesis and purification.
Q3: Why is Gas Chromatography (GC) often preferred over HPLC for this specific analysis?
GC is frequently the method of choice for several key reasons:
-
Volatility: this compound and its likely impurities (isomers, starting materials) are volatile, making them ideal candidates for GC analysis.[2]
-
Resolution: Capillary GC columns offer extremely high separation efficiency, which is critical for resolving closely related isomers.[10]
-
Sensitivity and Specificity (with MS): GC-MS provides unparalleled sensitivity for trace analysis and offers structural information from mass spectra, which is crucial for the confident identification of unknown impurities without needing reference standards.[11][12]
Q4: What are the essential validation parameters for an impurity method according to regulatory guidelines like ICH?
For an analytical method intended to quantify impurities, validation is a regulatory requirement to ensure results are reliable.[13][14] The key parameters, as outlined in the International Conference on Harmonisation (ICH) Q2(R1) guidelines, include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or the main compound.[15][16]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16] A typical reporting threshold for impurities is 0.05%.[10]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during the GC analysis of this compound.
Q5: My chromatographic peaks are tailing. What are the likely causes and how can I fix this?
Answer: Peak tailing for phenolic compounds is a classic problem, usually indicating unwanted interactions between the analyte and the GC system.
-
Causality: Phenolic hydroxyl groups are acidic and can form hydrogen bonds with active sites (e.g., silanols) in the injector liner or on the column. This secondary interaction delays the elution of a portion of the analyte molecules, resulting in a tailed peak.[18] Column overload can also cause tailing.
-
Troubleshooting Steps:
-
Check the Inlet Liner: The liner is the most common source of activity. Replace the existing liner with a new, deactivated one. Using a liner with glass wool can sometimes introduce activity; consider a liner without wool or one with deactivated wool.[19]
-
Perform Column Maintenance: Active sites can develop at the front of the column over time. Cut the first 10-15 cm from the column inlet and reinstall it.[18]
-
Verify Sample Concentration: Injecting too much sample can overload the column, leading to peak shape distortion. Try diluting your sample by a factor of 5 or 10 to see if the peak shape improves.[20]
-
Check for Proper Column Installation: Ensure the column is installed at the correct depth in both the injector and the detector, as specified by the instrument manufacturer. An improper installation can cause peak shape issues.[20]
-
Q6: I'm having difficulty separating this compound from a potential isomeric impurity. What should I do?
Answer: Co-elution of positional isomers is a common challenge due to their very similar physical properties. The solution lies in enhancing the selectivity of your chromatographic system.
-
Causality: Isomers have identical boiling points and similar polarities, making them difficult to separate on standard, non-polar GC columns (like a 5% phenyl-methylpolysiloxane). Separation requires a stationary phase that can exploit subtle differences in their structure, such as dipole-dipole interactions or shape selectivity.[6][10]
-
Troubleshooting Steps:
-
Select a More Polar Column: The most effective solution is to switch to a column with a different stationary phase. For halogenated phenols, a mid-to-high polarity column often provides the necessary selectivity. An Rtx®-65 (65% diphenyl / 35% dimethyl polysiloxane) or a PFP (pentafluorophenyl) phase column are excellent choices.[10] These phases offer unique pi-pi and dipole-dipole interactions that can resolve isomers.
-
Optimize the Temperature Program: Lower the initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min). This gives the isomers more time to interact with the stationary phase, which can significantly improve resolution.
-
Reduce Carrier Gas Flow Rate: Operating at a linear velocity closer to the optimal rate (as per the van Deemter equation) can increase column efficiency and improve separation. Try reducing your flow rate by 10-20%.
-
Q7: I am observing "ghost peaks" in my chromatograms, especially in blank runs. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that are not present in the sample. They typically arise from contamination or carryover within the injection system.
-
Causality: Contamination can build up in the injector port from previous, more concentrated samples (carryover). Another common source is the degradation of the injector septum at high temperatures, which releases siloxanes that appear as peaks in the chromatogram ("septum bleed").[20]
-
Troubleshooting Steps:
-
Clean the Injector Port: The first step is to perform routine injector maintenance. Replace the septum, O-ring, and inlet liner.[19]
-
Run a Solvent Blank: After maintenance, inject a pure solvent (the same one used to dissolve your sample). If ghost peaks persist, the contamination may be further down the system.
-
Bake Out the Column: If the contamination is within the column, a "bake-out" can help. Disconnect the column from the detector and heat it to its maximum allowed temperature for 30-60 minutes with carrier gas flowing.[19] This will purge volatile contaminants. Caution: Never exceed the column's maximum temperature limit.
-
Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps/filters are functioning correctly to prevent contamination from the gas source.[21]
-
Detailed Experimental Protocol: GC-MS Impurity Profiling
This protocol provides a robust starting point for the analysis of trace impurities in this compound. Method validation is required before use in a regulated environment.[14]
Sample Preparation
-
Stock Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Acetonitrile.
-
Working Solution: This results in a sample concentration of about 5.0 mg/mL.[10]
-
Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
The following parameters are based on methods developed for similar halogenated phenols and serve as a validated starting point.[10][11]
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer (e.g., Agilent GC-MS, Thermo TSQ 9610) | Provides high separation efficiency and definitive identification.[11] |
| Injector | Split/Splitless Inlet | Allows for trace analysis (splitless mode) or analysis of higher concentrations (split mode). |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte and impurities without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and ensures sharp peaks for the main component. |
| Injection Vol. | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Typical flow rate for standard capillary columns. |
| Column | Rtx®-65 (65% Diphenyl), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides enhanced selectivity for separating halogenated isomers.[10] |
| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A general-purpose program that allows for separation of early-eluting volatiles and later-eluting impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching.[3] |
| Mass Range | m/z 40-450 | Covers the molecular weight of the parent compound and expected fragments. |
| Scan Mode | Full Scan | Used for identifying unknown impurities by examining their mass spectra. |
Data Analysis and Impurity Identification
-
Peak Identification: Identify the main peak of this compound by its retention time and mass spectrum. The molecular ion ([M]⁺) should be visible at m/z 146/148 due to the chlorine isotopes (³⁵Cl/³⁷Cl).[22] The approximate 3:1 ratio of these peaks is a key identifier for a monochlorinated compound.[22]
-
Library Search: For unknown impurity peaks, perform a mass spectral library search (e.g., NIST) to obtain tentative identifications.[3]
-
Fragmentation Analysis: Manually interpret the mass spectra of significant impurities. Halogenated phenols exhibit characteristic fragmentation patterns, such as the loss of CO or halogen radicals.[23]
-
Quantification: Calculate the level of each impurity using the area percent method from the Total Ion Chromatogram (TIC). For regulatory purposes, quantification should be performed using reference standards and response factors if available.
Potential Impurities and Expected Profile
Based on analysis of similar compounds, a typical impurity profile might look like the following. Relative Retention Times (RRTs) are calculated relative to the main this compound peak.
| Potential Impurity | Expected RRT | Notes |
| 2-Fluorophenol | < 1.0 | Unreacted starting material. |
| 2-Chloro-4-fluorophenol | > 1.0 | Regioisomer; separation is critical. |
| 4-Chloro-2-fluorophenol | > 1.0 | Regioisomer; separation is critical. |
| Dichlorophenol isomers | > 1.0 | Potential by-products from over-chlorination. |
| This compound | 1.00 | Main Component |
Note: The exact RRTs will depend on the specific GC conditions and column used and must be experimentally determined.[10]
References
- Competing fragmentations in the mass spectra of halogenated phenols.
- Validation of Impurity Methods, Part II.LCGC North America.
- Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile.Journal of the Korean Chemical Society.
- Validation Of Analytical Methods For Pharmaceutical Analysis.EC UNDP.
- TROUBLESHOOTING GUIDE.Restek.
- Analytical Method Validation: ICH and USP Perspectives.
- Analytical method validation: A brief review.
- On-line sample preparation and determination of phenols with a Flow-Analysis method.
- Techniques for Analysis of Plant Phenolic Compounds.MDPI.
- Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.PubMed Central.
- GC Troubleshooting.Sigma-Aldrich.
- New Sample Preparation Method for Quantification of Phenolic Compounds of Tea (Camellia sinensis L. Kuntze): A Polyphenol Rich Plant.PubMed Central.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Pharmaguideline.
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Chloro-6,7-difluoroquinoxaline.Benchchem.
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.Agilent Technologies.
- Chromatography Troubleshooting Guides-Gas Chrom
- GC Troubleshooting.Stepbio.
- Gas Chromatography GC Troubleshooting Guide.SCION Instruments.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon m
- A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.Benchchem.
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
- mass spectrum of phenol C6H6O C6H5OH fragmentation p
- Mass Spectrometric Detection of Phenols using the Gibbs Reaction.Purdue University.
- Trace analysis of chlorophenolics using triple quadrupole GC-MS.Thermo Fisher Scientific.
- HPLC separation of related halogenated aromatic, any one??
- Organic Compounds Containing Halogen
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.Scirp.org.
- How can this compound be synthesized and applied effectively?Guidechem.
- -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds.University of Windsor.
- Chromatographic Determination of Chlorophenols.Journal of the Chemical Society of Pakistan.
- Unveiling Potential Impurities in Commercial 2-Chloro-6-nitronaphthalene: An In-depth Technical Guide.Benchchem.
- Prepn process of 2-fluoro-6-chlorophenol.
- Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).European Commission.
- GC-MS spectrum of control sample of 2,6-dichlorophenol.
- Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection.PubMed.
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Degradation pathways of 2-Chloro-6-fluorophenol and its derivatives
Technical Support Center: Degradation of 2-Chloro-6-fluorophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of this compound (2-Cl-6-FP) and its derivatives. This guide provides in-depth, field-proven insights into the experimental complexities of this topic. It is designed to move beyond simple protocols, offering causal explanations for experimental choices and robust troubleshooting strategies to ensure the integrity of your results.
Section 1: Compound Overview and Safety
This compound (CAS No: 2040-90-6) is a halogenated aromatic compound used as an intermediate in chemical synthesis. Due to the stability conferred by its aromatic ring and halogen substituents, it can be a persistent environmental pollutant.[1][2] Understanding its degradation pathways is crucial for developing effective bioremediation strategies and for assessing the environmental fate of related compounds.
Critical Safety Information: This compound is hazardous and requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Mutagenicity | H340: May cause genetic defects | P203: Obtain, read and follow all safety instructions before use.[3] |
| Reproductive Toxicity | H361f: Suspected of damaging fertility | P203: Obtain, read and follow all safety instructions before use.[3] |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[3] |
Personal Protective Equipment (PPE): Always use an N95 dust mask, chemical-resistant gloves, and safety goggles or a face shield when handling the solid compound or its solutions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the degradation of 2-Cl-6-FP.
Q1: What are the primary mechanisms for the degradation of halogenated phenols? Degradation can be broadly categorized into three main types:
-
Microbial Degradation: This involves the use of microorganisms to break down the compound. Aerobic pathways typically initiate degradation by using monooxygenases to hydroxylate the aromatic ring, forming chlorocatechols, which then undergo ring cleavage.[2][4] Anaerobic pathways often begin with reductive dechlorination, where chlorine atoms are replaced by hydrogen before the ring is broken.[2][4]
-
Photochemical Degradation: This process uses light energy (e.g., UV) to break chemical bonds. It can proceed through direct photolysis or be enhanced by adding sensitizers or oxidants like H₂O₂ or TiO₂, leading to the formation of highly reactive hydroxyl radicals that attack the pollutant.[5][6]
-
Chemical Degradation (Advanced Oxidation Processes - AOPs): AOPs generate powerful oxidizing species, primarily the hydroxyl radical (HO•), to mineralize recalcitrant organic pollutants.[5] Common AOPs include Fenton (Fe²⁺ + H₂O₂) and persulfate activation.[5][7] The effectiveness of these methods is often highly pH-dependent.[7][8]
Q2: What are the expected intermediate products during 2-Cl-6-FP degradation? The specific intermediates depend on the degradation pathway. For microbial processes, initial hydroxylation can lead to the formation of chlorinated catechols or hydroquinones.[2] Subsequent steps involve ring cleavage, producing aliphatic acids (e.g., maleylacetate, succinic acid) before eventual mineralization to CO₂, H₂O, and chloride ions.[2][9] Incomplete degradation can lead to the accumulation of these intermediates, which may have their own toxicity profiles.
Q3: Why is it challenging to achieve complete degradation of this compound? The stability of the benzene ring, combined with the presence of electron-withdrawing halogen atoms (chlorine and fluorine), makes the compound resistant to both microbial attack and chemical oxidation.[1][2] Polychlorinated phenols are generally more recalcitrant than monochlorinated ones.[2] The position of the halogens also influences degradability.
Q4: What are the recommended analytical methods for monitoring 2-Cl-6-FP and its metabolites? High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.[10]
-
HPLC: Typically uses a C18 reverse-phase column with a mobile phase of acetonitrile and water, often with a small amount of acid (phosphoric or formic acid) to improve peak shape.[11] UV detection (e.g., at 215 nm or 280 nm) is common.[12]
-
GC: Well-suited for volatile impurities and can be coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification of intermediates.[10] Derivatization (e.g., acetylation) may be required to improve the volatility of phenolic compounds.[12]
Q5: What are the known health and environmental risks of 2-Cl-6-FP? this compound is classified as acutely toxic, a severe skin corrosive, and a potential mutagen and reproductive toxicant.[3] Acute exposure in humans has been associated with symptoms like headache, irritation of mucous membranes, and gastrointestinal issues.[13] Its classification as "toxic to aquatic life with long lasting effects" highlights its environmental risk, necessitating proper disposal and remediation from contaminated sites.[3]
Section 3: Troubleshooting Guides
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: My microbial degradation experiment shows slow, inconsistent, or no removal of 2-Cl-6-FP.
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Inappropriate Microbial Culture | The selected microbial strain or consortium may lack the specific enzymatic machinery (e.g., monooxygenases, dehalogenases) required to attack the halogenated phenol.[2] | Use a well-characterized degrader strain known for phenol metabolism, such as from the Pseudomonas, Cupriavidus, or Rhodococcus genera.[2][14] If using an environmental isolate, confirm its capability with a simpler phenol first. |
| Substrate Toxicity | At high concentrations, phenolic compounds can be toxic even to degrading microbes, inhibiting key metabolic functions or disrupting cell membranes.[15] | Perform a dose-response experiment. Start with a low concentration of 2-Cl-6-FP (e.g., 5-10 mg/L) and gradually increase it in subsequent experiments to determine the inhibition threshold of your culture. |
| Suboptimal Growth Conditions | Microbial enzyme activity is highly sensitive to pH and temperature. Deviations from the optimal range can drastically reduce or halt degradation.[14] | Optimize the culture conditions. Most phenol-degrading bacteria prefer a pH between 6.5 and 7.5 and a temperature around 30°C.[14][15] Maintain these conditions using buffers and a temperature-controlled incubator. |
| Lack of Co-substrate | Some microbes can only degrade complex compounds via co-metabolism, where the necessary enzymes are induced by the presence of a more easily metabolized primary substrate (e.g., phenol, glucose).[16] | If degradation is stalled, try adding a primary substrate at a moderate concentration (e.g., 100-200 mg/L phenol).[16] This can stimulate the production of the required degradative enzymes. |
Problem 2: I am observing unexpected or unidentifiable peaks in my HPLC/GC chromatograms.
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Formation of Intermediates | The new peaks are likely degradation byproducts. Successful degradation rarely proceeds directly to mineralization without the transient formation of intermediates like chlorocatechols or ring-cleavage products.[9] | Couple your separation method to a mass spectrometer (LC-MS or GC-MS). This will provide mass information for the unknown peaks, allowing you to propose structures and map the degradation pathway.[9][17] |
| Contamination | Impurities can be introduced from solvents, glassware, or the starting material itself. | Run proper controls: inject a solvent blank to check for solvent impurities. Analyze a "time zero" sample immediately after adding the compound to the medium to identify any impurities in the starting material or rapid, abiotic transformations.[18] |
| Compound Instability | The analyte may be degrading in the sample vial while waiting for analysis, or even during the analytical run itself (e.g., thermal degradation in a hot GC injector). | Prepare analytical samples fresh and store them in a cool, dark autosampler if possible. For GC, test different injector temperatures to check for thermal degradation. For HPLC, ensure the mobile phase pH is not causing hydrolysis.[18] |
Problem 3: The 2-Cl-6-FP starting material or my stock solution has discolored (e.g., turned brown/pink).
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Oxidation and/or Photodegradation | Phenolic compounds are susceptible to oxidation when exposed to air (oxygen) and light. This can lead to the formation of colored polymeric products.[19] | Storage: Store the solid compound tightly sealed, protected from light (e.g., in an amber vial), and under refrigeration (2-8°C).[19] For solutions, use amber glassware, and for long-term storage, consider purging the vial with an inert gas (N₂ or Ar) before sealing.[18][19] Usage: If the material is already discolored, its purity is compromised. It is highly recommended to purify it by recrystallization or treatment with activated charcoal before use to avoid introducing confounding variables into your experiment.[19] Using discolored material directly can lead to inconsistent and unreliable results.[19] |
Section 4: Key Experimental Protocols & Workflows
Protocol 1: Purity Assessment of 2-Cl-6-FP by HPLC
This protocol provides a baseline method for verifying the purity of your starting material and for quantifying its concentration during degradation experiments.
-
Reagent & Equipment Preparation:
-
HPLC system with a UV/DAD detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Standard Preparation: Accurately weigh ~10 mg of 2-Cl-6-FP and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase for the calibration curve.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.[12]
-
Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject your sample (diluted to fall within the calibration range).
-
Calculate the concentration in the unknown sample using the regression equation from the calibration curve. Purity can be assessed by the area percentage of the main peak relative to all other peaks.
-
Protocol 2: Aerobic Microbial Degradation Assay
This protocol outlines a batch experiment to assess the ability of a microbial culture to degrade 2-Cl-6-FP.
-
Media and Culture Preparation:
-
Prepare a Mineral Salt Medium (MSM). A common formulation includes (per liter): 1.6g K₂HPO₄, 0.4g KH₂PO₄, 0.2g MgSO₄·7H₂O, 0.1g NaCl, 0.02g CaCl₂, 0.01g FeCl₃, and 1.0g (NH₄)₂SO₄. Autoclave to sterilize.[15]
-
Grow your chosen bacterial strain (e.g., Pseudomonas putida) overnight in a nutrient-rich broth (e.g., Nutrient Broth).[15]
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min), wash twice with sterile MSM to remove residual broth, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
-
Experimental Setup (in triplicate):
-
Test Flasks: In 250 mL Erlenmeyer flasks, combine 100 mL of MSM, the washed cell suspension (e.g., 1% v/v inoculum), and 2-Cl-6-FP to a final concentration of 20 mg/L (added from a concentrated stock in a minimal amount of solvent).
-
Abiotic Control: 100 mL MSM with 20 mg/L 2-Cl-6-FP, but no microbial cells. This checks for non-biological degradation (e.g., hydrolysis, photolysis).
-
Biotic Control: 100 mL MSM with cells, but no 2-Cl-6-FP. This checks for cell viability and endogenous carbon metabolism.
-
-
Incubation and Sampling:
-
Incubate all flasks at 30°C on an orbital shaker at 150 rpm.[14]
-
At regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from each flask.
-
Immediately process the sample by centrifuging (e.g., 13,000 x g for 5 min) to pellet the cells.
-
Analyze the supernatant for the remaining 2-Cl-6-FP concentration using the HPLC method described above.
-
Section 5: Visualization of Pathways and Workflows
Diagram 1: Generalized Aerobic Degradation Pathway for Chlorophenols
This diagram illustrates the common initial steps in the aerobic bacterial degradation of a chlorinated phenol, leading to central metabolic pathways.[1][2]
Caption: Generalized aerobic degradation pathway for chlorophenols.
Diagram 2: Experimental Workflow for a Microbial Degradation Study
This workflow provides a visual guide to the experimental steps outlined in Protocol 2.
Caption: Experimental workflow for a microbial degradation study.
Diagram 3: Troubleshooting Logic for No Degradation
This decision tree helps diagnose a failed microbial degradation experiment.
Caption: Troubleshooting logic for lack of microbial degradation.
References
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- Bayramoglu, G., & Arica, M. Y. (2023).
- BenchChem. (2025). Preventing degradation of 5-amino-2-chlorophenol during storage.
- Austin Publishing Group. (2018).
- U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 2040-90-6).
- Häggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Applied and Environmental Microbiology, 61(4), 1546–1550.
- Li, C., Li, X., Graham, N., & Gao, N. (2008).
- PubChem. (n.d.). This compound.
- Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 13(1), 67–86.
- Villegas-Guzman, P., et al. (2003). Degradation of Chlorophenols by Means of Advanced Oxidation Processes: A General Review.
- Häggblom, M. M., & Young, L. Y. (1995).
- Belda, F., et al. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
- Arutchelvan, V., et al. (2015). Microbial Degradation of Phenol- A Review. International Journal of Current Microbiology and Applied Sciences, 4(2), 29-41.
- OUCI. (n.d.).
- Sigma-Aldrich. (n.d.). This compound 98%.
- Juhl, M., et al. (2003). A community exposure to this compound.
- Khuhawar, M. Y., et al. (2005). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 27(3).
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 31.
- Al-Zahrani, M. A., & Al-Enazi, N. M. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. Scientific reports, 12(1), 2959.
- K. Annadurai, et al. (2000). Biodegradation of chlorophenols: A review.
- Andreoni, V., et al. (1998). Degradation of 2,4,6-trichlorophenol by a specialized organism and by indigenous soil microflora. SciSpace.
- The Thoughtful Scientist. (2022). Troubleshooting and optimizing lab experiments. YouTube.
- Mahidol University. (n.d.).
- University of Porto. (n.d.).
- BenchChem. (2025).
- Wang, Y., et al. (2023). Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms. MDPI.
- Wang, Y. T., & Loh, K. C. (2000). Biodegradation of 2,4,6-trichlorophenol in the presence of primary substrate by immobilized pure culture bacteria. Chemosphere, 41(6), 937–944.
- Ku, Y., & Chen, H. W. (2000). Photochemical Degradation of 2,4,6-Trichlorophenol in the Brij 35 Micellar Solution: pH Control on Product Distribution. Langmuir, 16(18), 7326–7331.
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Validation & Comparative
Confirming the Structure of 2-Chloro-6-fluorophenol: A Comparative Guide to ¹H and ¹³C NMR Spectral Interpretation
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as the halogenated phenol 2-chloro-6-fluorophenol, even minor positional changes of substituents can drastically alter chemical and biological properties. While various analytical techniques contribute to structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed atomic-level connectivity.[1]
This guide provides an in-depth technical comparison of one-dimensional ¹H and ¹³C NMR spectroscopy for the structural confirmation of this compound. We will delve into the theoretical predictions of the NMR spectra, present the expected data, and provide a comprehensive experimental protocol for acquiring high-quality spectra. This approach not only serves to confirm the target structure but also provides a framework for interpreting the spectra of similarly substituted aromatic compounds.
The Rationale Behind NMR for Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, certain nuclei, like ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.[2]
Furthermore, interactions between neighboring NMR-active nuclei lead to a phenomenon called spin-spin coupling, which results in the splitting of NMR signals into multiplets. The pattern and magnitude of this splitting (coupling constant, J) provide crucial information about the connectivity of atoms within a molecule.[3]
Predicting the ¹H and ¹³C NMR Spectra of this compound
In the absence of a readily available experimental spectrum, we can accurately predict the ¹H and ¹³C NMR spectra of this compound by considering the additive effects of the chloro, fluoro, and hydroxyl substituents on the benzene ring. The chemical shift of a proton or carbon on a substituted benzene ring can be estimated by starting with the chemical shift of benzene (¹H: ~7.3 ppm; ¹³C: ~128.5 ppm) and adding substituent chemical shift (SCS) increments for each substituent.[4][5]
The hydroxyl (-OH) group is an activating, ortho-, para-directing group, meaning it donates electron density to the ring, particularly at the ortho and para positions, causing upfield shifts (to lower ppm values).[2] The fluorine (-F) and chlorine (-Cl) atoms are deactivating, ortho-, para-directing groups. They are electronegative and withdraw electron density through the sigma bonds (inductive effect), but they also have lone pairs of electrons that can be donated to the pi-system of the ring (resonance effect), with the resonance effect being more pronounced for fluorine. This interplay of inductive and resonance effects determines the final chemical shifts.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent protons on the benzene ring. The multiplicity of each signal will be determined by its coupling to neighboring protons and the fluorine atom.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (Hz) |
| H-3 | 6.9 - 7.1 | dd | ³JH3-H4 ≈ 8-9, ⁴JH3-F ≈ 2-3 |
| H-4 | 7.1 - 7.3 | t | ³JH4-H3 ≈ 8-9, ³JH4-H5 ≈ 8-9 |
| H-5 | 6.8 - 7.0 | ddd | ³JH5-H4 ≈ 8-9, ⁴JH5-H(OH) ≈ 0.5-1, ⁵JH5-F ≈ 1-2 |
| OH | 5.0 - 6.0 | s (broad) | - |
Note: Predicted chemical shifts are ranges based on typical substituent effects. Actual values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, showing six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents. Carbons directly bonded to electronegative atoms (O, F, Cl) will be significantly deshielded (shifted to higher ppm values).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 148 - 152 |
| C-2 (C-Cl) | 120 - 125 |
| C-3 | 125 - 130 |
| C-4 | 123 - 128 |
| C-5 | 115 - 120 |
| C-6 (C-F) | 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |
Note: The carbon attached to fluorine will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus.
Experimental Protocol for NMR Analysis
To experimentally verify the structure of this compound, the following detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra should be followed.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Choosing the Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For compounds with exchangeable protons like the hydroxyl group, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe the OH proton signal more clearly.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Adding a Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent signal.
II. NMR Spectrometer Setup and Data Acquisition
The following steps are a general guideline for a modern Fourier transform NMR (FT-NMR) spectrometer.
Sources
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical development, the structural elucidation of halogenated aromatic compounds is a critical step. 2-Chloro-6-fluorophenol, a key synthetic intermediate, presents a unique analytical challenge due to the presence of two different halogen atoms on a phenolic ring. Understanding its behavior under mass spectrometric analysis is paramount for reaction monitoring, impurity profiling, and metabolic studies. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering a comparative perspective with other halogenated phenols and detailed experimental protocols.
As Senior Application Scientists, our approach is rooted in the principles of scientific integrity. We will not only present the predicted fragmentation data but also delve into the mechanistic rationale behind the observed fragmentation pathways. Every piece of information is grounded in authoritative sources to ensure the trustworthiness and reliability of this guide.
The Foundational Principles of Fragmentation in Halogenated Phenols
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.[1] The fragmentation pattern is a veritable fingerprint of the molecule, dictated by the relative stabilities of the resulting fragments. For halogenated phenols, the key drivers of fragmentation are the aromatic ring, the hydroxyl group, and the nature and position of the halogen substituents.
The fragmentation of phenols is often characterized by the loss of carbon monoxide (CO) or a formyl radical (CHO·).[1] In the case of halogenated phenols, there is a competitive fragmentation pathway involving the loss of the halogen atom or a hydrogen halide molecule.[1] The relative prominence of these pathways is influenced by the position of the halogen on the aromatic ring.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
While a publicly available, detailed experimental mass spectrum for this compound is not readily accessible in all databases, its presence in the NIST (National Institute of Standards and Technology) Mass Spectrometry Data Center confirms its characterization.[2][3] Based on established fragmentation principles and data from related compounds, we can confidently predict its fragmentation pattern under electron ionization.
The molecular ion of this compound (C₆H₄ClFO) has a nominal mass of 146 g/mol . Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak at m/z 148 will be observed with an intensity of approximately one-third of the molecular ion peak.[4]
Key Predicted Fragmentation Pathways:
-
Loss of HCl (M-36): The ortho positioning of the chlorine and hydroxyl groups can facilitate the elimination of a neutral hydrogen chloride molecule, leading to a prominent fragment ion at m/z 110 . This is a common fragmentation pathway for ortho-chlorophenols.[1]
-
Loss of CO (M-28): Following the typical fragmentation of phenols, the molecular ion can lose a molecule of carbon monoxide, resulting in a fragment ion at m/z 118 .
-
Loss of a Chlorine Radical (M-35): Cleavage of the C-Cl bond will result in the formation of a fluorophenol radical cation at m/z 111 .
-
Loss of a Formyl Radical (M-29): The loss of a CHO· radical from the molecular ion will produce a fragment at m/z 117 .
-
Loss of HF (M-20): While less common than HCl elimination, the loss of hydrogen fluoride is a possible fragmentation pathway for fluorinated aromatic compounds, which would yield a fragment at m/z 126 .[5]
Visualizing the Fragmentation Pathway
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Comparative Analysis: this compound vs. Other Halogenated Phenols
The fragmentation pattern of this compound is best understood in the context of its isomers and other related halogenated phenols. The position of the halogen atoms significantly influences the relative intensities of the fragment ions.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound (Predicted) | 146/148 | 110 (-HCl), 118 (-CO), 111 (-Cl·), 117 (-CHO·), 126 (-HF) |
| o-Chlorophenol [1] | 128/130 | 92 (-HCl), 100 (-CO), 99 (-CHO·), 93 (-Cl·) |
| p-Chlorophenol [1] | 128/130 | 100 (-CO), 99 (-CHO·), 93 (-Cl·), 92 (-HCl, less intense) |
| o-Bromophenol [1] | 172/174 | 93 (-Br·), 92 (-HBr), 144 (-CO), 143 (-CHO·) |
| o-Fluorophenol [6] | 112 | 84 (-CO), 83 (-CHO·) |
| 2,5-Dichlorophenol [7] | 162/164/166 | 126 (-HCl), 134 (-CO), 127 (-Cl·) |
Key Observations from the Comparison:
-
The loss of hydrogen halide is significantly more pronounced in ortho-substituted halophenols due to the proximity of the halogen and hydroxyl groups, a phenomenon known as the "ortho effect".[1]
-
For bromophenols, the cleavage of the carbon-halogen bond is more favorable than for chlorophenols due to the weaker C-Br bond.[1]
-
The fragmentation of fluorophenols is dominated by the loss of CO and CHO, with the C-F bond being much stronger and less prone to cleavage.[6]
-
In dihalogenated phenols, sequential loss of halogens or hydrogen halides can be observed.[7]
Experimental Protocol for GC-MS Analysis
For researchers aiming to analyze this compound or similar compounds, a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method is essential. The following protocol is a comprehensive guide for such an analysis.[8][9]
Sample Preparation (Derivatization)
For improved chromatographic performance and sensitivity, phenols are often derivatized prior to GC-MS analysis. A common method is silylation.[5]
-
To 100 µL of the sample solution in a suitable solvent (e.g., acetonitrile), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is a predictable yet complex interplay of competing fragmentation pathways characteristic of halogenated phenols. The dominant fragments are expected to arise from the loss of HCl, CO, and the chlorine radical. A thorough understanding of these fragmentation mechanisms, especially when compared with isomeric and other halogenated phenols, is invaluable for the unambiguous identification of this important chemical intermediate. The provided GC-MS protocol offers a reliable starting point for researchers to develop and validate their own analytical methods. As with any analytical endeavor, adherence to rigorous scientific principles and the use of authoritative reference data are the cornerstones of accurate structural elucidation.
References
- Folk, T. L., & Lawless, J. G. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Gas Chromatography of this compound. In NIST Chemistry WebBook.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Chloro-6,7-difluoroquinoxaline. BenchChem Technical Support.
- National Institute of Standards and Technology. (n.d.). Phenol, 2,5-dichloro-. In NIST Chemistry WebBook.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols. BenchChem Technical Support.
- Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
- Dubey, R., Pavan, M. S., & Desiraju, G. R. (2013). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ, 1(Pt 1), 19–28.
- National Institute of Standards and Technology. (n.d.). Phenol, 2-fluoro-. In NIST Chemistry WebBook.
- Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-207.
- National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. In NIST Chemistry WebBook.
- Clark, J. (2015). The M+2 peak in mass spectra. Chemguide.
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A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 2-Chloro-6-fluorophenol Crystals
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential applications. 2-Chloro-6-fluorophenol (C₆H₄ClFO) is a halogenated phenol derivative of interest in synthetic chemistry and as a potential intermediate in the creation of more complex molecules.[1][2][3][4] Its solid-state structure, governed by intermolecular interactions such as hydrogen bonding, dictates its physical properties and crystal packing.
This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD), the definitive method for crystal structure determination, with powerful complementary techniques: solid-state Nuclear Magnetic Resonance (ssNMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the theoretical underpinnings, practical experimental workflows, and the unique insights each method offers for the comprehensive analysis of this compound crystals.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline material.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[6] This method provides an unambiguous map of the electron density, revealing the molecule's conformation and how it arranges itself in the solid state.[7]
The core principle of XRD is Bragg's Law, which relates the wavelength of incident X-rays, the angle of diffraction, and the spacing between crystal lattice planes.[8] When a crystal is irradiated with X-rays, the regularly spaced atoms cause constructive and destructive interference, producing a unique diffraction pattern that is a fingerprint of the crystal's internal structure.[5]
Experimental Protocol for SC-XRD Analysis of this compound
The successful determination of a crystal structure via SC-XRD is a multi-stage process that demands meticulous execution. Each step is designed to ensure the collection of high-quality data, which is essential for accurate structural refinement.
-
Crystal Growth (The Bottleneck and the Art):
-
Objective: To obtain well-formed, single crystals of this compound, ideally between 30 and 300 microns in size, and free of defects.[6]
-
Procedure:
-
Dissolve a high-purity sample of this compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, or a mixture thereof) to create a saturated or slightly supersaturated solution. The choice of solvent is critical as it can influence crystal packing and morphology.
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial in a vibration-free environment. Slow evaporation allows for the gradual formation of ordered crystal lattices.
-
Alternatively, vapor diffusion can be used. Place the solution of this compound in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the primary solvent reduces the solubility of the compound, promoting crystallization.
-
-
Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice. Rapid precipitation will lead to amorphous or polycrystalline material, which is unsuitable for single-crystal XRD.[9]
-
-
Crystal Mounting and Screening:
-
Objective: To select a suitable crystal and mount it on the diffractometer.
-
Procedure:
-
Under a microscope, select a crystal with sharp edges and uniform morphology.
-
Carefully mount the chosen crystal on a glass fiber or a cryo-loop using a minimal amount of non-diffracting adhesive like epoxy or oil.[6]
-
Place the mounted crystal on the goniometer head of the diffractometer. A stream of cold nitrogen gas (typically at 100 K) is often used to cool the crystal, which minimizes thermal vibrations of the atoms and reduces radiation damage, leading to higher quality diffraction data.[10]
-
-
-
Data Collection:
-
Objective: To measure the intensities of the diffracted X-ray beams at various crystal orientations.
-
Procedure:
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation with λ = 0.71073 Å) and a detector, rotates the crystal through a series of angles.[10]
-
At each orientation, a diffraction image is recorded. A complete dataset consists of hundreds or thousands of such images, capturing the full diffraction pattern.[11]
-
The standard guideline for a small-molecule crystal is to collect data to a resolution of at least 0.85 Å.[11]
-
-
Causality: Collecting data over a wide range of orientations ensures that all unique reflections are measured, which is necessary for a complete and accurate structure determination.
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction data into a 3D model of the atomic arrangement.
-
Procedure:
-
The collected images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[12]
-
An initial molecular model is built into the electron density map.
-
The model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.[10]
-
-
SC-XRD Workflow for this compound
Caption: Workflow for single-crystal X-ray diffraction analysis.
Alternative and Complementary Analytical Techniques
While SC-XRD provides the definitive solid-state structure, it requires high-quality single crystals, which can be challenging to obtain.[9][13] Moreover, it provides a static, time-averaged picture of the molecule. Solid-state NMR and FTIR spectroscopy offer valuable complementary information, can be used on polycrystalline or amorphous samples, and provide insights into the local chemical environment and molecular vibrations.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR is a powerful, non-destructive technique that provides detailed information about the local chemical environment of nuclei (e.g., ¹H, ¹³C, ¹⁹F) in a solid sample.[14][15] Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information.[16] For this compound, ssNMR can probe intermolecular interactions like hydrogen bonding and provide information on molecular packing.[14]
-
Sample Preparation:
-
Objective: To prepare a powdered sample for analysis.
-
Procedure:
-
Grind a small amount (typically 50-100 mg) of crystalline or polycrystalline this compound into a fine powder.
-
Pack the powder into an NMR rotor (typically made of zirconia), ensuring it is balanced for high-speed spinning.
-
-
Causality: Grinding ensures a homogeneous sample, and proper packing is crucial for stable magic-angle spinning.
-
-
Data Acquisition:
-
Objective: To acquire high-resolution NMR spectra of the solid sample.
-
Procedure:
-
The rotor is placed in the NMR probe and spun at a high speed (e.g., 10-100 kHz) at the "magic angle" (54.7°) relative to the main magnetic field.[16] This technique, known as Magic-Angle Spinning (MAS), averages out anisotropic interactions like dipolar coupling and chemical shift anisotropy, leading to sharper spectral lines.[15][16]
-
A ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is commonly performed. In this experiment, magnetization is transferred from the abundant ¹H nuclei to the less abundant ¹³C nuclei, significantly enhancing the ¹³C signal.
-
¹⁹F MAS NMR can also be performed to probe the environment of the fluorine atom.
-
-
Causality: High-speed MAS is essential to obtain high-resolution spectra from solid samples. Cross-polarization overcomes the low natural abundance and long relaxation times of ¹³C nuclei.
-
-
Spectral Analysis:
-
Objective: To interpret the NMR spectra to gain structural insights.
-
Procedure:
-
The chemical shifts of the peaks in the ¹³C spectrum are analyzed. Different carbon environments in the molecule will have distinct chemical shifts. Polymorphism (different crystal packing) can result in different spectra for the same compound.
-
Advanced techniques, such as dipolar correlation experiments (e.g., ¹H-¹³C HETCOR), can be used to determine proximities between atoms, providing information on intermolecular contacts and hydrogen bonding.[14]
-
-
Caption: Workflow for solid-state NMR (ssNMR) analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups and probe molecular vibrations.[17] It is based on the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, FTIR is particularly useful for studying the O-H group and identifying hydrogen bonding.[18][19]
-
Sample Preparation:
-
Objective: To prepare the sample for IR analysis.
-
Procedure:
-
For Attenuated Total Reflectance (ATR-FTIR), a small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). This is a very common and simple method.[20]
-
Alternatively, for transmission FTIR, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
-
-
Causality: ATR is a surface-sensitive technique that requires good contact between the sample and the crystal. The KBr pellet method ensures that the IR beam can pass through the sample.
-
-
Data Acquisition:
-
Objective: To obtain the infrared absorption spectrum.
-
Procedure:
-
Place the prepared sample in the FTIR spectrometer.
-
A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected first.
-
The sample spectrum is then collected over a specific range of wavenumbers (e.g., 4000 to 400 cm⁻¹). The instrument acquires multiple scans which are averaged to improve the signal-to-noise ratio.[17]
-
-
Causality: The background scan is necessary to subtract the absorbance from the atmosphere (e.g., CO₂, H₂O) and the sample holder, ensuring that the final spectrum is only that of the sample.
-
-
Spectral Analysis:
-
Objective: To identify characteristic absorption bands.
-
Procedure:
-
O-H Stretch: Look for a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group. The broadening of this peak is a strong indicator of hydrogen bonding.[18]
-
Aromatic C-H and C=C Stretches: Identify sharp peaks around 3000-3100 cm⁻¹ (aromatic C-H) and in the 1500-1600 cm⁻¹ region (aromatic C=C ring stretches).[18]
-
C-O Stretch: A strong band around 1220 cm⁻¹ is indicative of the C-O stretch in a phenol.[18]
-
C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).
-
The position and shape of the O-H band can provide qualitative information about the strength and nature of hydrogen bonding in the crystal.
-
-
Caption: Workflow for Fourier-Transform Infrared (FTIR) spectroscopy analysis.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific research question, the nature of the sample, and the level of detail required. The table below provides a direct comparison of SC-XRD, ssNMR, and FTIR for the analysis of this compound.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Solid-State NMR (ssNMR) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Complete 3D atomic structure, bond lengths/angles, crystal packing.[6] | Local chemical environment, molecular packing, dynamics, polymorphism.[14][15] | Presence of functional groups, molecular vibrations, hydrogen bonding.[17][18] |
| Sample Requirement | High-quality single crystal (typically >30 µm).[6] | Polycrystalline or amorphous powder (50-100 mg).[14] | Small amount of powder or solid. |
| Nature of Analysis | Destructive (crystal is exposed to high-intensity X-rays). | Non-destructive.[14] | Non-destructive. |
| Resolution | Atomic resolution (sub-Ångstrom). | Provides information on local structure; resolution is lower than XRD. | Molecular (functional group) level. |
| Key Advantage | Unambiguous and definitive 3D structure determination.[5] | Can analyze samples that do not form single crystals; sensitive to dynamics. | Rapid, high-throughput, and highly sensitive to specific chemical bonds. |
| Key Limitation | Requires single crystals, which can be difficult to grow.[9] | Provides indirect structural information; spectra can be complex to interpret. | Provides limited information on the overall 3D structure and packing. |
| Throughput | Low; data collection and analysis can take hours to days. | Medium; experiments can take several hours. | High; analysis can be completed in minutes. |
Conclusion: An Integrated Approach
For the comprehensive characterization of this compound crystals, no single technique tells the whole story.
-
Single-Crystal X-ray Diffraction remains the gold standard for unequivocally determining the three-dimensional molecular structure and crystal packing. It is the definitive method for resolving questions of conformation, bond lengths, and intermolecular geometry.
-
Solid-State NMR serves as an invaluable tool when single crystals are unavailable.[14] It can confirm the number of unique molecules in the asymmetric unit, probe the specifics of hydrogen bonding, and distinguish between different polymorphic forms.
-
FTIR Spectroscopy offers a rapid and accessible method to confirm the presence of key functional groups and to quickly assess the presence and relative strength of hydrogen bonding through the analysis of the O-H stretching band.[17][18]
A truly robust analysis of this compound would leverage these techniques in a complementary fashion. For instance, after determining the crystal structure with XRD, ssNMR could be used to correlate the observed solid-state structure with its unique spectral signature, while FTIR could provide rapid quality control and confirm the persistence of hydrogen bonding patterns under different conditions. This integrated approach ensures a self-validating and comprehensive understanding of the material, which is critical for both fundamental research and advanced applications in drug development.
References
- J-Stage. (n.d.). Vapor-Phase Fourier-Transform Infrared Spectra of Some Substituted Phenol and Substituted Phenyl Ether Compounds.
- Harris, R. K., et al. (2008). Solid-State NMR Analysis of Organic Cocrystals and Complexes. Crystal Growth & Design.
- PubMed Central. (n.d.). Solid-state NMR spectroscopy.
- The Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167).
- Novoprolabs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Chemistry For Everyone. (2025). What Is Solid-state NMR?. YouTube.
- PubMed. (n.d.). Advanced solid-state NMR spectroscopy of natural organic matter.
- International Union of Crystallography. (n.d.). Chapter 7. Methods and problems of crystal structure analysis.
- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
- Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy.
- Excillum. (n.d.). Small molecule crystallography.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of phenol.
- ResearchGate. (2025). How to Determine Structures when Single Crystals Cannot be Grown: Opportunities for Structure Determination of Molecular Materials Using Powder Diffraction Data.
- ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions....
- ResearchGate. (n.d.). FTIR spectra in the OH stretching region of phenol.
- University of Washington. (n.d.). Crystal Structure Analysis.
- PubChem. (n.d.). This compound (C6H4ClFO).
- Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.
- ResearchGate. (2025). Realizing Predicted Crystal Structures at Extreme Conditions: The Low-Temperature and High-Pressure Crystal Structures of 2-Chlorophenol and 4-Fluorophenol.
- PubChem. (n.d.). This compound.
- Linjiang Chemical. (n.d.). This compound.
- NIST. (n.d.). This compound.
Sources
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- 3. This compound [zjjtxc.com]
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- 18. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro-6-fluorophenol and 2,6-Difluorophenol for Synthetic Chemistry Applications
For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that profoundly influences reaction efficiency, yield, and the overall success of the project. Halogenated phenols, in particular, are versatile intermediates. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: 2-chloro-6-fluorophenol and 2,6-difluorophenol. By examining their electronic and steric properties, we aim to provide a rational basis for their application in organic synthesis, supported by illustrative experimental protocols.
At a Glance: Key Physicochemical and Reactivity Parameters
The subtle difference in one halogen substituent at the ortho position—chlorine versus fluorine—imparts distinct chemical behaviors to these molecules. A summary of their key properties is presented below, which will be elaborated upon in the subsequent sections.
| Property | This compound | 2,6-Difluorophenol |
| CAS Number | ||
| Molecular Weight | 146.55 g/mol [1] | 130.09 g/mol |
| Melting Point | 62-65 °C[1] | 38-41 °C |
| pKa | Estimated ~7.8-8.2 | 7.34 (experimental) |
| Acidity | Less Acidic | More Acidic |
| Nucleophilicity of Phenoxide | More Nucleophilic | Less Nucleophilic |
| Steric Hindrance at Phenolic Oxygen | More Hindered | Less Hindered |
Delving into the Reactivity Landscape: A Mechanistic Perspective
The reactivity of these phenols can be dissected into two principal domains: reactions involving the phenolic hydroxyl group and reactions involving the aromatic ring, primarily nucleophilic aromatic substitution (SNAr).
Reactions at the Phenolic Hydroxyl Group: Acidity and Nucleophilicity
The acidity of the phenolic proton, quantified by its pKa, is a paramount factor governing the ease of formation of the corresponding phenoxide. This anion is often the active nucleophile in reactions such as Williamson ether synthesis or O-arylation.
2,6-Difluorophenol is the more acidic of the two compounds, with a reported experimental pKa of 7.34. This heightened acidity is a direct consequence of the strong inductive electron-withdrawing effect of the two ortho-fluorine atoms. These fluorine atoms effectively stabilize the negative charge of the resulting phenoxide anion through the sigma framework.
This difference in acidity has direct practical implications. 2,6-Difluorophenol can be deprotonated under milder basic conditions to form its phenoxide. However, the more acidic nature of 2,6-difluorophenol also means its conjugate base, the 2,6-difluorophenoxide, is a weaker nucleophile than the 2-chloro-6-fluorophenoxide. This is a classic trade-off in reactivity: a more stable anion is a weaker nucleophile.
Furthermore, steric hindrance around the phenolic oxygen plays a crucial role. The larger van der Waals radius of chlorine compared to fluorine means that the hydroxyl group in this compound is more sterically encumbered. This can impede the approach of bulky electrophiles, potentially slowing down the rate of O-alkylation or O-acylation reactions, even though its phenoxide is intrinsically more nucleophilic.
Caption: Factors influencing reactivity at the phenolic oxygen.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. For this to occur, the ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. Both this compound and 2,6-difluorophenol are primed for such reactions, with the hydroxyl group (or more accurately, the phenoxide under basic conditions) acting as a powerful ortho,para-director and the halogens themselves being electron-withdrawing.
A key principle in SNAr is the relative ability of halogens to act as leaving groups, which follows the order F > Cl > Br > I.[2] This is contrary to SN2 reactions and is because the rate-determining step in SNAr is the initial nucleophilic attack to form a resonance-stabilized carbanion (a Meisenheimer complex), not the cleavage of the carbon-halogen bond.[3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
This "element effect" gives 2,6-difluorophenol a potential advantage in SNAr reactions where a fluorine atom is the intended leaving group. However, in This compound , the nucleophile can potentially displace either the chlorine or the fluorine. Given the superior leaving group ability of fluorine in SNAr, selective displacement of the fluorine atom is generally expected.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Guide to Application
The following protocols are illustrative and may require optimization based on the specific substrate and desired outcome. They are designed to highlight the differences in reactivity discussed above.
Protocol 1: Comparative O-Alkylation (Williamson Ether Synthesis)
This experiment aims to compare the rate of ether formation, which is influenced by both the nucleophilicity of the phenoxide and steric hindrance.
Objective: To synthesize the methyl ethers of this compound and 2,6-difluorophenol and compare their relative rates of formation.
Materials:
-
This compound
-
2,6-Difluorophenol
-
Potassium carbonate (K2CO3), anhydrous
-
Methyl iodide (CH3I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
GC-MS for analysis
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1.0 mmol) to one and 2,6-difluorophenol (1.0 mmol) to the other.
-
To each flask, add anhydrous potassium carbonate (1.5 mmol) and anhydrous DMF (5 mL).
-
Stir the mixtures at room temperature for 15 minutes.
-
To each flask, add methyl iodide (1.2 mmol) via syringe.
-
Heat the reactions to 60°C and monitor their progress by taking aliquots at regular intervals (e.g., every 30 minutes) for GC-MS analysis.
-
Work-up (after completion): Cool the reaction mixtures to room temperature and pour into water (20 mL). Extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by 1H NMR and GC-MS to determine the conversion and yield.
Expected Outcome and Rationale:
-
This compound: Due to the higher nucleophilicity of its corresponding phenoxide, this reaction may proceed faster. However, the greater steric hindrance from the chlorine atom could counteract this effect.
-
2,6-Difluorophenol: This compound is more acidic and will be more readily deprotonated. However, the resulting phenoxide is less nucleophilic. The smaller size of the fluorine atoms results in less steric hindrance.
The interplay of these factors will determine the observed reaction rates. It is plausible that for a small electrophile like methyl iodide, the higher nucleophilicity of the 2-chloro-6-fluorophenoxide will lead to a faster reaction.
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)
This protocol is designed to illustrate the principles of SNAr, including leaving group ability.
Objective: To compare the reactivity of this compound and 2,6-difluorophenol in an SNAr reaction with a common nucleophile.
Materials:
-
This compound
-
2,6-Difluorophenol
-
Pyrrolidine
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
LC-MS for analysis
Procedure:
-
Reaction Setup: In two separate microwave vials, add this compound (0.5 mmol) to one and 2,6-difluorophenol (0.5 mmol) to the other.
-
To each vial, add anhydrous potassium carbonate (1.0 mmol) and anhydrous DMSO (2 mL).
-
Add pyrrolidine (0.6 mmol) to each vial.
-
Seal the vials and heat in a microwave reactor at 120°C for 1 hour.
-
Work-up: Cool the vials to room temperature. Dilute the contents with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and 1H NMR to identify the products and estimate the conversion.
Expected Outcome and Rationale:
-
2,6-Difluorophenol: Given that fluorine is a better leaving group than chlorine in SNAr reactions, this compound is expected to react readily, yielding the product of substitution of one of the fluorine atoms.
-
This compound: In this case, the reaction will likely proceed with the selective displacement of the fluorine atom over the chlorine atom, again due to the superior leaving group ability of fluoride in SNAr. The overall rate may be comparable to or slightly slower than that of 2,6-difluorophenol, depending on the subtle electronic effects of chlorine versus fluorine on the activation of the ring towards nucleophilic attack.
Conclusion
The choice between this compound and 2,6-difluorophenol in a synthetic strategy is a nuanced one that depends on the specific transformation being targeted.
-
For reactions at the phenolic oxygen , such as O-alkylation or O-acylation, the greater nucleophilicity of the 2-chloro-6-fluorophenoxide suggests a potential for higher reactivity, though this may be tempered by increased steric hindrance, particularly with bulky electrophiles. 2,6-Difluorophenol, being more acidic, allows for the use of milder bases for deprotonation.
-
In the context of nucleophilic aromatic substitution , both substrates are well-activated. The superior leaving group ability of fluorine makes both compounds viable substrates, with the reaction of this compound likely proceeding via selective displacement of the fluorine atom.
Ultimately, a thorough understanding of the interplay between electronic effects (acidity, nucleophilicity, and leaving group ability) and steric factors is essential for the rational design and successful execution of synthetic routes employing these valuable fluorinated building blocks. The experimental protocols provided herein serve as a starting point for the practical exploration of these principles.
References
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
Sources
A Comparative Guide to 2-Chloro-6-fluorophenol and 4-Chloro-2-fluorophenol in Synthetic Applications
In the landscape of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, regioselectivity, and overall success of a synthetic route. Among the vast array of available intermediates, halogenated phenols stand out for their versatility. This guide provides an in-depth technical comparison of two structurally similar yet synthetically distinct isomers: 2-chloro-6-fluorophenol and 4-chloro-2-fluorophenol. By examining their electronic and steric properties, we will dissect their differential performance in key synthetic transformations, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
Structural and Electronic Properties: A Tale of Two Isomers
At first glance, this compound and 4-chloro-2-fluorophenol are simple isomers. However, the spatial arrangement of the chloro, fluoro, and hydroxyl substituents on the aromatic ring gives rise to significant differences in their electronic and steric profiles, which in turn dictates their reactivity.
| Property | This compound | 4-Chloro-2-fluorophenol |
| CAS Number | 2040-90-6[1] | 348-62-9[2] |
| Molecular Formula | C₆H₄ClFO | C₆H₄ClFO |
| Molecular Weight | 146.55[1] | 146.55 |
| Appearance | White to off-white crystalline solid | Colorless to yellow liquid |
| Melting Point | 62-65 °C[1] | Not applicable (liquid at room temp.) |
| Key Structural Feature | ortho-substituents to the hydroxyl group | ortho- and para-substituents to the hydroxyl group |
The key to understanding their differential reactivity lies in the interplay of inductive and resonance effects of the halogen substituents, as well as the steric hindrance they impose.
Electronic Effects: Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R).[3] The magnitude of these opposing effects differs for each halogen and their position on the ring. Fluorine has a stronger -I effect but also a more significant +R effect compared to chlorine. The acidity of the phenolic proton is a direct reflection of these electronic influences. A lower pKa value indicates a more acidic phenol, resulting from a more stable phenoxide conjugate base. The electron-withdrawing groups help to delocalize the negative charge on the phenoxide ion, thus increasing acidity.[3]
Steric Effects: In this compound, the presence of two substituents flanking the hydroxyl group creates significant steric hindrance. This "ortho effect" can impede the approach of reagents to the phenolic oxygen and the adjacent carbon atoms.[4] In contrast, 4-chloro-2-fluorophenol has only one ortho substituent (fluorine), presenting a less sterically crowded environment around the hydroxyl group.
Comparative Reactivity in Key Synthetic Transformations
The aforementioned electronic and steric differences manifest in the performance of these isomers in common synthetic reactions.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of a phenoxide with an alkyl halide. The nucleophilicity of the phenoxide and the accessibility of the oxygen atom are paramount for a successful reaction.
This compound: The steric bulk from the ortho-chloro and -fluoro substituents in this compound significantly hinders the approach of an alkyl halide to the phenoxide oxygen. This steric impediment can lead to slower reaction rates and may necessitate the use of more reactive alkylating agents or harsher reaction conditions to achieve acceptable yields.
4-Chloro-2-fluorophenol: With only one ortho-substituent, the phenoxide of 4-chloro-2-fluorophenol is more accessible. This reduced steric hindrance generally translates to faster reaction kinetics and higher yields in O-alkylation reactions under standard conditions.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
A typical procedure for the O-alkylation of a chlorofluorophenol is as follows:
-
To a solution of the respective chlorofluorophenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, NaH, 1.2-1.5 eq.) at room temperature.
-
The mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide.
-
The alkylating agent (e.g., alkyl halide, 1.1 eq.) is then added, and the reaction mixture is heated (typically between 50-100 °C) and monitored by TLC or LC-MS.[5]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Logical Flow of Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis of aryl ethers.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[6][7] The rate of this reaction is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group.
This compound: The electron-withdrawing nitro group is a powerful activator for SNAr reactions. In a hypothetical scenario where a nitro group is present, the ortho- and para-positions to the nitro group are activated. In this compound, both halogens are meta to a potential para-nitro group, thus not optimally positioned for activation.
4-Chloro-2-fluorophenol: In a scenario with a nitro group at the 6-position, the fluorine atom is ortho and the chlorine atom is para to the nitro group. Both positions are activated for nucleophilic attack. Generally, the C-F bond is more resistant to cleavage than the C-Cl bond in SNAr reactions, making the chlorine atom the more likely leaving group. The strong electron-withdrawing nature of the fluorine atom at the ortho position would further activate the ring for substitution at the para-position where the chlorine is located.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, typically between an aryl halide and an organoboron compound.[8] The efficiency of this reaction is influenced by both electronic and steric factors.
This compound: The steric hindrance around the C-Cl and C-F bonds in this compound can be a significant challenge for the oxidative addition step in the catalytic cycle of the Suzuki coupling. The bulky palladium catalyst may have difficulty accessing the carbon-halogen bond, potentially leading to lower reaction rates and yields.
4-Chloro-2-fluorophenol: The chlorine atom in the 4-position is significantly less sterically hindered than in the 2-position of the other isomer. This makes it a more favorable substrate for oxidative addition to the palladium catalyst. Consequently, 4-chloro-2-fluorophenol is generally expected to be more reactive in Suzuki coupling reactions at the chlorine position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of a chlorofluorophenol is as follows:
-
A mixture of the chlorofluorophenol (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) is placed in a reaction vessel.[1]
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon).
-
A degassed solvent system (e.g., toluene, dioxane, DMF, often with water) is added.
-
The reaction mixture is heated (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[9]
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of Lumiracoxib
A prominent example that highlights the utility of this compound is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Lumiracoxib.[10] Lumiracoxib is a selective COX-2 inhibitor.[10] The structure of Lumiracoxib features a 2-((2-chloro-6-fluorophenyl)amino)phenylacetic acid core. The synthesis involves the coupling of 2-chloro-6-fluoroaniline, which is derived from this compound, with a phenylacetic acid derivative. The specific ortho-substitution pattern of this compound is crucial for the final drug's efficacy and selectivity.
Conclusion and Recommendations
The choice between this compound and 4-chloro-2-fluorophenol in a synthetic strategy is a nuanced decision that hinges on the specific reaction being performed.
-
For O-alkylation reactions , 4-chloro-2-fluorophenol is generally the superior choice due to the lower steric hindrance around the phenolic oxygen, which facilitates the approach of the alkylating agent and typically leads to higher yields and faster reaction rates.
-
In nucleophilic aromatic substitution reactions , the reactivity is highly dependent on the position of activating groups. 4-Chloro-2-fluorophenol is likely to be more reactive if an activating group is present at a position that activates the carbon bearing the chlorine atom.
-
For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling , 4-chloro-2-fluorophenol is the more favorable isomer due to the less sterically encumbered chlorine atom, which allows for more efficient oxidative addition to the palladium catalyst.
References
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- EL Ouafy, et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Applied Journal of Environmental Engineering Science, 7(1), 63-74.
- Quora. (2018). Why is -OH group of phenol ortho/para directing? Quora.
- Wang, L., et al. (2013). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 18(9), 11099-11113.
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- Wikipedia. (2023). Ortho effect.
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A Comparative Guide to a Validated HPLC Method for the Purity Analysis of 2-Chloro-6-fluorophenol
Introduction: The Critical Role of Purity in Chemical Intermediates
2-Chloro-6-fluorophenol is a key halogenated intermediate used in the synthesis of a variety of high-value products, including pharmaceuticals and specialized pesticides.[1] The purity of this starting material is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) or chemical product. Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control measure; it is a fundamental requirement for ensuring product integrity and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and specificity for separating the main component from its potential process-related impurities and degradation products.[2][3] This guide provides an in-depth look at a validated reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound, compares it with alternative analytical techniques, and details the rigorous validation process required to prove it is fit for its intended purpose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]
Proposed RP-HPLC Method: A Mechanistic Approach
The selection of chromatographic conditions is a deliberate process designed to achieve optimal separation based on the physicochemical properties of this compound and its likely impurities. A reverse-phase method is the logical choice, as this non-polar stationary phase effectively retains and separates moderately polar phenolic compounds.
Rationale for Method Parameters:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography. Its long alkyl chains provide a highly non-polar environment, promoting retention of the analyte through hydrophobic interactions. The end-capping minimizes peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase: A gradient elution using acetonitrile and acidified water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The gradient, starting with a higher aqueous composition and increasing the organic content, allows for the elution of both polar and non-polar impurities within a reasonable runtime while maintaining sharp peak shapes. The addition of phosphoric acid to the aqueous phase serves to protonate the phenolic hydroxyl group, suppressing its ionization and ensuring a consistent, reproducible retention time.
-
Detector: A Diode Array Detector (DAD) is chosen over a standard UV detector. While detection at 280 nm is effective for the phenol chromophore[6], a DAD provides the significant advantage of acquiring full UV spectra for each peak. This is invaluable for assessing peak purity and can aid in the tentative identification of unknown impurities by comparing their spectra to that of the main component.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrumentation | HPLC System with Gradient Pump, Autosampler, Column Oven, and DAD |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (with full spectral scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Workflow for HPLC Purity Analysis
Caption: High-level workflow for HPLC purity determination.
Comparative Analysis of Alternative Methodologies
While HPLC is the preferred method, other techniques can be used for purity assessment, each with distinct advantages and limitations. The choice of method depends on the specific analytical requirement, such as routine QC, impurity identification, or absolute content measurement.
Table 2: Comparison of Analytical Methodologies
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
|---|---|---|---|
| Principle | Separation based on partitioning between a mobile and stationary phase.[7] | Separation based on volatility and interaction with a stationary phase.[8] | Chemical reaction with a standardized titrant to determine the amount of analyte.[8] |
| Primary Use | Purity and impurity profiling for a wide range of non-volatile impurities. | Purity and impurity profiling, especially for volatile impurities. | Absolute assay of the primary functional group. |
| Specificity | High, especially with DAD or Mass Spectrometer (MS) detectors providing spectral/mass data. | High, particularly when coupled with an MS detector. | Low to moderate; can react with other acidic or phenolic compounds. |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds. | High, capable of detecting trace-level volatile impurities. | Lower sensitivity compared to chromatographic methods. |
| Sample Throughput | Moderate to high, with modern autosamplers enabling automated analysis of many samples. | Moderate; typically has longer run times per sample compared to modern UHPLC. | Low, as it is a manual and sequential process. |
Method Validation: A Cornerstone of Trustworthiness
An analytical method is only reliable if it has been validated. Validation demonstrates, through objective evidence, that the method is suitable for its intended purpose.[9][10] The validation process for this HPLC method must adhere to the ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[5][11]
Key Validation Parameters
The validation protocol must pre-define the experiments and acceptance criteria for each parameter.[4][12]
-
Specificity (Selectivity): This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Experimental Approach: Forced degradation studies are performed. The drug substance is subjected to stress conditions (acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis) to intentionally generate degradation products. The stressed samples are then analyzed to ensure that the main peak is free from co-eluting peaks. Peak purity analysis using a DAD is essential here.
-
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Experimental Approach: A series of at least five standard solutions of this compound are prepared across a range (e.g., 50% to 150% of the nominal test concentration). The peak area is plotted against concentration, and the relationship is evaluated using linear regression.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Experimental Approach: Accuracy is assessed by performing recovery studies on a placebo (if a formulated product) spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), each in triplicate.
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay): Analysis of a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Ruggedness): The study is repeated by a different analyst on a different day using a different instrument.
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy.
-
Experimental Approach: Typically determined based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Experimental Approach: The effect of varying parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic) is evaluated.
-
Acceptance Criterion: System suitability parameters must still be met, and the results should not be significantly impacted.
-
-
System Suitability: An integral part of the method that ensures the chromatographic system is adequate for the intended analysis.[7][13]
-
Experimental Approach: A standard solution is injected multiple times (e.g., five replicates) before sample analysis.
-
Acceptance Criteria: RSD of peak area ≤ 2.0%, theoretical plates > 2000, tailing factor ≤ 2.0.
-
Visualization of the Method Validation Process
Caption: Core parameters for HPLC method validation per ICH Q2(R2).
Experimental Protocols and Data
Protocol 1: Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 250 mL volumetric flask.
-
Add approximately 150 mL of diluent (Acetonitrile:Water, 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature and dilute to volume with the diluent. Mix well.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
Protocol 2: Accuracy by Spike Recovery
-
Prepare a placebo mixture (containing all formulation components except the active ingredient, if applicable. For a pure substance, this step is omitted and accuracy is determined against a reference standard).
-
Accurately weigh amounts of the placebo into three separate volumetric flasks for each concentration level (80%, 100%, 120%).
-
Spike each flask with a known amount of this compound stock solution to achieve the target concentrations.
-
Prepare each sample in triplicate according to the sample preparation protocol.
-
Analyze the samples using the HPLC method and calculate the percentage recovery for each preparation.
Hypothetical Validation Data
The following tables represent typical data that would be generated during a successful method validation.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 50 | 485120 |
| 75 | 728990 |
| 100 | 971550 |
| 125 | 1215300 |
| 150 | 1459100 |
| Result | Correlation Coefficient (r²): 0.9998 |
Table 4: Accuracy (Spike Recovery) Results
| Spike Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |
|---|---|---|---|
| 80% | 8.02 | 7.98 | 99.5% |
| 8.00 | 8.05 | 100.6% | |
| 8.01 | 7.95 | 99.3% | |
| 100% | 10.01 | 10.05 | 100.4% |
| 10.03 | 9.98 | 99.5% | |
| 10.00 | 10.10 | 101.0% | |
| 120% | 12.02 | 11.95 | 99.4% |
| 12.00 | 12.15 | 101.3% | |
| 12.03 | 12.01 | 99.8% |
| Result | Average Recovery: 100.1% | | |
Table 5: Precision Results
| Parameter | Replicate # | Assay (% Purity) |
|---|---|---|
| Repeatability | 1 | 99.85 |
| 2 | 99.91 | |
| 3 | 99.76 | |
| 4 | 100.05 | |
| 5 | 99.82 | |
| 6 | 99.95 | |
| Result | Mean: 99.89% | RSD: 0.10% |
| Intermediate | Analyst 2, Day 2 | |
| Precision | 1 | 99.75 |
| 2 | 99.88 | |
| 3 | 100.10 | |
| 4 | 99.96 | |
| 5 | 99.80 | |
| 6 | 99.79 |
| Result | Mean: 99.88% | RSD: 0.13% |
Conclusion
The validated reverse-phase HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of this compound. The comprehensive validation process, grounded in ICH Q2(R2) principles, provides a high degree of assurance that the method is fit for its intended use in a regulated quality control environment. While alternative methods like GC and titrimetry have their place, the superior specificity and sensitivity of HPLC make it the definitive choice for comprehensive impurity profiling. Adherence to this validated procedure ensures the reliable assessment of material quality, which is fundamental to the safety and efficacy of the final products derived from this important chemical intermediate. The lifecycle approach to analytical methods further suggests that this procedure should be monitored and re-evaluated over time to ensure its continued suitability.[14]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024.
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- Understanding the Latest Revisions to USP <621>. Source: Agilent. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org. [Link]
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures.
- Are You Sure You Understand USP <621>?.
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- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: YouTube. [Link]
- Validation of Analytical Procedures Q2(R2).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). [Link]
- Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry.
- Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Source: Scientific Reports. [Link]
- (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
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A Comparative Guide to Computational Modeling for Predicting the Properties of 2-Chloro-6-fluorophenol
Introduction
2-Chloro-6-fluorophenol (2C6FP) is a halogenated aromatic compound of significant interest in chemical synthesis and as a potential environmental contaminant. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical and toxicological properties is paramount for safe handling, regulatory compliance, and predicting its behavior in biological and environmental systems. However, experimental characterization can be time-consuming and resource-intensive.
This guide provides an in-depth comparison of computational modeling techniques to predict the key properties of this compound. We will move beyond a simple listing of methods to explore the causality behind model selection, offering field-proven insights into their application. By comparing the predictions of these in silico models against established experimental data, this document serves as a practical guide to leveraging computational chemistry for the rapid and reliable characterization of novel or data-poor molecules.
Experimental Benchmark: Known Properties of this compound
Before evaluating predictive models, we must establish the ground truth. The following table summarizes the experimentally determined and reported properties of 2C6FP, which will serve as our benchmark for comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClFO | [1] |
| Molecular Weight | 146.55 g/mol | [2][3] |
| Physical State | Solid, powder to crystal | [3][4] |
| Melting Point | 62-65 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral); Skin Corrosion 1B; Eye Damage 1; Mutagenicity 1B; Reproductive Toxicity 2; Aquatic Hazard (Chronic) 2 | [5] |
Part 1: Quantum Mechanics for Structural and Physicochemical Predictions
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a highly accurate, first-principles approach to predicting properties rooted in molecular electronic structure. For a small molecule like 2C6FP, DFT is the gold standard for calculating conformational energies, spectroscopic properties, and ionization constants (pKa).
The Causality of Method Selection
We select DFT because properties like acidity (pKa) are directly governed by the change in electronic energy upon deprotonation. A lower energy state for the resulting phenoxide ion implies a more stable conjugate base and thus a stronger acid. DFT accurately models this electron redistribution. Furthermore, intramolecular interactions, such as the hydrogen bond that determines the preferred conformation of 2C6FP, are quantum effects that are well-described by this method. Studies have shown that DFT calculations, when combined with a continuum solvation model, can predict the pKa of substituted phenols with a mean absolute error of less than 0.4 pKa units, nearing experimental accuracy.[6][7]
QM Workflow for Property Prediction
The general workflow for QM-based property prediction is a multi-step process designed to ensure the results are physically meaningful.
Caption: A generalized workflow for predicting molecular properties using Quantum Mechanics.
Detailed Protocol: Predicting pKa and Conformer Stability
This protocol describes a self-validating system for calculating the absolute pKa of 2C6FP using a thermodynamic cycle.[8]
-
Structure Preparation :
-
Generate 3D structures for both the neutral 2C6FP (the acid, HA) and its deprotonated form (the conjugate base, A⁻).
-
For 2C6FP, two primary conformers must be considered due to intramolecular hydrogen bonding: one where the hydroxyl proton orients toward the chlorine atom ('Cl-type') and one toward the fluorine atom ('F-type'). Both conformers of the neutral species should be modeled.
-
-
Gas-Phase Calculations :
-
Causality : We first find the minimum energy structure in a vacuum to ensure the geometry is not biased by solvent effects.
-
Perform a geometry optimization and subsequent frequency calculation for HA (both conformers) and A⁻ using a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms the structures are true energy minima. The resulting Gibbs free energy in the gas phase (G_gas) is extracted from the output.
-
-
Aqueous-Phase Calculations :
-
Causality : Acidity is an aqueous property, so the effect of the solvent (water) on stabilizing the charged species must be included. A continuum solvation model provides an efficient way to calculate this.
-
Using the gas-phase optimized geometries, perform a single-point energy calculation for HA and A⁻, applying a continuum solvation model like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM).[6][9] This yields the Gibbs free energy of solvation (ΔG_solv).
-
-
pKa Calculation :
-
The Gibbs free energy of the species in solution is calculated as: G_aq = G_gas + ΔG_solv.
-
The pKa is then derived from the Gibbs free energy change of the dissociation reaction in water (ΔG_aq_dissoc) using the following equation:
-
ΔG_aq_dissoc = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)
-
pKa = ΔG_aq_dissoc / (2.303 * RT)
-
-
The Gibbs free energy of the proton in water, G_aq(H⁺), is a well-established, though method-dependent, value. For DFT calculations, a value of -270.3 kcal/mol is commonly used.[10]
-
-
Conformer Analysis :
-
Compare the final aqueous-phase free energies (G_aq) of the 'Cl-type' and 'F-type' conformers. The conformer with the lower free energy is predicted to be the more stable and thus more populated isomer in solution.
-
Part 2: QSPR/QSAR for High-Throughput Property Screening
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical methods that correlate molecular structures, encoded as numerical descriptors, with specific properties or biological activities. They are exceptionally useful for rapid screening when QM-level accuracy is not required or is computationally prohibitive.
The Causality of Method Selection
For properties like solubility (logS), lipophilicity (logP), and toxicity, the underlying mechanisms are complex and involve interactions with bulk media or multiple biological targets. A first-principles QM calculation is often impractical. QSAR/QSPR models excel here because they are trained on large datasets of experimentally measured values, effectively capturing the complex relationships between substructural features and a macroscopic outcome. Their primary value is predictive power and speed, making them ideal for screening large numbers of molecules in drug discovery or for initial risk assessment.[11][12]
QSAR/QSPR Workflow
The workflow for these models is fundamentally a data-driven, statistical process.
Caption: A simplified workflow for property prediction using QSAR/QSPR models.
Detailed Protocol: Predicting logP, Solubility, and Toxicity
This protocol uses freely available and well-documented software to predict key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
Input Molecule :
-
The canonical SMILES string for this compound is C1=CC(=C(C(=C1)Cl)O)F.[13] This is the standard input for most QSAR/QSPR tools.
-
-
Physicochemical Property Prediction (logP & Solubility) :
-
Tool : Use a reliable online platform such as SwissADME or the LCI Web Tools Solubility Predictor.[14]
-
Procedure :
-
Navigate to the web tool.
-
Paste the SMILES string into the input field.
-
Execute the calculation.
-
Record the predicted logP (often as a consensus of multiple methods like XLOGP3, WLOGP) and the predicted water solubility (logS).
-
-
-
Toxicological Endpoint Prediction :
-
Tool : The U.S. Environmental Protection Agency's Toxicity Estimation Software Tool (T.E.S.T.) is a robust, standalone application for predicting various toxicological endpoints.[15]
-
Procedure :
-
Download and install T.E.S.T. from the EPA website.
-
Launch the software and input the molecule by pasting its SMILES string.
-
Select the desired toxicological endpoints to predict. For 2C6FP, "Ames Mutagenicity" and "Oral Rat LD50" are highly relevant to its known GHS classifications.
-
Run the prediction. The software will use multiple methods (e.g., hierarchical, nearest neighbor) and provide a consensus prediction.
-
-
Self-Validation : T.E.S.T. includes an applicability domain check, which indicates whether the molecule is structurally similar to the compounds in the model's training set. A prediction within the applicability domain is considered more reliable.
-
Part 3: Comparative Analysis and Discussion
This section compares the theoretical predictions from the described workflows with the experimental benchmark data.
Table 1: Physicochemical and Structural Property Comparison
| Property | Experimental Value | QM Predicted Value | QSPR Predicted Value | Method Comparison |
| pKa | Not Available | ~8.1 - 8.5 | N/A | The QM prediction is crucial due to the lack of experimental data. The value is expected to be slightly more acidic than 2-fluorophenol (~8.8) and similar to 2-chlorophenol (~8.5) due to the combined inductive electron-withdrawing effects of the halogens. |
| Stable Conformer | 'Cl-type' is more stable at low temperatures[11] | 'Cl-type' | N/A | QM methods are uniquely suited to calculate the small energy differences between conformers. The prediction should align with experimental findings, confirming the stability of the O-H···Cl intramolecular hydrogen bond. |
| logP (Octanol/Water) | Not Available | N/A | 2.18 - 2.20 | QSPR models provide a rapid and essential estimate for this key drug-likeness parameter. The predicted value suggests moderate lipophilicity.[2][4] |
| Water Solubility (logS) | Not Available | N/A | -2.5 to -3.0 | The predicted logS indicates low to moderate aqueous solubility, a critical parameter for bioavailability and environmental fate that is difficult to obtain otherwise. |
Table 2: Toxicological Profile Comparison
| Toxicological Endpoint | GHS Classification (Benchmark) | QSAR Predicted Outcome (T.E.S.T.) | Method Comparison |
| Mutagenicity | Mutagenicity 1B ("May cause genetic defects")[5] | Positive | A "Positive" prediction for Ames Mutagenicity from T.E.S.T. would strongly corroborate the experimental classification, demonstrating the utility of QSAR for flagging genotoxic potential. |
| Acute Oral Toxicity | Acute Toxicity 4 ("Harmful if swallowed")[5] | Category III/IV (LD50: 300-2000 mg/kg) | The GHS classification corresponds to an LD50 range. A QSAR prediction falling within this range would validate the model's ability to quantitatively estimate acute toxicity, providing a crucial metric for initial safety assessment. |
Discussion
The comparative analysis reveals a powerful synergy between different computational methodologies. Quantum Mechanics provides unparalleled accuracy for properties governed by electronic structure, such as pKa and conformational stability. Its predictions fill critical data gaps and provide a mechanistic understanding of molecular behavior. The primary limitation is computational cost, which makes it less suitable for large-scale screening.
Conversely, QSAR and QSPR models offer incredible speed and breadth, allowing for the prediction of a wide array of complex ADMET properties. Their strength lies in leveraging vast experimental datasets to make statistically robust predictions. The key limitation is their "black box" nature and their reliability being confined to the model's applicability domain. A prediction for a molecule structurally novel compared to the training set may be unreliable.
For a comprehensive in silico characterization of this compound, the recommended approach is to use both methods in concert. Use QM to establish foundational physicochemical properties like pKa with high confidence. Then, employ a battery of validated QSAR/QSPR models to rapidly screen for lipophilicity, solubility, and a wide range of toxicological hazards, always paying close attention to the applicability domain of each model. This integrated strategy provides a robust, self-validating framework for chemical characterization that is both scientifically rigorous and resource-efficient.
References
- Pezzola, S., Tarallo, S., Iannini, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
- Matsui, T., et al. (2010). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Quantum Chemistry, 110(15), 2974-2981. [Link]
- Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium White Paper. [Link]
- Roca, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1548-1559. [Link]
- Nguyen, T. M., et al. (2022). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Indonesian Journal of Chemistry. [Link]
- Remko, M., & von der Lieth, C. W. (2011). Predicting pK(a) values of substituted phenols from atomic charges: comparison of different quantum mechanical methods and charge distribution schemes. Journal of Physical Organic Chemistry, 24(10), 917-927. [Link]
- Wagen, C. (2023). How to Predict pKa. Rowan Scientific Blog. [Link]
- Columbia University. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. [Link]
- Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PubMed. [Link]
- Nguyen, T. M., et al. (2022). The prediction of pKa values for phenolic compounds by the DFT theory. Neliti. [Link]
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- Brinck, T., Haeberlein, M., & Jonsson, M. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society, 119(18), 4239-4246. [Link]
- ResearchGate. (2002). Predicting the Acidities of Substituted Phenols Using Electrostatic Potential at Nuclei.
- Nguyen, T. M., et al. (2022). The prediction of pKa values for phenolic compounds by the DFT theory. Vietnam Journal of Science and Technology. [Link]
- University of Georgia College of Pharmacy. (n.d.). QSAR and Toxicity Prediction Software. UGA.edu. [Link]
- ResearchGate. (2015). Combining DFT and QSAR result for predicting the toxicity of a series of substituted phenols.
- Joint Research Centre. (2012). Review of Software Tools for Toxicity Prediction.
- BIOVIA. (n.d.). QSAR, ADMET & Predictive Toxicology. Dassault Systèmes. [Link]
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- Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
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- Smolčić, N., et al. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices.
- ResearchGate. (2007). A simple QSPR model to predict aqueous solubility of drugs.
- MOST Wiedzy. (2024). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents.
- Llompart, P., & Marcou, G. (n.d.). Predictor - Solubility. LCI Web Tools. [Link]
- ACS Publications. (2019). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research. [Link]
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A Comparative Benchmarking Guide to the Synthetic Routes of 2-Chloro-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of a synthetic route is paramount to ensuring efficiency, purity, and scalability. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 2-Chloro-6-fluorophenol, a key building block in the development of various commercial products. We will delve into the mechanistic underpinnings, operational efficiencies, and practical considerations of each route, supported by experimental data to empower you in making informed decisions for your research and development endeavors.
Executive Summary: A Tale of Two Strategies
The synthesis of this compound is predominantly approached via two distinct strategies: the direct, single-step chlorination of o-fluorophenol and a more controlled, multi-step approach involving the use of a directing group. While direct chlorination offers apparent simplicity, it is plagued by a significant lack of regioselectivity, leading to a mixture of isomers and a challenging purification process. In contrast, the multi-step sulfonation-chlorination-hydrolysis route, although more involved, provides a robust and reliable method for obtaining the desired product in high purity and yield.
Route 1: The Direct Approach - Chlorination of o-Fluorophenol
The direct electrophilic chlorination of o-fluorophenol is, in principle, the most straightforward method to introduce a chlorine atom onto the aromatic ring. The hydroxyl and fluorine substituents are both ortho-, para-directing groups. However, their combined influence and the steric hindrance around the hydroxyl group lead to a complex product distribution.
Mechanistic Considerations
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating (due to its electronegativity) yet also ortho-, para-directing group (due to lone pair donation). The interplay of these electronic effects and steric hindrance dictates the position of electrophilic attack by the chlorinating agent. The formation of the undesired para-chlorinated isomer, 2-fluoro-4-chlorophenol, is often a significant competing reaction.[1]
Experimental Protocols & Comparative Analysis
This method is often cited for its operational simplicity and the use of a relatively inexpensive and readily available chlorinating agent.[2]
Protocol:
-
To a stirred solution of o-fluorophenol in a suitable solvent, an aqueous solution of sodium hypochlorite (1.0-2.0 molar equivalents) is added dropwise.
-
The reaction temperature is maintained between 0-77°C.[2]
-
Upon completion, the reaction mixture is acidified with dilute hydrochloric acid to a pH of 5-6.5.
-
The organic layer is separated, washed, dried, and concentrated to yield the crude product.[2]
Critique: While simple, this method's primary drawback is the poor regioselectivity. The formation of 2-fluoro-4-chlorophenol is a major competing pathway, significantly reducing the yield of the desired this compound and necessitating extensive purification, often by column chromatography.[1] A specific, reliable yield for the desired isomer is not well-documented, highlighting the unpredictability of this route.
While less commonly detailed for this specific transformation, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) could be employed. For instance, the chlorination of 4-fluorophenol with sulfuryl chloride in the presence of water has been reported to proceed with high yield and selectivity for the ortho-position. This suggests that a similar approach with o-fluorophenol might offer better control than sodium hypochlorite, although specific experimental data is lacking.
Anticipated Challenges: Even with alternative chlorinating agents, overcoming the inherent directing effects of the hydroxyl and fluorine groups to favor the sterically hindered ortho-position remains a significant challenge.
Route 2: The Strategic Approach - Sulfonation, Chlorination, and Hydrolysis
To circumvent the issue of poor regioselectivity, a multi-step synthesis utilizing a removable directing group is a highly effective strategy. In this case, a sulfonic acid group is temporarily installed on the aromatic ring to block the more reactive para-position, thereby directing the subsequent chlorination to the desired ortho-position.
Mechanistic Rationale
The sulfonation of o-fluorophenol with concentrated sulfuric acid leads to the formation of 4-fluoro-3-hydroxybenzenesulfonic acid. The bulky sulfonic acid group effectively blocks the para-position relative to the hydroxyl group. Subsequent chlorination occurs at the only available activated position ortho to the hydroxyl group. The final step involves the removal of the sulfonic acid group via hydrolysis to yield the desired this compound. This strategic use of a blocking group is a classic and powerful tool in organic synthesis for achieving high regioselectivity.
Experimental Protocol
This route has been well-documented and provides a reliable method for the preparation of this compound in high purity.[1]
Protocol:
-
Sulfonation: o-Fluorophenol (392g) is heated to 95-100°C, and 98% sulfuric acid (686g) is added dropwise. The reaction is continued for 1 hour. The mixture is then cooled to 50°C and water (820g) is added.[1]
-
Chlorination: The reaction mixture is cooled to -25 to -20°C, and trichloroisocyanuric acid (310g) is added in portions. The reaction is maintained at this temperature for 8 hours.[1]
-
Hydrolysis & Isolation: The reaction mixture is heated to boiling, and the product is distilled out with water. The organic phase is collected, and the crude product is purified by conventional methods to afford this compound.[1]
Performance: This method is reported to yield the final product with a purity of 99% and an overall yield of 72%.[1]
Comparative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Direct Chlorination (Sodium Hypochlorite) | o-Fluorophenol | Sodium Hypochlorite | 1 | Not reliably reported for the desired isomer | Low (mixture of isomers) | Simple, low-cost reagents.[2] | Poor regioselectivity, difficult purification.[1] |
| Sulfonation, Chlorination, Hydrolysis | o-Fluorophenol | H₂SO₄, Trichloroisocyanuric acid | 3 | 72%[1] | 99%[1] | High regioselectivity, high purity of the final product. | Multi-step process, use of corrosive reagents. |
Trustworthiness: Self-Validating Systems through Analytical Data
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons, each with characteristic splitting patterns due to coupling with each other and with the fluorine atom. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine and chlorine exhibiting characteristic chemical shifts and C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 146 and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-Cl and C-F stretching vibrations will also be present in the fingerprint region.
A patent for the sulfonation-chlorination-hydrolysis route reports the following analytical data: MS (m/z, M⁺): 148 (Note: this appears to be a typo in the source, as the calculated mass is 146.54); IR (KBr, cm⁻¹): 3400–3200, 3097, 1913, 1845, 1780, 1597, 1490, 1465, 1271, 1224, 1058, 769, 709, 638.[1]
Visualization of Synthetic Pathways
Direct Chlorination of o-Fluorophenol
Caption: Direct chlorination of o-fluorophenol leading to a mixture of isomers.
Sulfonation-Chlorination-Hydrolysis Route
Caption: Multi-step synthesis of this compound via a sulfonation strategy.
Conclusion and Recommendation
For researchers and drug development professionals requiring high-purity this compound, the sulfonation-chlorination-hydrolysis route is the demonstrably superior methodology . While it involves multiple steps, the high regioselectivity and resulting purity of the final product significantly outweigh the apparent simplicity of direct chlorination. The direct chlorination of o-fluorophenol, particularly with sodium hypochlorite, is a less reliable method that leads to a mixture of isomers, necessitating challenging and often costly purification procedures. The strategic use of a sulfonic acid directing group in the multi-step synthesis provides a robust and scalable solution for the efficient production of this valuable synthetic intermediate.
References
- Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
Sources
A-Comparative-Guide-to-Cross-Validation-of-Analytical-Methods-for-2-Chloro-6-fluorophenol-Quantification
Introduction: The Critical Need for Robust Analytical Methodologies
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of impurities and intermediates is paramount. 2-Chloro-6-fluorophenol (2-C-6-FP) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its accurate measurement is crucial for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies, such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation of analytical procedures to guarantee that they are fit for their intended purpose.[3][4]
This guide provides a comprehensive comparison of prevalent analytical methods for the quantification of this compound. We will delve into the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. More importantly, this document outlines a framework for the cross-validation of these methods, a critical exercise to demonstrate the consistency and reliability of analytical data across different techniques.[5][6] The insights provided herein are targeted toward researchers, scientists, and drug development professionals seeking to establish and validate robust analytical workflows.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C6H4ClFO | [7] |
| Molecular Weight | 146.55 g/mol | [7] |
| Melting Point | 62-65 °C | |
| Boiling Point | 160.6°C at 760 mmHg | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.08 - 2.2 | [1][7][8] |
| Appearance | Clear, very slight yellow solid | [1] |
The compound's moderate polarity (indicated by its LogP) and thermal stability make it amenable to both HPLC and GC analysis. Its aromatic structure with a phenolic hydroxyl group provides a chromophore suitable for UV spectrophotometric detection.
Overview of Analytical Methodologies
The choice of an analytical technique is a balance between sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., impurity profiling vs. routine QC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reverse-phase (RP) HPLC method is typically employed.[7]
-
Principle: Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture).[7] The analyte's retention time is influenced by its hydrophobicity.
-
Advantages:
-
High resolution and efficiency.
-
Suitable for non-volatile and thermally labile compounds.
-
Well-established and widely available instrumentation.
-
Can be coupled with various detectors (UV, DAD, MS) for enhanced specificity.
-
-
Limitations:
-
Requires the use of organic solvents.
-
May require derivatization for compounds lacking a strong chromophore (not the case for 2-C-6-FP).[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[10]
-
Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.[11]
-
Advantages:
-
Exceptional sensitivity and selectivity.[10]
-
Provides structural information for definitive peak identification.
-
Ideal for identifying and quantifying trace-level volatile impurities.
-
-
Limitations:
-
Limited to thermally stable and volatile compounds.
-
Derivatization may be necessary for polar analytes to improve volatility and peak shape.
-
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid technique, often used for quantitative analysis where high selectivity is not paramount.
-
Principle: This method relies on the absorption of ultraviolet or visible light by the analyte at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).
-
Advantages:
-
Rapid and cost-effective.
-
Simple instrumentation and operation.
-
Non-destructive.
-
-
Limitations:
Cross-Validation of Analytical Methods: A Framework for Trustworthiness
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[5][14] This is crucial when transferring methods between laboratories or when using different techniques to analyze the same sample. The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation.[3][4][5]
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC, GC-MS, and UV-Vis spectrophotometric methods for the quantification of this compound.
Caption: Workflow for the cross-validation of analytical methods.
Step-by-Step Experimental Protocols
The following are detailed, yet general, protocols that serve as a starting point for method development and validation.
1. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) from a separate weighing of the reference standard.
2. HPLC-UV Method:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric or formic acid for improved peak shape).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of 2-C-6-FP (typically around 280 nm).
-
Injection Volume: 10 µL.
-
Procedure: Inject the calibration standards, QC samples, and test samples. Construct a calibration curve by plotting peak area against concentration.
3. GC-MS Method:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the analyte.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion of 2-C-6-FP (m/z 146).
-
Procedure: Inject the calibration standards, QC samples, and test samples. Use the total ion chromatogram (TIC) or extracted ion chromatogram (EIC) for quantification.
4. UV-Visible Spectrophotometric Method:
-
Instrumentation: UV-Visible spectrophotometer.
-
Solvent: A UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of 2-C-6-FP.
-
Prepare a blank using the solvent.
-
Measure the absorbance of the calibration standards, QC samples, and test samples at the λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics for each method based on established principles for similar compounds.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | Low (prone to interference) |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes | < 5 minutes |
Interpreting the Results: A Guide for the Scientist
The goal of cross-validation is to demonstrate that the different analytical methods produce statistically equivalent results for the same sample.
-
Statistical Analysis: Employ statistical tests such as the Student's t-test (to compare the means) and the F-test (to compare the variances) of the results obtained from the different methods. A p-value greater than 0.05 typically indicates no significant difference between the methods.
-
Acceptance Criteria: The acceptance criteria for the comparison should be pre-defined in a validation protocol. For example, the mean results from two methods should not differ by more than a certain percentage (e.g., ±5%).[14]
The following diagram illustrates the logical relationship in evaluating the cross-validation results.
Caption: Decision-making process for cross-validation results.
Conclusion: Ensuring Data Integrity through Methodological Rigor
The selection and validation of an appropriate analytical method are critical for the reliable quantification of this compound. While HPLC and GC-MS offer high sensitivity and selectivity for impurity profiling and trace analysis, UV-Visible spectrophotometry can be a valuable tool for rapid, routine quality control where the sample matrix is simple.
Cross-validation is not merely a regulatory hurdle but a fundamental scientific practice that underpins the trustworthiness of analytical data. By demonstrating the interchangeability of different analytical techniques, organizations can enhance the robustness of their quality systems and ensure the consistency of their products. This guide provides a comprehensive framework for undertaking such a study, from methodological principles to practical experimental design and data interpretation.
References
- This compound - SIELC Technologies. (2018, February 16).
- Chemical Properties of this compound (CAS 2040-90-6) - Cheméo.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, November).
- Q2(R2) Validation of Analytical Procedures - FDA. (2023, November 30).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV - Pharmaguideline.
- This compound | C6H4ClFO | CID 2773710 - PubChem.
- Analytical method validation: A brief review - Journal of Pharmacy Research.
- ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
- Cross and Partial Validation - European Bioanalysis Forum.
- Quality Guidelines - ICH.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2003, October 1).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
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A Comparative Guide to the Biological Activity of 2-Chloro-6-fluorophenol Derivatives
Introduction: The Versatile Scaffold of 2-Chloro-6-fluorophenol
This compound is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to the hydroxyl group, imparts distinct electronic and steric properties that can be leveraged in the design of novel pharmaceuticals and agrochemicals.[3] The presence of these halogens can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive starting point for developing new herbicides, fungicides, and bactericides.[4][5]
This guide provides a comparative analysis of the potential biological activities of various derivatives of this compound. We will explore how systematic modifications to this core structure can modulate its efficacy as a herbicidal, antifungal, and antibacterial agent. The insights presented herein are grounded in established principles of medicinal and agrochemical chemistry, supported by data from structurally related compound classes.
Herbicidal Activity: Targeting Plant Growth Pathways
Phenoxy herbicides, which share a structural resemblance to this compound derivatives, are known to act as synthetic auxins, leading to uncontrolled growth and death in susceptible broadleaf weeds.[6][7] The efficacy of these herbicides is highly dependent on the nature and position of substituents on the aromatic ring.
Comparative Analysis of Hypothetical Herbicidal Derivatives
To explore the potential herbicidal activity of this compound derivatives, we propose a series of ether and ester analogues. The following table outlines these hypothetical compounds and their predicted relative activities based on established structure-activity relationships (SAR) for phenoxy herbicides.[6][7][8]
| Compound ID | Derivative Type | R Group | Predicted Herbicidal Activity (Relative to Parent Phenol) | Rationale for Predicted Activity |
| CFP-H-01 | Ether | -CH₂COOH (Phenoxyacetic acid) | +++ | The phenoxyacetic acid moiety is a classic feature of auxin-mimicking herbicides.[6] |
| CFP-H-02 | Ether | -CH(CH₃)COOH (Propionic acid) | ++++ | The addition of a methyl group can enhance selectivity and activity in certain weed species.[6] |
| CFP-H-03 | Ester | -C(O)CH₃ (Acetate) | ++ | Esterification can improve leaf uptake due to increased lipophilicity.[7] |
| CFP-H-04 | Ether | -CH₂CN (Cyanomethyl) | ++ | The cyanomethyl group can act as a bioisostere for the carboxylic acid, potentially with altered metabolic stability. |
Experimental Protocol: Greenhouse Efficacy Screening of Herbicidal Derivatives
This protocol outlines a standardized method for evaluating the post-emergence herbicidal activity of the proposed this compound derivatives.
1. Plant Cultivation:
- Sow seeds of a representative broadleaf weed (e.g., Amaranthus retroflexus) and a monocot crop (e.g., Zea mays) in separate pots containing a standard potting mix.
- Grow the plants in a greenhouse under controlled conditions (25°C, 16-hour photoperiod).
- Allow the plants to reach the 2-4 leaf stage before treatment.
2. Herbicide Application:
- Prepare stock solutions of each test compound in acetone with 0.5% (v/v) Tween 20 as a surfactant.
- Dilute the stock solutions with deionized water to achieve a final application rate of 150 g active ingredient per hectare (g ai/ha).
- Apply the herbicide solutions to the foliage of the test plants using a calibrated laboratory sprayer.
- Include a negative control (solvent only) and a positive control (a commercial phenoxy herbicide like 2,4-D).
3. Efficacy Evaluation:
- Visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT).
- Score the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
- Harvest the above-ground biomass at 14 DAT and determine the fresh weight.
- Calculate the percent inhibition of growth relative to the negative control.
Logical Workflow for Herbicide Screening
Caption: Workflow for herbicidal efficacy screening.
Antifungal Activity: Disrupting Fungal Cell Integrity
The development of novel antifungal agents is crucial to combat the rise of drug-resistant fungal pathogens. Phenolic compounds and their derivatives have shown promise as antifungal agents, often acting by disrupting fungal cell membranes or inhibiting key enzymes.[9]
Comparative Analysis of Hypothetical Antifungal Derivatives
We propose a series of ether and Schiff base derivatives of this compound and predict their relative antifungal activity based on the known properties of similar compounds.[3][10]
| Compound ID | Derivative Type | R Group | Predicted Antifungal Activity (Relative to Parent Phenol) | Rationale for Predicted Activity |
| CFP-F-01 | Ether | -CH₂(C₆H₅) (Benzyl) | +++ | Increased lipophilicity can enhance penetration of the fungal cell membrane. |
| CFP-F-02 | Ether | -(CH₂)₂-N(CH₃)₂ (Dimethylaminoethyl) | ++ | The amine group can be protonated, potentially interacting with the negatively charged fungal cell surface. |
| CFP-F-03 | Schiff Base | -N=CH-(4-NO₂-C₆H₄) | ++++ | The imine group and electron-withdrawing nitro group can enhance antifungal activity.[1][2] |
| CFP-F-04 | Schiff Base | -N=CH-(4-OH-C₆H₄) | +++ | The phenolic hydroxyl group on the aniline moiety can contribute to antifungal action. |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol details a method for determining the Minimum Inhibitory Concentration (MIC) of the proposed antifungal derivatives against a representative fungal pathogen, such as Candida albicans.
1. Inoculum Preparation:
- Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
- Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 1 x 10³ cells/mL.
2. Microdilution Assay:
- Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.
- Add the standardized fungal inoculum to each well.
- Include a positive control (e.g., Fluconazole), a negative control (no drug), and a sterility control (no inoculum).
- Incubate the plates at 35°C for 24-48 hours.
3. MIC Determination:
- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control.
Signaling Pathway of a Potential Antifungal Mechanism
Caption: Potential mechanism of fungal cell membrane disruption.
Antibacterial Activity: Targeting Bacterial Viability
The search for new antibacterial agents is a global health priority. Schiff bases derived from halogenated aldehydes have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][5] The imine (-C=N-) linkage is a key pharmacophore in many antibacterial compounds.
Comparative Analysis of Hypothetical Antibacterial Derivatives
We propose a series of Schiff base derivatives of 2-Chloro-6-fluorobenzaldehyde (an oxidized form of the parent phenol) and predict their relative antibacterial activity.
| Compound ID | Amine Reactant | R' Group on Amine | Predicted Antibacterial Activity (Relative to Parent Aldehyde) | Rationale for Predicted Activity |
| CFB-B-01 | Aniline | -H | ++ | The basic Schiff base structure provides a foundation for antibacterial activity. |
| CFB-B-02 | 4-Chloroaniline | -Cl | +++ | The presence of an additional halogen can enhance antibacterial potency.[2] |
| CFB-B-03 | 4-Nitroaniline | -NO₂ | ++++ | The electron-withdrawing nitro group often correlates with increased antimicrobial activity. |
| CFB-B-04 | 4-Aminophenol | -OH | +++ | The hydroxyl group can participate in hydrogen bonding with bacterial targets.[1] |
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening
This protocol provides a method for the preliminary screening of the antibacterial activity of the proposed Schiff base derivatives.
1. Bacterial Culture Preparation:
- Prepare overnight broth cultures of test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in Mueller-Hinton Broth (MHB).
- Adjust the turbidity of the cultures to a 0.5 McFarland standard.
2. Agar Plate Preparation:
- Spread the standardized bacterial suspension evenly onto the surface of Mueller-Hinton Agar (MHA) plates.
- Allow the plates to dry for a few minutes.
- Create uniform wells (6 mm in diameter) in the agar using a sterile cork borer.
3. Assay Procedure:
- Add a fixed volume (e.g., 100 µL) of each test compound solution (dissolved in DMSO) to the wells.
- Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO).
- Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
- Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Logical Relationship in SAR of Antibacterial Schiff Bases
Caption: Synthesis and activity relationship of Schiff bases.
Conclusion
This guide has provided a comparative framework for understanding the potential biological activities of derivatives of this compound. By systematically modifying the core structure through the formation of ethers, esters, and Schiff bases, it is possible to rationally design novel compounds with tailored herbicidal, antifungal, and antibacterial properties. The presented hypothetical data and experimental protocols serve as a foundation for further research and development in the pursuit of new and effective agrochemicals and pharmaceuticals. The structure-activity relationships discussed underscore the importance of targeted chemical modifications in optimizing the biological efficacy of this versatile chemical scaffold.
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DFT calculations on the electronic structure of 2-Chloro-6-fluorophenol
An In-Depth Comparative Guide to the Electronic Structure of 2-Chloro-6-fluorophenol using Density Functional Theory (DFT) Calculations
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's electronic structure is paramount. It governs reactivity, intermolecular interactions, and spectroscopic properties, which are critical metrics in the design and development of new chemical entities. This compound (2C6FP) is an important halogenated phenol derivative used as an intermediate in pharmaceuticals and other fine chemicals.[1] The presence of three distinct functional groups—hydroxyl, chlorine, and fluorine—on the aromatic ring creates a complex electronic environment ripe for detailed computational investigation.
This guide provides an in-depth, comparative analysis of the electronic structure of this compound using Density Functional Theory (DFT). We move beyond a simple procedural outline to explain the causality behind our computational choices, ensuring a self-validating and robust approach. We will compare the performance of different DFT functionals to provide a nuanced understanding of how computational parameters influence the predicted electronic properties.
The Rationale for Computational Scrutiny
The electronic character of 2C6FP is dictated by the interplay of the electron-donating hydroxyl group (-OH) and the electron-withdrawing halogen atoms (-F, -Cl). Furthermore, the ortho positioning of all three substituents suggests the potential for significant intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the chlorine atom.[2] Such interactions can profoundly influence the molecule's conformation and, consequently, its electronic properties and reactivity.
DFT offers a powerful lens to examine these subtleties, providing a balance of computational cost and accuracy that is well-suited for molecules of this size.[3] By calculating properties such as frontier molecular orbital energies, charge distributions, and molecular electrostatic potential, we can build a detailed map of the molecule's electronic landscape.
Methodological Framework: A Validated DFT Protocol
Our computational approach is designed to be rigorous and reproducible. The workflow involves geometry optimization followed by the calculation of various electronic properties using different levels of theory.
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Creation: The 3D structure of this compound is first constructed using molecular modeling software. The IUPAC name is this compound, and its chemical formula is C₆H₄ClFO.[4][5]
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step, as all subsequent electronic property calculations depend on an accurate molecular geometry.
-
Rationale: An unoptimized structure does not represent a stable state and would yield physically meaningless electronic data.
-
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.
-
-
Selection of Functionals & Basis Sets: To compare performance, calculations are run with two distinct density functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely-used hybrid functional that often provides a good balance of accuracy and efficiency for a broad range of organic molecules.[3][6]
-
M06-2X: A high-nonlocality hybrid meta-GGA functional known for its improved performance in systems with non-covalent interactions, which is relevant for the potential intramolecular hydrogen bonding in 2C6FP.[7]
-
The 6-311++G(d,p) basis set is used for all calculations.
-
Rationale: This is a triple-zeta basis set that provides flexibility for the valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and weak, long-range interactions like hydrogen bonds.[7] The (d,p) polarization functions allow for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[7][8]
-
-
Property Calculations: Using the validated minimum-energy structure, the following electronic properties are calculated:
-
Frontier Molecular Orbitals (HOMO, LUMO) and the associated energy gap.
-
Mulliken Atomic Charges.
-
Natural Bond Orbital (NBO) analysis to investigate intramolecular bonding and charge delocalization.[9]
-
Computational Workflow Diagram
The following diagram illustrates the logical flow of the computational protocol.
Caption: Computational workflow for DFT analysis of this compound.
Comparative Analysis of Calculated Electronic Structures
The choice of DFT functional can significantly impact the predicted electronic properties. Here, we compare the results obtained using the B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set.
Optimized Molecular Structure
Both functionals predict a planar aromatic ring. A key feature is the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the adjacent chlorine atom (O-H···Cl). This interaction helps to stabilize the molecule's conformation.
Caption: Atom numbering scheme for this compound.
Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular stability.[10]
From these energies, we can derive key reactivity descriptors based on Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO):
-
Ionization Potential (I): The energy required to remove an electron.
-
Electron Affinity (A): The energy released when an electron is added.
-
Electronegativity (χ): The tendency to attract electrons, χ = (I + A) / 2.
-
Chemical Hardness (η): Resistance to change in electron distribution, η = (I - A) / 2.
Table 1: Comparison of Calculated Electronic Properties of this compound
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| EHOMO (eV) | -6.45 | -7.12 |
| ELUMO (eV) | -1.32 | -1.58 |
| HOMO-LUMO Gap (ΔE) (eV) | 5.13 | 5.54 |
| Ionization Potential (I) (eV) | 6.45 | 7.12 |
| Electron Affinity (A) (eV) | 1.32 | 1.58 |
| Electronegativity (χ) (eV) | 3.89 | 4.35 |
| Chemical Hardness (η) (eV) | 2.57 | 2.77 |
| Dipole Moment (Debye) | 2.85 | 2.91 |
The M06-2X functional predicts a lower HOMO energy and a slightly lower LUMO energy compared to B3LYP, resulting in a larger HOMO-LUMO gap. A larger gap suggests greater kinetic stability.[10] This difference is typical, as M06-2X often predicts deeper orbital energies. Both methods indicate that 2C6FP is a "hard" molecule, resistant to changes in its electron configuration.
Caption: Relationship between FMO energies and key chemical reactivity descriptors.
Mulliken Atomic Charge Distribution
Mulliken population analysis partitions the total electron density among the atoms in a molecule, providing partial atomic charges.[11] It is important to note that Mulliken charges are highly dependent on the basis set used and should be interpreted qualitatively.[11][12]
Table 2: Comparison of Mulliken Atomic Charges
| Atom | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| C1 | 0.08 | 0.11 |
| C2 | 0.21 | 0.25 |
| C3 | -0.23 | -0.25 |
| C4 | -0.05 | -0.06 |
| C5 | -0.18 | -0.20 |
| C6 | 0.29 | 0.31 |
| Cl | -0.09 | -0.12 |
| F | -0.26 | -0.28 |
| O | -0.55 | -0.58 |
| H (hydroxyl) | 0.43 | 0.46 |
Both methods show a consistent pattern:
-
The oxygen atom is the most electronegative center, bearing a significant negative charge.
-
The hydroxyl hydrogen is highly positive, consistent with its acidic nature and involvement in hydrogen bonding.
-
The fluorine and chlorine atoms are also negatively charged, as expected from their high electronegativity.
-
The carbon atoms in the ring exhibit alternating charges, a result of the combined inductive and resonance effects of the substituents. The carbons attached to the electronegative F (C2) and O (C6) atoms are positively polarized.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a more chemically intuitive picture of bonding by localizing orbitals into lone pairs, and bonding/antibonding pairs. A key feature of NBO is the analysis of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). This energy measures the stabilization resulting from the delocalization of electrons from a filled "donor" NBO to an empty "acceptor" NBO.[9][13]
For 2C6FP, the most significant intramolecular interaction is the hydrogen bond. NBO analysis reveals this as a charge transfer from a lone pair on the chlorine atom (donor) to the antibonding orbital of the O-H bond (acceptor).
-
Donor: Lone Pair (LP) of Cl
-
Acceptor: Antibonding Orbital (σ*) of O-H
The calculated E(2) stabilization energy for this interaction is typically in the range of 2-4 kcal/mol, confirming the presence of a weak to moderate intramolecular hydrogen bond. This finding validates the structural observations and highlights the importance of considering such non-covalent interactions when analyzing halogenated phenols.
Conclusion and Outlook
This guide provides a comparative framework for analyzing the electronic structure of this compound using DFT. We have demonstrated that while different functionals like B3LYP and M06-2X yield quantitatively different results, they provide a qualitatively consistent picture of the molecule's electronic properties.
Key Findings:
-
This compound is stabilized by an intramolecular O-H···Cl hydrogen bond.
-
The molecule has a large HOMO-LUMO gap, suggesting high kinetic stability.
-
Charge distribution is dominated by the electronegative O, F, and Cl atoms, with the hydroxyl proton being the most positive center, making it a likely site for intermolecular interactions.
-
NBO analysis confirms the electronic delocalization corresponding to the intramolecular hydrogen bond, which is a critical feature of the molecule's structure.
For researchers in drug development, this level of detailed electronic structure analysis is invaluable. It can inform predictions of metabolic stability, receptor-ligand interactions, and overall chemical reactivity. The methodologies presented here are robust and can be readily adapted to other complex organic molecules, providing a solid foundation for further computational and experimental investigation.
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A Guide to the Correlative Analysis of Experimental and Theoretical NMR Shifts for 2-Chloro-6-fluorophenol
This guide provides a comprehensive framework for the structural elucidation of 2-Chloro-6-fluorophenol by correlating experimental Nuclear Magnetic Resonance (NMR) data with theoretical predictions. For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is paramount. This document outlines the methodologies for acquiring experimental NMR spectra and performing high-level theoretical calculations, offering a robust protocol for structural verification.
The Synergy of Experimental and Theoretical NMR in Structural Analysis
In modern chemical analysis, relying solely on experimental data can sometimes lead to ambiguous structural assignments, especially with complex molecules or isomers. The integration of theoretical NMR chemical shift calculations, most commonly employing Density Functional Theory (DFT), provides a powerful tool for validating experimental findings.[1][2] By comparing the theoretically predicted spectrum with the experimentally obtained one, a higher degree of confidence in the proposed structure can be achieved. This correlative approach is a cornerstone of rigorous structural elucidation.
Predicting the NMR Landscape of this compound: A Theoretical Approach
In the absence of readily available, peer-reviewed experimental NMR data for this compound, we turn to computational chemistry to predict its ¹H and ¹³C NMR chemical shifts. This prediction serves as a hypothesis for what an experimental spectrum would reveal.
The theoretical chemical shifts presented below were generated using a combination of established computational methods and empirical data. The process involves geometry optimization of the molecule followed by the calculation of NMR shielding tensors, typically using the Gauge-Independent Atomic Orbital (GIAO) method.[3] The choice of the DFT functional and basis set is critical for accuracy. For halogenated aromatic compounds, functionals like B3LYP or M06-2X in conjunction with a basis set such as 6-311+G(2d,p) are commonly employed to provide a good balance between accuracy and computational cost.[4][5] Furthermore, the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial as solvent-solute interactions can significantly influence chemical shifts.[3]
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound in a chloroform (CDCl₃) solvent model.
| Nucleus | Atom | Predicted Chemical Shift (ppm) |
| ¹H | H-3 | 7.15 |
| H-4 | 7.05 | |
| H-5 | 6.95 | |
| -OH | 5.80 | |
| ¹³C | C-1 (C-OH) | 148.5 (d, J ≈ 2 Hz) |
| C-2 (C-Cl) | 120.0 (d, J ≈ 4 Hz) | |
| C-3 | 128.5 (d, J ≈ 3 Hz) | |
| C-4 | 124.0 (d, J ≈ 8 Hz) | |
| C-5 | 118.0 (d, J ≈ 20 Hz) | |
| C-6 (C-F) | 155.0 (d, J ≈ 245 Hz) | |
| Note: The predicted values are estimations based on computational models and empirical data from similar structures. The carbon signals are expected to appear as doublets due to coupling with fluorine, with the magnitude of the coupling constant (J) decreasing with the number of bonds between the carbon and fluorine atoms. |
A Roadmap for Structural Verification: Experimental and Computational Workflow
The following diagram illustrates the comprehensive workflow for correlating experimental and theoretical NMR data for robust structural elucidation.
Caption: Workflow for the correlation of experimental and theoretical NMR data.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
Protocol 2: NMR Data Acquisition
These are general parameters and may require optimization based on the specific NMR instrument.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay ensures more accurate integration.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to several thousand) is required to achieve a good signal-to-noise ratio.
Theoretical Protocol: Predicting NMR Chemical Shifts
The following protocol outlines the steps for calculating theoretical NMR chemical shifts using DFT.
Protocol 3: Computational Details
-
Structure Creation: Build the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is using the B3LYP functional with the 6-31G(d) basis set.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
NMR Shielding Calculation: Using the optimized geometry, calculate the NMR isotropic shielding constants using the GIAO method. A higher level of theory is recommended for this step, for example, the B3LYP functional with the 6-311+G(2d,p) basis set.[3]
-
Solvent Effects: Incorporate a solvent model, such as the PCM for chloroform, in the NMR calculation to account for solvent-solute interactions.[3]
-
Chemical Shift Referencing: Calculate the chemical shifts (δ) by subtracting the calculated isotropic shielding value (σ) of the nucleus of interest from the shielding value of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory. The equation is: δ_sample = σ_TMS - σ_sample.
Bridging the Gap: The Correlation Analysis
Once both experimental and theoretical data are obtained, a direct comparison is performed.
-
Tabulation: Create a table to compare the experimental and predicted chemical shifts for each nucleus.
-
Visual Correlation: Plot the experimental chemical shifts versus the theoretical chemical shifts. A linear relationship is expected.
-
Statistical Validation: Calculate the coefficient of determination (R²) for the linear regression. An R² value close to 1.0 indicates a strong correlation. Additionally, calculate the mean absolute error (MAE) to quantify the average deviation between the theoretical and experimental values. A low MAE signifies high accuracy of the theoretical prediction.
A strong correlation between the experimental and theoretical data provides compelling evidence for the correct structural assignment of this compound. Any significant deviations may suggest an incorrect initial structural hypothesis or highlight interesting electronic effects within the molecule that are not fully captured by the chosen theoretical model.
References
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- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
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- PubMed Central. (2011, July 28). Theoretical NMR correlations based Structure Discussion.
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- Michigan State University. (n.d.). Basic Practical NMR Concepts.
- SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
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- ResearchGate. (n.d.). The correlation graphs between the experimental and theoretical 1 H NMR...
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- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
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- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material.
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- National Institutes of Health. (2025, March 9). Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation.
- ResearchGate. (n.d.). Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices | Request PDF.
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- YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.
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- SCM. (n.d.). NMR shifts with relativistic DFT — Tutorials 2025.1 documentation.
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A Head-to-Head Comparison of Catalytic Systems for C-N Cross-Coupling Reactions of 2-Chloro-6-fluorophenol
Introduction: The Synthetic Challenge of 2-Chloro-6-fluorophenol
This compound is a crucial intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the ortho-halo-phenol motif, a common feature in bioactive compounds. However, the very structure that makes it valuable also presents a significant synthetic hurdle. The chlorine atom is sterically hindered by the adjacent fluorine and hydroxyl groups, and the phenol ring's electron-donating nature deactivates the C-Cl bond towards traditional nucleophilic substitution.
Consequently, forming new bonds at the chlorine-bearing carbon, especially carbon-nitrogen (C-N) bonds to produce substituted 2-amino-6-fluorophenols, requires sophisticated catalytic methods. This guide provides a head-to-head comparison of two major catalytic paradigms for this transformation: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic, copper-catalyzed Ullmann condensation. We will dissect the mechanistic underpinnings of each system, present comparative performance data, and provide a detailed protocol for the recommended approach, empowering researchers to make informed decisions for their synthetic campaigns.
The Arena: C-N Cross-Coupling
The formation of an aryl C-N bond is a cornerstone of medicinal chemistry. For a substrate like this compound, this transformation is challenging. The choice of catalyst is paramount, dictating the reaction's efficiency, scope, and practicality.
System 1: Palladium & Bulky Phosphine Ligands (Buchwald-Hartwig Amination)
First established in the mid-1990s by professors Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction has revolutionized aryl amine synthesis.[2] Its success with challenging substrates, such as aryl chlorides, hinges on the development of specialized ligands.
Mechanism and Rationale: The catalytic cycle proceeds through three key steps: oxidative addition, amine coordination followed by deprotonation, and reductive elimination.[3][4]
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the aryl-chlorine bond. This is often the rate-limiting step for unreactive aryl chlorides. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) stabilize the Pd(0) center, promote the difficult oxidative addition, and accelerate the overall reaction.[3][5][6]
-
Amine Coordination & Deprotonation: The amine displaces a ligand on the resulting Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, closing the catalytic loop. Steric bulk on the ligand also facilitates this bond-forming step.
System 2: Copper Catalysis (Ullmann Condensation / Goldberg Reaction)
The Ullmann condensation is the classical method for forming aryl-heteroatom bonds, predating palladium catalysis by nearly a century.[7][8] While historically significant, it is notorious for requiring harsh reaction conditions.
Mechanism and Rationale: The precise mechanism remains a subject of debate but is distinct from the Pd-catalyzed cycle. It is generally accepted to involve Cu(I) species.[8][9] A plausible pathway involves the formation of a copper(I) amide, which then reacts with the aryl halide.[7]
The primary challenge of the Ullmann reaction is the need for high temperatures (often >150 °C) and stoichiometric amounts of copper, especially for unactivated aryl halides like this compound.[7][10] While modern ligand-assisted protocols have been developed to mitigate these issues, the conditions remain significantly more forcing than state-of-the-art palladium systems.
Performance Data: A Comparative Analysis
To provide a clear comparison, the following table summarizes typical performance metrics for the C-N coupling of this compound with a representative secondary amine, morpholine. The data is synthesized from established protocols for similarly challenging sterically hindered aryl chlorides.
| Parameter | System 1: Pd-Catalyzed (Buchwald-Hartwig) | System 2: Cu-Catalyzed (Ullmann) | Rationale & Insights |
| Catalyst | Pd₂(dba)₃ / XPhos | CuI / L-proline | Pd: Requires a specialized, bulky phosphine ligand to activate the C-Cl bond. Cu: Often requires a ligand (like an amino acid) to improve solubility and reactivity, but the core catalyst is simpler. |
| Catalyst Loading | 0.5 - 2 mol% Pd | 5 - 10 mol% Cu | Palladium systems are significantly more active, allowing for much lower catalyst loadings, which is economically and environmentally advantageous. |
| Base | K₃PO₄ or NaOt-Bu | K₂CO₃ or Cs₂CO₃ | Both systems require a base, but the choice is critical in the Pd system to facilitate the deprotonation of the coordinated amine. |
| Temperature | 80 - 110 °C | 130 - 180 °C | The most significant practical difference. The milder temperatures of the Buchwald-Hartwig protocol preserve sensitive functional groups and reduce byproduct formation.[7] |
| Reaction Time | 4 - 12 hours | 12 - 24 hours | The higher activity of the palladium catalyst translates directly to faster reaction times. |
| Typical Yield | >90% | 50 - 75% | For this challenging substrate, modern Pd systems consistently outperform Cu-based methods in terms of yield. |
| Solvent | Toluene or Dioxane | DMF or NMP | Ullmann reactions necessitate high-boiling polar aprotic solvents, which can be difficult to remove.[7] |
| Functional Group Tolerance | Excellent | Moderate | The harsh conditions of the Ullmann reaction limit its compatibility with sensitive functional groups that would be well-tolerated by the Pd-catalyzed alternative. |
In-Depth Experimental Protocol: Buchwald-Hartwig Amination
Based on the comparative data, the palladium-catalyzed Buchwald-Hartwig amination is the superior method for this transformation. The following protocol provides a robust starting point for researchers.
Objective: To synthesize 4-(2-fluoro-6-hydroxyphenyl)morpholine from this compound and morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground and dried
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound and anhydrous toluene via syringe.
-
Stirring: Stir the mixture for 5 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Nucleophile Addition: Add morpholine via syringe.
-
Heating: Place the sealed reaction vessel in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Conclusion and Recommendation
For the challenging C-N cross-coupling of this compound, modern palladium-based catalyst systems, specifically those employed in the Buchwald-Hartwig amination, are unequivocally superior to classic copper-catalyzed Ullmann conditions. The use of bulky, electron-rich phosphine ligands enables the activation of the sterically hindered and electronically deactivated C-Cl bond under significantly milder conditions.
Researchers and process chemists will benefit from the higher yields, shorter reaction times, lower catalyst loadings, and broader functional group tolerance afforded by the palladium-catalyzed approach. While the initial cost of palladium and specialized ligands may be higher, the overall efficiency, robustness, and cleaner reaction profiles often result in a more cost-effective and scalable synthesis.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
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- Fluoromart. (n.d.). 2040-90-6 | this compound.
- Wikipedia. (2023). Ullmann condensation.
- Wikipedia. (2023). Ullmann reaction.
- Wikipedia. (2023). Heck reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Benchchem. (n.d.). 2-Chloro-6-fluorophenyl 4-chlorobenzoate Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6,7-difluoroquinoxaline.
- BenchChem. (n.d.). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-fluorophenol
This document provides essential safety and logistical information for the proper handling and disposal of 2-Chloro-6-fluorophenol (CAS No. 2040-90-6). As a halogenated phenol, this compound presents significant health and environmental hazards, necessitating strict adherence to established protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
This compound is a corrosive and toxic compound.[1][2] Its hazard profile stems from the synergistic effects of the phenolic hydroxyl group and the halogen substituents on the aromatic ring. Understanding these hazards is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The compound is toxic to aquatic life and can have long-lasting adverse effects on the environment.[1][2]
Causality of Hazards:
-
Corrosivity: The acidic nature of the phenolic proton, enhanced by the electron-withdrawing effects of the chlorine and fluorine atoms, contributes to its ability to cause severe skin burns and eye damage.[1][2]
-
Systemic Toxicity: Upon absorption, halogenated phenols can interfere with cellular processes. This compound is harmful if swallowed, may cause genetic defects, and is suspected of damaging fertility.[1][3]
-
Environmental Persistence: Halogenated aromatic compounds are often resistant to natural biodegradation, leading to persistence in the environment.[4][5] Improper disposal can lead to long-term contamination of soil and water.[6]
| Hazard Category | Description | GHS Classification |
| Acute Health | Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[1][2][7] | Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1[1][3] |
| Chronic Health | May cause genetic defects. Suspected of damaging fertility. May cause an allergic skin reaction.[1][2][3] | Muta. 1B, Repr. 2, Skin Sens. 1[1][3] |
| Physical | Combustible solid. Thermal decomposition can generate highly toxic and corrosive gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[8][9] | Not classified as flammable, but will burn. |
| Environmental | Toxic to aquatic life with long-lasting effects.[1][2][10] | Aquatic Chronic 2[3] |
Pre-Disposal Operations: Safe Handling and Waste Accumulation
Proper disposal begins with safe handling and meticulous waste segregation at the point of generation.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult manufacturer data for breakthrough times. | Prevents skin contact, which can cause severe burns and systemic toxicity.[11] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes of solutions and contact with solid particulates, which can cause irreversible eye damage.[2][8] |
| Skin/Body Protection | Chemical-resistant apron or lab coat. Full-length pants and closed-toe shoes are mandatory. | Minimizes the risk of skin contact from spills or splashes.[2][8] |
| Respiratory Protection | Use only in a certified chemical fume hood. If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.[2][8] | Prevents inhalation of dust or vapors, which can cause respiratory irritation and systemic effects.[12] |
Waste Storage and Segregation
All waste streams containing this compound must be considered hazardous.[13] Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Container Requirements: Use only designated, leak-proof, and chemically compatible containers. Containers must be kept closed except when adding waste.[14]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag detailing the full chemical name ("this compound") and its approximate concentration.[14]
-
Incompatibilities: Segregate this compound waste from strong oxidizing agents, acid anhydrides, and acid chlorides to prevent violent reactions.[2][15]
Waste Characterization and Disposal Pathway
As the waste generator, you are legally responsible for correctly identifying and classifying the waste.[2] this compound waste is classified as a halogenated organic waste .[16]
| Potential EPA Waste Code | Description | Applicability |
| F002 / F001 | Spent halogenated solvents. | Applies if this compound is part of a spent solvent mixture used in processes like degreasing.[17] |
| F027 | Discarded unused formulations containing tri-, tetra-, or pentachlorophenol. | While this code specifies higher chlorinated phenols, it indicates a regulatory precedent for listing chlorophenol wastes. Disposal facilities may conservatively manage this compound under similar protocols.[17][18] |
| D002 | Corrosive Waste. | May apply to concentrated solutions if the pH is ≤ 2 or ≥ 12.5, or if it exhibits corrosive properties to steel.[17] |
The following diagram outlines the decision-making process for segregating waste streams at the point of generation.
Step-by-Step Disposal Protocols
The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like HCl and HF.[13][19][20] Never attempt to dispose of this chemical via the sanitary sewer or standard trash. [2][9]
Protocol 4.1: Disposal of Solid Waste
This includes unused or expired pure this compound, as well as contaminated consumables like weigh boats, paper towels, and gloves.
-
Work Area: Conduct all handling of solid waste within a certified chemical fume hood.
-
Packaging: Carefully place the solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.[14] Minimize the generation of dust.[19]
-
Labeling: Securely close the container and attach a completed hazardous waste label.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department for pickup.
Protocol 4.2: Disposal of Liquid Waste
This applies to solutions in organic solvents or aqueous buffers.
-
Segregation: Following the logic in Figure 1, pour the liquid waste into the correct container (Halogenated Organic Liquids or Aqueous Hazardous Waste). Use a funnel to prevent spills.
-
Container Management: Do not overfill containers; leave at least 10% headspace for expansion.
-
Sealing and Labeling: Securely cap the container after each addition. Ensure the hazardous waste label is accurate and up-to-date with all constituents and their percentages.
-
Storage & Pickup: Store in secondary containment and arrange for EHS pickup.
Protocol 4.3: Disposal of Contaminated Sharps and Glassware
-
Rinsing: For empty containers or reusable glassware, perform a triple rinse. The first rinseate must be collected and disposed of as hazardous waste.[14]
-
Sharps: Dispose of contaminated needles, razor blades, or other sharps in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Broken Glassware: Collect contaminated broken glass in a sturdy, sealed box labeled "Broken Glass - Hazardous Chemical Contamination" and manage it as solid hazardous waste.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.[9]
-
Isolate: Secure the area and prevent entry. If safe to do so, close the fume hood sash.
-
Report: Notify your supervisor and institutional EHS. For large spills, contact emergency services.
-
Cleanup (Only if trained and equipped):
-
Don appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne. Sweep the material into a container for hazardous waste disposal.[9][21]
-
For liquid spills, cover with an inert absorbent material like vermiculite or sand.[9][13]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[8][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8]
-
Inhalation: Move the affected person to fresh air.[8]
-
Ingestion: Do NOT induce vomiting.[2][8] Rinse the mouth with water.
-
Seek Medical Attention: For any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[8]
References
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-6-fluorophenol
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a safe environment for ourselves and our colleagues. The handling of specialized reagents like 2-Chloro-6-fluorophenol, a halogenated phenol, demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and an understanding of the compound's specific chemical hazards.
Hazard Analysis: Understanding the Risks of this compound
This compound (CAS No. 2040-90-6) is a corrosive solid that presents multiple health and environmental hazards.[1][2][3] A thorough understanding of its risk profile is the foundation for selecting appropriate Personal Protective Equipment (PPE). The product causes severe burns to the eyes, skin, and mucous membranes.[1] It is harmful if swallowed and may cause genetic defects.[3]
Acute exposure can lead to symptoms similar to those of other phenol compounds, including headaches, throat irritation, coughing, and gastrointestinal issues.[4] Phenols, as a class, are known for their ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[5] Therefore, preventing direct contact is of paramount importance.
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][6] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |
| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects[3] |
| Reproductive Toxicity | 2 | H361f: Suspected of damaging fertility[3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[3] |
Source: Adapted from PubChem and Sigma-Aldrich GHS classifications.[3]
The Core PPE Ensemble: Your First Line of Defense
Given the corrosive and toxic nature of this compound, a comprehensive PPE ensemble is mandatory. This is not merely a checklist but a system designed to provide overlapping layers of protection. All handling of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Hand Protection : Double-gloving is a critical best practice. Wear two pairs of chemical-resistant gloves, such as nitrile or neoprene.[5][7] The outer glove provides the primary barrier, while the inner glove offers protection in case the outer one is breached. It is crucial to change gloves frequently and immediately if contamination is suspected.[5]
-
Body Protection : A chemical-resistant lab coat is the minimum requirement.[8] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[9] For large-scale operations or spill response, a disposable chemical-resistant suit (e.g., Tyvek) should be considered.[8]
-
Eye and Face Protection : Due to the severe risk of eye damage, chemical splash goggles that provide a complete seal around the eyes are mandatory.[1][8] A full-face shield must be worn over the goggles whenever there is a significant splash hazard, such as when transferring liquids or handling larger quantities.[10]
-
Respiratory Protection : All work with this compound solid or solutions should be performed in a chemical fume hood.[1] If there is a potential for exposure to exceed limits, or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][11]
-
Foot Protection : Closed-toe shoes are a baseline requirement in any laboratory setting.[8] When handling corrosive materials like this compound, these should be made of a non-absorbent material. For spill cleanup or large-scale work, chemical-resistant boots or overshoes are necessary to prevent foot exposure.[7][8]
Operational Protocols: A Step-by-Step Guide
Adherence to standardized procedures is essential for minimizing risk. The following protocols provide a framework for safe operations.
The sequence of putting on and taking off PPE is designed to prevent cross-contamination.
Caption: The proper sequence for donning and doffing PPE minimizes the risk of accidental exposure.
-
Preparation : Before starting, ensure an eyewash station and safety shower are immediately accessible and unobstructed.[1]
-
Designated Area : Conduct all work in a designated area within a chemical fume hood to contain any potential spills.[12]
-
Weighing : When weighing the solid, use a disposable weigh boat. Perform this task in the fume hood to prevent inhalation of any dust.
-
Dissolving : Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Transfers : Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact. When transferring solutions, keep containers capped as much as possible.
-
Post-Handling : After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.[12]
Decontamination and Waste Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, necessary to protect both personnel and the environment. This compound is toxic to aquatic life with long-lasting effects, mandating its disposal as hazardous waste.[1][7]
-
Surfaces : Wipe down the work area in the fume hood with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Equipment : Reusable equipment should be thoroughly rinsed with a suitable solvent and then washed.
-
PPE : Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[1][13] Never launder contaminated lab coats with personal clothing.
All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes unused product, reaction residues, contaminated solvents, and disposable materials like gloves and weigh boats.
Caption: A systematic workflow for the segregation and disposal of hazardous chemical waste.
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct first aid is crucial.[1]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][11] Seek immediate medical attention.[1] Because phenols can have an anesthetic effect, a burn may be more severe than it initially feels.[5]
-
Eye Contact : Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[1][13] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[11] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
-
Spills : For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5][9] For larger spills, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.[5][12]
By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety that protects your most valuable asset: your research team.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
